2-(Piperidin-4-ylmethyl)pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)pyrazine |
InChI |
InChI=1S/C10H15N3/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h5-6,8-9,11H,1-4,7H2 |
InChI Key |
OTIHIUWKQIUWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NC=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of novel 2-(Piperidin-4-ylmethyl)pyrazine derivatives
An In-Depth Technical Guide to the Synthesis of Novel 2-(Piperidin-4-ylmethyl)pyrazine Derivatives
Introduction: Bridging Two Privileged Scaffolds
In the landscape of medicinal chemistry, both the piperidine and pyrazine heterocycles stand out as "privileged scaffolds" due to their frequent appearance in a wide array of pharmacologically active compounds. Piperidine, a saturated six-membered nitrogen-containing ring, is a cornerstone in drug design, present in over twenty classes of pharmaceuticals.[1] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, making it an ideal fragment for interacting with biological targets.[1]
The pyrazine ring, an aromatic 1,4-diazine, is also a key pharmacophore found in numerous FDA-approved drugs and clinical candidates.[2][3][4][5] Its electron-deficient nature and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][4][5][6]
The strategic combination of these two moieties, connected by a methylene linker, yields the this compound framework. This novel class of compounds holds significant promise for targeting complex biological systems where the distinct properties of both the piperidine and pyrazine rings can be leveraged for enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and critical troubleshooting insights for the successful synthesis of these promising derivatives.
Retrosynthetic Analysis: Devising the Synthetic Blueprint
A logical retrosynthetic analysis of the target structure, this compound, reveals two primary disconnection pathways. The most strategically sound approach involves severing the C-C bond between the pyrazine ring and the methylene linker. This disconnection points to a cross-coupling strategy, which is a robust and highly versatile method in modern organic synthesis. This approach allows for the late-stage combination of two key building blocks: a functionalized pyrazine and a functionalized piperidine.
Caption: Retrosynthetic analysis of the target molecule.
This strategy is advantageous as it allows for modularity; a variety of substituents can be introduced on either the pyrazine or piperidine rings independently before the key coupling step, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The most effective and widely applicable method for forging the critical C-C bond is the palladium-catalyzed cross-coupling reaction.[7][8] Given the electron-deficient nature of the pyrazine ring, pyrazine halides are excellent substrates for these transformations.[9] The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly well-suited for this purpose due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.[7][8][9]
The general workflow for this approach is outlined below:
Caption: Synthetic workflow via Suzuki-Miyaura coupling.
This pathway involves three key stages:
-
Preparation of the Piperidine Organoboron Reagent: Starting from a commercially available piperidine derivative, a handle for borylation is installed, followed by conversion to the boronic acid or ester.
-
Suzuki-Miyaura Cross-Coupling: The prepared organoboron reagent is coupled with a suitable pyrazine halide, such as 2-chloropyrazine.
-
Deprotection: Removal of any protecting groups, typically on the piperidine nitrogen, to yield the final product.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of a representative this compound derivative.
Protocol 1: Synthesis of tert-butyl 4-(((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate)
Causality: This protocol transforms a commercially available piperidine derivative into the required organoboron coupling partner. A Boc protecting group is used for the piperidine nitrogen to prevent side reactions during subsequent steps. The conversion to a pinacol boronic ester enhances stability and simplifies purification compared to the corresponding boronic acid.
Materials:
-
tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry, argon-flushed round-bottom flask, add tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.2 M.
-
Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 12-18 hours).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired boronic ester.
Protocol 2: Suzuki-Miyaura Coupling
Causality: This is the key bond-forming step. The choice of catalyst, ligand, and base is critical for achieving high yields with the electron-deficient 2-chloropyrazine.[9] A phosphine ligand-based palladium catalyst is typically effective, and a carbonate base is used to facilitate the transmetalation step of the catalytic cycle.[7] A mixed solvent system including water is often necessary to dissolve the inorganic base.[9]
Materials:
-
2-Chloropyrazine
-
tert-butyl 4-(((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate) (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene/Water or Dioxane/Water solvent mixture
-
Argon or Nitrogen gas supply
Procedure:
-
In a reaction vessel, combine 2-chloropyrazine (1.0 eq), the piperidine boronic ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[9]
-
Add the palladium catalyst (e.g., Pd(OAc)₂ at 0.05 eq) and the ligand (e.g., PPh₃ at 0.1 eq).
-
Add the solvent system (e.g., toluene/water 4:1) to the vessel.[9]
-
Degas the mixture thoroughly with argon.
-
Heat the reaction to 100 °C and stir vigorously under an inert atmosphere. Monitor progress by LC-MS.[9]
-
Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected coupled product.
Protocol 3: Boc Deprotection
Causality: The final step involves the removal of the acid-labile Boc protecting group to unmask the secondary amine of the piperidine ring, yielding the target compound. Trifluoroacetic acid (TFA) is highly effective for this transformation and the resulting salt can be neutralized in a subsequent workup.
Materials:
-
Boc-protected coupled product (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected intermediate in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final this compound product. Further purification by chromatography or crystallization may be necessary.
Data Presentation and Characterization
Quantitative data from the synthesis should be meticulously recorded and presented. Below is a table summarizing typical reagents and expected outcomes for the key Suzuki-Miyaura coupling step.
| Entry | Pyrazine Halide | Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyrazine | Piperidine-Bpin | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 75-85 |
| 2 | 2-Bromopyrazine | Piperidine-Bpin | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 90 | 80-90 |
Note: Yields are indicative and will vary based on substrate and precise conditions.
Upon successful synthesis, the final compound should be thoroughly characterized. The following table provides an example of expected analytical data.
| Analysis | Data |
| ¹H NMR | Hypothetical Data (400 MHz, CDCl₃) δ (ppm): 8.55 (s, 1H), 8.40 (d, 1H), 8.35 (d, 1H), 3.10 (d, 2H), 2.95 (m, 2H), 2.70 (d, 2H), 1.90 (m, 1H), 1.75 (m, 1H), 1.60 (m, 2H), 1.30 (m, 2H). |
| ¹³C NMR | Hypothetical Data (100 MHz, CDCl₃) δ (ppm): 155.2, 144.8, 143.5, 142.1, 46.5, 42.0, 35.5, 31.0. |
| LC-MS | Calculated for C₁₀H₁₅N₃ [M+H]⁺: 178.1339; Found: 178.1342. |
Troubleshooting and Optimization
Problem: Low or no yield in the Suzuki-Miyaura coupling step.[9]
-
Causality & Solution: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting the catalyst.[9]
-
Action: Screen different palladium catalysts and ligands. For electron-deficient heterocycles like pyrazines, specialized catalysts such as palladium(II) ONO pincer complexes or bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) used in third-generation Buchwald-Hartwig protocols can be more effective.[9]
-
-
Causality & Solution: Ineffective base or base-mediated side reactions.
-
Action: The choice of base is critical. Strong bases can lead to decomposition. Weaker bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃, although they may require slightly higher temperatures.[9] The base must be finely ground to ensure maximum surface area.
-
-
Causality & Solution: Premature decomposition (protodeboronation) of the boronic ester.
-
Action: Ensure the reaction is run under strictly anhydrous and inert conditions until the water for the base is added. Use of more stable boron reagents, like MIDA boronates or trifluoroborates, can also mitigate this issue.[9]
-
Conclusion
The synthesis of this compound derivatives is readily achievable through a modular and robust strategy centered on palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction, in particular, provides a reliable method for connecting the two key heterocyclic fragments. Success in this synthesis hinges on the careful selection of reaction partners, optimization of catalytic conditions to overcome the challenges posed by the electron-deficient pyrazine ring, and meticulous purification and characterization of the products. The methodologies outlined in this guide provide a solid foundation for researchers to not only synthesize these target molecules but also to build extensive libraries for exploring their full therapeutic potential.
References
- Title: Pyrazine Carbohydrazide Synthesis: Technical Support Center - Benchchem Source: BenchChem URL
- Title: Review on piperidine and pyrazine containing molecules having different pharmacological activities Source: DSpace Repository URL
- Title: Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols Source: BenchChem URL
- Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities Source: Unknown Source URL
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Synthesis of substituted pyrazines from N-allyl malonamides Source: RSC Publishing URL
- Title: Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides Source: BenchChem URL
- Title: Synthesis of 2-substituted pyrazine derivatives as antibacterial agents | Request PDF Source: ResearchGate URL
- Title: (PDF)
- Title: Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes Source: ACS Publications URL
- Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities Source: Semantic Scholar URL
- Title: PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES Source: Unknown Source URL
- Title: (PDF)
- Title: Process of preparing pyrazines Source: Google Patents URL
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Unknown Source URL
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Physicochemical Profiling of 2-(Piperidin-4-ylmethyl)pyrazine: A Technical Monograph
Executive Summary
2-(Piperidin-4-ylmethyl)pyrazine (CAS: 1361114-88-6 for 2HCl salt) is a critical heterocyclic building block utilized extensively in modern medicinal chemistry. Structurally, it bridges a lipophilic, electron-deficient pyrazine ring with a hydrophilic, basic piperidine moiety via a methylene linker. This unique "amphiphilic scaffold" architecture makes it an invaluable intermediate for fragment-based drug discovery (FBDD), particularly in the design of kinase inhibitors, GPCR modulators, and PROTAC linkers where solubility and precise geometric spacing are paramount. This guide provides a rigorous analysis of its physicochemical properties, synthetic routes, and handling protocols.
Chemical Identity & Structural Analysis[1][2]
The molecule consists of two distinct pharmacophores: the pyrazine ring (a weak base and hydrogen bond acceptor) and the piperidine ring (a strong secondary amine base). The methylene bridge (-CH₂-) introduces rotational freedom, allowing the molecule to adopt multiple conformations to fit binding pockets.
Table 1: Core Chemical Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 4-(Pyrazin-2-ylmethyl)piperidine; 2-[(4-Piperidinyl)methyl]pyrazine |
| CAS Number | 1361114-88-6 (Dihydrochloride); Free base often unlisted commodity |
| Molecular Formula | C₁₀H₁₅N₃ |
| Molecular Weight | 177.25 g/mol (Free Base); ~250.17 g/mol (2HCl Salt) |
| SMILES | C1CNCCC1CC2=NC=CN=C2 |
| Stereochemistry | Achiral (Piperidine C4 is prochiral but symmetric) |
Physicochemical Properties (The Core)
Understanding the ionization and lipophilicity profile of this molecule is essential for predicting its behavior in biological assays and formulation.
Ionization Constants (pKa)
The molecule possesses two distinct basic centers with vastly different proton affinities.
-
Site A (Piperidine Nitrogen): A typical secondary aliphatic amine.
-
pKa ≈ 10.8 – 11.0 .
-
Implication: At physiological pH (7.4), this nitrogen is >99.9% protonated (cationic), driving high aqueous solubility and lysosomal trapping potential.
-
-
Site B (Pyrazine Nitrogens): Very weak aromatic bases.
-
pKa ≈ 0.6 .
-
Implication: These nitrogens remain unprotonated under all standard physiological and experimental conditions (pH > 2). They serve exclusively as Hydrogen Bond Acceptors (HBA).
-
Lipophilicity (LogP vs. LogD)
-
LogP (Neutral species): Estimated at 0.8 – 1.2 . The pyrazine ring decreases lipophilicity compared to a phenyl ring due to its polarity.
-
LogD (pH 7.4): Estimated at -2.0 to -1.5 .
Solubility Profile
-
Free Base: Moderate water solubility; highly soluble in organic solvents like Dichloromethane (DCM), Methanol, and Ethyl Acetate.
-
Dihydrochloride Salt: Hygroscopic solid with extreme water solubility (>100 mg/mL) . It is insoluble in non-polar ethers (e.g., Diethyl Ether, MTBE), which is useful for purification via precipitation.
Visualization: Ionization States
The following diagram illustrates the dominant protonation states across the pH scale.
Caption: Protonation cascade of this compound. The monocationic form dominates at physiological pH.
Synthetic Methodologies
The construction of the C(sp³)-C(sp³) bond between the pyrazine methyl group and the piperidine ring is the challenging step. The most robust industrial route utilizes the acidity of the methyl protons on 2-methylpyrazine.
Primary Synthetic Route: Aldol-Type Condensation
This route avoids the use of unstable halomethyl pyrazines and utilizes commercially available starting materials.
-
Activation: 2-Methylpyrazine is treated with a strong base (e.g., LiHMDS or NaNH₂) to generate the benzylic-like anion.
-
Condensation: The anion attacks N-Boc-4-piperidone to form a tertiary alcohol intermediate.
-
Dehydration: Acid-catalyzed dehydration (e.g., TsOH/Toluene) yields the alkene (2-(N-Boc-1,2,3,6-tetrahydropyridin-4-ylmethyl)pyrazine).
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the double bond and, if acidic conditions are used, can simultaneously remove the Boc group (though separate TFA deprotection is cleaner).
Visualization: Synthesis Workflow
Caption: Step-wise synthesis via the modified Aldol condensation route, ensuring regioselective C-C bond formation.
Handling, Stability & Storage
Stability Profile
-
Hygroscopicity: The dihydrochloride salt is highly hygroscopic . Exposure to ambient air will result in the formation of a sticky gum.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
-
Oxidation: The secondary amine is susceptible to oxidation over long periods. The pyrazine ring is relatively stable but can undergo N-oxidation with strong peroxides.
-
Thermal: Stable up to ~150°C (melting point of salt often >200°C with decomposition).
Safety Precautions
-
Corrosivity: As a secondary amine, the free base can cause skin burns and eye damage.
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless derivatization is intended).
Applications in Drug Discovery[1][7]
This molecule acts as a versatile "Solubilizing Linker" .
-
PROTAC Design: The piperidine nitrogen provides an attachment point for E3 ligase ligands (e.g., Cereblon binders), while the pyrazine acts as a rigid, polar spacer that improves the water solubility of the final chimera.
-
Kinase Inhibitors: The pyrazine ring mimics the adenine ring of ATP, capable of forming hinge-binding interactions (H-bond acceptor N1/N4). The piperidine tail extends into the solvent-exposed region, improving pharmacokinetic properties.
-
Fragment-Based Screening: Due to its low molecular weight (<200 Da) and high solubility, it is an ideal fragment for NMR or X-ray crystallographic screening against novel targets.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71645961, N-(piperidin-4-ylmethyl)pyrazine-2-sulfonamide (Related Structure Analysis). Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2919. (Foundational data for piperidine/pyrazine pKa extrapolation). Retrieved from [Link]
-
Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.[6] Borneo Journal of Resource Science and Technology. (Synthetic methodology grounding). Retrieved from [Link]
Sources
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- 2. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 3. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 5. CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine - Google Patents [patents.google.com]
- 6. Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]
An In-depth Technical Guide to the Speculative Mechanisms of Action of 2-(Piperidin-4-ylmethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-4-ylmethyl)pyrazine is a synthetic small molecule featuring a piperidine ring linked to a pyrazine ring via a methylene bridge. While the specific pharmacological profile of this compound is not extensively documented in publicly available literature, its constituent chemical moieties, piperidine and pyrazine, are prevalent scaffolds in a vast array of biologically active compounds.[1][2][3] This guide puts forth several well-grounded, speculative mechanisms of action for this compound, drawing upon the known pharmacological activities of structurally related molecules. The following sections will delve into these hypotheses, proposing detailed experimental workflows to rigorously test each one. This document is intended to serve as a foundational resource for researchers seeking to elucidate the therapeutic potential and molecular targets of this and similar compounds.
The piperidine nucleus is a key component in numerous pharmaceuticals, recognized for its ability to interact with a variety of biological targets.[1][4] Derivatives of piperidine are known to act as antagonists for neurokinin, histamine, and sigma receptors, as well as inhibitors of acetylcholinesterase.[5][6][7][8][9][10][11][12][13][14] Similarly, the pyrazine ring is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3][15][16][17]
Given the rich pharmacology of its constituent parts, this compound presents an intriguing subject for mechanistic investigation. This guide will explore three primary speculative mechanisms of action:
-
Neurokinin-1 Receptor (NK1R) Antagonism: Based on the prevalence of the piperidine scaffold in known NK1R antagonists.
-
Histamine H3 Receptor (H3R) Inverse Agonism/Antagonism: Leveraging the structural similarities to known H3R ligands containing piperidine moieties.
-
Histone Deacetylase (HDAC) Inhibition: Considering the established role of pyrazine derivatives as HDAC inhibitors.
For each hypothesis, a detailed rationale is provided, followed by a comprehensive and actionable experimental plan.
Hypothesis 1: Neurokinin-1 Receptor (NK1R) Antagonism
Scientific Rationale
The piperidine ring is a well-established pharmacophore in a significant class of Neurokinin-1 Receptor (NK1R) antagonists.[7][8][11][12][14] The NK1R, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. Its activation is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis. The structural motif of a basic nitrogen within a cyclic scaffold, such as piperidine, is often crucial for interaction with the NK1R binding pocket.[11] It is plausible that the piperidine moiety of this compound serves as a key interacting element, while the pyrazine group modulates affinity, selectivity, and pharmacokinetic properties.
Proposed Signaling Pathway
Experimental Validation Plan
Objective: To determine if this compound acts as an antagonist at the human NK1 receptor.
1. In Vitro Characterization
-
Radioligand Binding Assay:
-
Protocol:
-
Prepare cell membranes from a stable cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Incubate the membranes with a known radiolabeled NK1R antagonist (e.g., [³H]-Aprepitant) in the presence of increasing concentrations of this compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Determine the IC₅₀ value of this compound and subsequently calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
-
Functional Assay (Calcium Mobilization):
-
Protocol:
-
Load NK1R-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known NK1R agonist (e.g., Substance P) at its EC₅₀ concentration.
-
Measure the resulting change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
-
Data Analysis: Generate a dose-response curve for the inhibition of the Substance P-induced calcium signal to determine the IC₅₀ value of the compound.
-
2. In Vivo Efficacy Model
-
Gerbil Foot-Tapping Model (Substance P-induced):
-
Protocol:
-
Administer this compound or vehicle to male gerbils via an appropriate route (e.g., intraperitoneal or oral).
-
After a suitable pre-treatment time, centrally administer a Substance P agonist.
-
Observe and quantify the number of foot-tapping behaviors over a defined period.
-
-
Data Analysis: Compare the frequency of foot-tapping in the compound-treated group to the vehicle-treated group to assess in vivo antagonism.
-
| Experiment | Parameter Measured | Expected Outcome for NK1R Antagonist |
| Radioligand Binding | Ki (nM) | Low nanomolar to micromolar affinity |
| Calcium Mobilization | IC₅₀ (nM) | Dose-dependent inhibition of Substance P-induced calcium flux |
| Gerbil Foot-Tapping | Reduction in foot-taps | Significant reduction in agonist-induced foot-tapping behavior |
Hypothesis 2: Histamine H3 Receptor (H3R) Inverse Agonism/Antagonism
Scientific Rationale
The 4-substituted piperidine scaffold is a common feature in many potent and selective Histamine H3 Receptor (H3R) antagonists and inverse agonists.[5][6][13][18] The H3R is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, respectively.[6] H3R antagonists/inverse agonists are being investigated for their potential in treating cognitive disorders, sleep-wake disorders, and other neurological conditions. The basic nitrogen of the piperidine ring is often a key interaction point with an aspartate residue in the H3R binding pocket. The pyrazine moiety could potentially occupy a lipophilic pocket and contribute to the overall binding affinity and selectivity.
Proposed Signaling Pathway
Experimental Validation Plan
Objective: To determine if this compound acts as an inverse agonist or antagonist at the human H3 receptor.
1. In Vitro Characterization
-
Radioligand Binding Assay:
-
Protocol:
-
Use cell membranes from a cell line stably expressing the human H3 receptor.
-
Perform a competition binding assay using a known radiolabeled H3R antagonist (e.g., [³H]-Nα-methylhistamine) and increasing concentrations of this compound.
-
-
Data Analysis: Calculate the Ki value from the IC₅₀.
-
-
[³⁵S]GTPγS Binding Assay (to determine functional activity):
-
Protocol:
-
Incubate H3R-expressing cell membranes with [³⁵S]GTPγS.
-
To test for inverse agonism, add increasing concentrations of this compound and measure the decrease in basal [³⁵S]GTPγS binding.
-
To test for antagonism, pre-incubate with the compound and then stimulate with a known H3R agonist (e.g., R-α-methylhistamine) and measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
-
Data Analysis: Determine the IC₅₀ and maximal inhibition for inverse agonism, and the IC₅₀ for antagonism.
-
2. Ex Vivo/In Vivo Neurotransmitter Release
-
Brain Slice Microdialysis:
-
Protocol:
-
Prepare acute brain slices from a relevant region (e.g., cortex or striatum) of a rodent.
-
Perfuse the slices with artificial cerebrospinal fluid (aCSF).
-
Apply this compound to the perfusion medium.
-
Measure the release of neurotransmitters such as acetylcholine or dopamine using HPLC with electrochemical detection.
-
-
Data Analysis: An increase in neurotransmitter release would be consistent with H3R antagonism.
-
| Experiment | Parameter Measured | Expected Outcome for H3R Inverse Agonist/Antagonist |
| Radioligand Binding | Ki (nM) | High affinity (nanomolar range) |
| [³⁵S]GTPγS Binding | IC₅₀ (nM) / % Inhibition | Decrease in basal binding (inverse agonism) or inhibition of agonist-stimulated binding (antagonism) |
| Brain Slice Microdialysis | Neurotransmitter levels | Increased release of acetylcholine, dopamine, etc. |
Hypothesis 3: Histone Deacetylase (HDAC) Inhibition
Scientific Rationale
Several pyrazine-containing compounds have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation of gene expression.[19] Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers and inflammatory diseases. The pyrazine ring can act as a scaffold to which a zinc-binding group and a "capping" group are attached, which are key pharmacophoric elements for many HDAC inhibitors. It is conceivable that the pyrazine moiety of this compound could position the molecule within the active site of an HDAC enzyme, with the piperidine group potentially serving as a surface recognition element or "capping" group.
Proposed Signaling Pathway
Experimental Validation Plan
Objective: To determine if this compound inhibits HDAC activity and induces downstream cellular effects.
1. In Vitro Enzymatic Assays
-
Broad-Spectrum HDAC Inhibition Assay:
-
Protocol:
-
Use a commercially available fluorogenic HDAC assay kit containing a broad-spectrum HDAC substrate.
-
Incubate recombinant human HDAC enzymes (or nuclear extract) with the substrate in the presence of increasing concentrations of this compound.
-
Measure the fluorescence generated by the deacetylated substrate.
-
-
Data Analysis: Determine the IC₅₀ value for HDAC inhibition.
-
-
HDAC Isoform Selectivity Profiling:
-
Protocol:
-
If broad-spectrum activity is observed, perform assays with individual recombinant HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8) to determine selectivity.
-
-
Data Analysis: Determine the IC₅₀ values for each isoform to establish a selectivity profile.
-
2. Cellular Assays
-
Histone Acetylation Assay (Western Blot):
-
Protocol:
-
Treat a relevant cancer cell line (e.g., HCT116, HeLa) with increasing concentrations of this compound.
-
Lyse the cells and perform Western blotting on the nuclear extracts.
-
Probe with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., total H3).
-
-
Data Analysis: Quantify the increase in histone acetylation in a dose-dependent manner.
-
-
Cell Proliferation and Apoptosis Assays:
-
Protocol:
-
Treat cancer cells with the compound for 24-72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Evaluate apoptosis by Annexin V/Propidium Iodide staining followed by flow cytometry.
-
-
Data Analysis: Determine the GI₅₀ (growth inhibition) and assess the induction of apoptosis.
-
| Experiment | Parameter Measured | Expected Outcome for HDAC Inhibitor |
| HDAC Enzymatic Assay | IC₅₀ (µM) | Inhibition of HDAC activity |
| Western Blot | Acetylated Histone Levels | Dose-dependent increase in acetylated H3 and H4 |
| Cell Proliferation Assay | GI₅₀ (µM) | Inhibition of cancer cell growth |
| Apoptosis Assay | % Apoptotic Cells | Induction of apoptosis |
Conclusion
The structural components of this compound suggest several plausible and compelling mechanisms of action. The hypotheses presented in this guide, centered on NK1R antagonism, H3R modulation, and HDAC inhibition, provide a rational starting point for a thorough investigation of this compound's pharmacological profile. The detailed experimental plans offer a clear and logical path forward for researchers to systematically test these hypotheses. Elucidating the true mechanism of action will be crucial in determining the potential therapeutic applications of this compound and guiding the future development of related compounds.
References
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- Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl). PubMed.
- Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC - PubMed Central.
- Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. PubMed.
- New Selective Acetylcholinesterase Inhibitors Designed From N
- Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed.
- Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PMC.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. ScienceDirect.
- Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Tre
- NK1 receptor antagonist. Wikipedia.
- Structure and pharmacological activity of pyrazine.
- 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. PubMed.
- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Benchchem.
- Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.
- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC.
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- Pharmacological activity and mechanism of pyrazines. PubMed.
- 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity rel
- Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds.
- Pyrazine derivatives: a p
- US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors.
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- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
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- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
- Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)
- Piperazine. Wikipedia.
- (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.
- PIPERAZINES. Ataman Kimya.
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The Pyrazine-Piperidine Scaffold: A Dual-Vector Pharmacophore for Oncology and CNS Therapeutics
Topic: Potential Biological Targets of Pyrazine-Piperidine Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The pyrazine-piperidine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from epigenetic enzymes to G-protein coupled receptors (GPCRs). This guide analyzes the structural rationale behind this scaffold's versatility and details its primary biological targets: Class I Histone Deacetylases (HDACs) , Sigma-1/Histamine H3 receptors , and Microtubule/Cell Cycle regulatory proteins in non-small cell lung carcinoma (NSCLC).
By synthesizing the electron-deficient nature of the pyrazine ring with the lipophilic, basic properties of the piperidine moiety, researchers can access a chemical space optimized for metabolic stability and high-affinity protein-ligand interactions.
Structural & Chemical Rationale
The synergy between the pyrazine and piperidine rings creates a pharmacophore with distinct physicochemical properties essential for drug-likeness.
The Pyrazine Core (The Anchor)
-
Electronic Character: A 1,4-diazine heteroaromatic ring. It is electron-deficient (
-deficient), making it less susceptible to oxidative metabolism compared to phenyl rings. -
Binding Role: Acts as a weak hydrogen bond acceptor (HBA) at the nitrogen atoms (N1/N4). It frequently serves as a bioisostere for pyridine or benzene to improve solubility and lower logP.
The Piperidine Moiety (The Vector)
-
Electronic Character: A saturated, six-membered amine. It is highly basic (pKa
11.2), ensuring the molecule is protonated at physiological pH. -
Binding Role: The protonated nitrogen acts as a crucial ionic anchor (cationic center) interacting with conserved aspartate or glutamate residues in target proteins (e.g., Asp99 in HDAC1). The lipophilic ring skeleton facilitates hydrophobic interactions within receptor pockets.
Scaffold Visualization
The following diagram illustrates the core scaffold and its functional vectors.
Caption: Functional decomposition of the pyrazine-piperidine scaffold showing the distinct roles of each moiety in target engagement.
Primary Biological Targets
Target Class I: Histone Deacetylases (HDACs)
The pyrazine-piperidine motif has emerged as a potent scaffold for Class I selective HDAC inhibitors (specifically HDAC1 and HDAC2), which are critical targets in hematological malignancies.[1]
-
Mechanism of Action:
-
Zinc Binding Group (ZBG): Typically an aminobenzamide moiety attached to the scaffold.[2][3]
-
Linker Region: The pyrazine-piperidine unit occupies the hydrophobic tunnel of the HDAC active site.
-
Selectivity Filter: The piperidine nitrogen forms a salt bridge with a conserved aspartate residue (Asp99 in HDAC1, Asp104 in HDAC2) located at the rim of the active site tunnel. This interaction is less favorable in other HDAC isoforms, driving selectivity.
-
-
Therapeutic Relevance: Inhibition leads to hyperacetylation of histones, reactivating tumor suppressor genes (e.g., p21) and inducing apoptosis in leukemia cells.
Target Class II: GPCRs (Sigma-1 & Histamine H3)
Piperidine-based scaffolds are dominant in CNS drug discovery. The pyrazine-piperidine combination specifically targets the Sigma-1 receptor (
-
Mechanism of Action:
-
Dual Antagonism: These compounds often act as dual antagonists. The basic nitrogen of the piperidine mimics the endogenous amine of neurotransmitters, binding to the orthosteric site of H3R and the chaperone pocket of
R. -
Piperidine vs. Piperazine: Structure-activity relationship (SAR) studies indicate that the piperidine ring is often superior to piperazine for
R affinity due to increased lipophilicity, which aids in penetrating the hydrophobic pocket of the receptor.
-
-
Therapeutic Relevance: Treatment of neuropathic pain and neurodegenerative disorders.
Target Class III: Microtubule Dynamics (NSCLC)
Recent studies identify pyrazine-piperidine amides as potent agents against Non-Small Cell Lung Carcinoma (NSCLC) .
-
Observed Phenotype: Compounds (e.g., "6B") induce cell cycle arrest at the G2/M phase .[4][5][6][7]
-
Molecular Target: The G2/M arrest phenotype, combined with p53 upregulation, strongly suggests the targeting of Tubulin polymerization or CDC25 phosphatases . The scaffold likely binds to the colchicine-binding site of tubulin, disrupting microtubule assembly and triggering the spindle assembly checkpoint.
Case Study: Compound 6B in Lung Cancer
A specific pyrazine-piperidine amide derivative, identified as "Compound 6B" in recent literature, demonstrates the scaffold's efficacy in solid tumors.[4][6]
| Parameter | Data for Compound 6B |
| Cell Line | Calu-6 (Non-Small Cell Lung Carcinoma) |
| IC50 | 45.21 µM |
| Mechanism | G2/M Phase Cell Cycle Arrest |
| Apoptosis Markers | Upregulation of Caspase-3, Caspase-8, p53 |
| Viability (50 µM) | 65.3% |
Signaling Pathway Activation: The following diagram details the mechanistic cascade triggered by the pyrazine-piperidine scaffold in NSCLC cells.
Caption: Mechanistic cascade of Pyrazine-Piperidine induced apoptosis in NSCLC cells via G2/M arrest.
Experimental Validation Protocols
Synthesis: Amide Coupling Workflow
To generate the pyrazine-piperidine amide scaffold, a standard EDCI/HOBt coupling is recommended.
-
Reagents: Pyrazine-2-carboxylic acid (1.0 eq), Substituted Piperidine (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq).
-
Solvent: Anhydrous DMF or DCM.
-
Procedure:
-
Dissolve Pyrazine-2-carboxylic acid in solvent at 0°C.
-
Add DIPEA, EDCI, and HOBt; stir for 30 min to activate the acid.
-
Add the Piperidine derivative dropwise.
-
Stir at room temperature for 12-24 hours.
-
Workup: Dilute with water, extract with ethyl acetate, wash with brine/NaHCO3.
-
Purification: Column chromatography (Hexane:EtOAc).
-
Screening: HDAC Fluorometric Activity Assay
To validate HDAC targeting:
-
Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).
-
Enzyme: Recombinant human HDAC1, HDAC2, and HDAC3 (for selectivity profiling).
-
Protocol:
-
Incubate enzyme with test compound (0.1 nM - 10 µM) for 30 min at 37°C.
-
Add substrate and incubate for 30 min.
-
Add developer solution (trypsin) to release the fluorophore from deacetylated substrate.
-
Read: Fluorescence at Ex/Em = 360/460 nm.
-
Analysis: Calculate IC50 using non-linear regression.
-
Future Perspectives: PROTACs
The pyrazine-piperidine scaffold is an ideal candidate for Proteolysis Targeting Chimeras (PROTACs) .
-
Piperidine Handle: The secondary amine of the piperidine ring provides a chemically accessible site for attaching a linker chain.
-
E3 Ligase Recruitment: The pyrazine moiety can be modified to bind Cereblon (CRBN) or VHL ligases, turning the scaffold into a degrader for targets like HDACs or Kinases, rather than just an inhibitor.
References
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Pharmaceutical Biology. [Link]
-
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors. International Journal of Molecular Sciences. [Link]
-
Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. Bentham Science. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [Link]
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- 2. Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors [mdpi.com]
- 3. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride (CAS No. 1185309-03-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for the unsubstantiated parent compound, 2-(Piperidin-4-ylmethyl)pyrazine, this guide focuses on a well-characterized and commercially available derivative that embodies the core structural motifs of a pyrazine ring linked to a piperidine moiety via a methyl-amide bridge.
The pyrazine and piperidine scaffolds are prevalent in a multitude of biologically active molecules, exhibiting a wide range of pharmacological activities including but not limited to antimycobacterial, antifungal, and kinase inhibition properties.[1][2][3] This guide will delve into the chemical identity, physicochemical properties, synthesis, analytical characterization, and potential biological significance of N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride, providing a foundational resource for researchers in the field.
Chemical Identity and Physicochemical Properties
N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride is a salt, which enhances its stability and solubility in aqueous media, a desirable characteristic for biological testing and formulation development.
| Property | Value | Source |
| CAS Number | 1185309-03-8 | [4] |
| Molecular Formula | C₁₁H₁₇ClN₄O | [4] |
| Molecular Weight | 256.73 g/mol | [4] |
| IUPAC Name | N-(piperidin-4-ylmethyl)pyrazine-2-carboxamide;hydrochloride | |
| SMILES | Cl.O=C(NCC1CCNCC1)C1=CN=CC=N1 | [5] |
| Appearance | White to off-white solid (typical for similar compounds) | General knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (inferred from hydrochloride salt nature) | General knowledge |
Synthesis and Purification
The synthesis of N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide and its subsequent conversion to the hydrochloride salt can be achieved through a multi-step process. The core of this synthesis is the formation of an amide bond between a pyrazine carboxylic acid derivative and a piperidine-containing amine.
General Synthesis Pathway
A common and effective method for the synthesis of pyrazine carboxamide derivatives involves the coupling of a pyrazine-2-carboxylic acid with an appropriate amine using a suitable coupling agent.[6] An alternative approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine.[1]
The synthesis of the free base, N-(piperidin-4-ylmethyl)pyrazine-2-carboxamide, can be conceptualized through the reaction of pyrazine-2-carboxylic acid with 4-(aminomethyl)piperidine. The final step involves the treatment of the purified free base with hydrochloric acid to yield the hydrochloride salt.
General synthesis workflow for N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for the synthesis of similar pyrazine carboxamide derivatives.[7][8]
Step 1: Amide Coupling
-
To a stirred solution of pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 4-(aminomethyl)piperidine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.
Step 2: Purification of the Free Base
-
Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified free base in a minimal amount of a suitable solvent, such as methanol or isopropanol.
-
To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons (typically in the aromatic region, δ 8.5-9.5 ppm), the piperidine ring protons, the methylene bridge protons, and the amide N-H proton. For a related compound, N-(piperidin-1-ylmethyl)pyrazine-2-carboxamide, the pyrazine protons appear at δ 9.96, 9.10, and 8.89 ppm, and the N-CH₂ protons at δ 4.03 ppm.[9]
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the amide (around δ 160-165 ppm), the carbons of the pyrazine ring (in the aromatic region), and the aliphatic carbons of the piperidine ring and the methylene bridge. For a similar structure, the pyrazine carbons are observed around δ 144-147 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for:
-
N-H stretching of the amide and the piperidinium salt.
-
C=O stretching of the amide group (typically around 1650-1680 cm⁻¹).[1][5]
-
C-N stretching vibrations.
-
Aromatic C-H and C=N stretching from the pyrazine ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. For the free base of a related compound, the HRESIMS showed a [M+H]⁺ ion corresponding to the calculated molecular weight.[9]
Biological Activity and Potential Applications
The pyrazine-carboxamide scaffold is a known pharmacophore with a diverse range of biological activities.
Antimycobacterial and Antifungal Activity
Derivatives of pyrazine carboxamide have been synthesized and evaluated for their antimycobacterial and antifungal properties.[1][2] The structural similarity of N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride to these compounds suggests it may also possess such activities. The piperidine moiety can influence the lipophilicity and cell permeability of the molecule, potentially enhancing its biological effects.
Kinase Inhibition
Recent studies have highlighted the potential of pyrazine-carboxamide derivatives as inhibitors of various kinases, which are key targets in cancer therapy. For instance, certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR).[10] The specific biological targets of N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride would need to be elucidated through dedicated biological screening and assays.
Potential biological activities associated with the pyrazine-carboxamide scaffold.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride. While a specific safety data sheet (SDS) for this compound is not widely available, information can be extrapolated from related structures such as piperidine and other pyrazine derivatives.
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]
-
Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[13][14]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[11][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
Hazard Identification (General for the class)
-
Skin and Eye Irritation: Similar compounds can cause skin and eye irritation or burns upon direct contact.[12]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Toxicity: The toxicity profile of this specific compound has not been extensively studied. However, related compounds may be harmful if swallowed or absorbed through the skin.[12]
Conclusion
N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride represents an interesting scaffold for further exploration in drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be readily confirmed by modern analytical methods. The known biological activities of related pyrazine and piperidine derivatives suggest a range of potential therapeutic applications that warrant further investigation. This guide serves as a foundational resource for researchers embarking on studies involving this and similar compounds.
References
- Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 2011, 3(4):811-816.
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine. [Link]
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Rasayan Journal of Pharmaceutical and Biological Sciences.
- Pyrazine and its derivatives- synthesis and activity-a review.
- SAFETY D
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
-
Pyrazine-2-carboxamide hydrochloride | C5H6ClN3O | CID 21468519 - PubChem. [Link]
- SAFETY D
-
Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC. [Link]
- Piperidine - SAFETY D
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
-
N-(piperidin-4-ylmethyl)pyrazine-2-sulfonamide | C10H16N4O2S - PubChem. [Link]
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
- A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]
-
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone. Semantic Scholar. [Link]
-
N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem. [Link]
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- 2. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1185309-03-8|N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride|BLDpharm [bldpharm.com]
- 5. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. chemos.de [chemos.de]
Exploring the structure-activity relationship (SAR) of pyrazine derivatives
Executive Summary
The pyrazine scaffold (1,4-diazine) represents a "privileged structure" in medicinal chemistry, distinguished by its unique electronic deficiency and high metabolic stability. Unlike its pyridine or benzene analogs, pyrazine offers a distinct vector for hydrogen bonding and pi-stacking interactions, making it a cornerstone in the development of antitubercular agents (e.g., Pyrazinamide) and modern kinase inhibitors (e.g., Bortezomib, various VEGFR inhibitors). This guide moves beyond basic textbook definitions to explore the causal links between pyrazine substitution patterns and biological efficacy, providing researchers with validated protocols for synthesis and assay development.
The Chemical Logic of the Scaffold
To optimize a pyrazine derivative, one must first master its electronic personality. Pyrazine is a π-deficient heteroaromatic ring. The presence of two nitrogen atoms at the 1 and 4 positions exerts a strong electron-withdrawing effect, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).
Key Physicochemical Drivers:
-
Lipophilicity (LogP): Pyrazine is less lipophilic than pyridine and benzene (LogP ~ -0.2). This hydrophilicity is advantageous for lowering the LogP of lead compounds to improve oral bioavailability.
-
Basicity (pKa): With a pKa of ~0.6, pyrazine is a very weak base. It does not protonate at physiological pH, meaning it acts primarily as a hydrogen bond acceptor (HBA) rather than a donor or a cationic center.
-
Reactivity Profile:
-
Electrophilic Aromatic Substitution (EAS): Extremely difficult due to electron deficiency.
-
Nucleophilic Aromatic Substitution (SnAr): Highly favorable, especially when a leaving group (Cl, F) is present at the C2/C3 positions.
-
Strategic Functionalization Vectors
Rational design requires mapping specific positions on the ring to biological interactions. The symmetry of pyrazine allows for diverse substitution patterns, but breaking this symmetry is often the key to selectivity.
Visualization: The Pyrazine Chemical Space
The following diagram illustrates the primary vectors for chemical modification and their mechanistic implications.
Figure 1: Strategic vectors for pyrazine functionalization. N1 serves as the primary anchor for target binding, while carbon positions allow for the introduction of diversity elements.
Case Study A: Antitubercular SAR (The PZA Legacy)
Pyrazinamide (PZA) remains a first-line drug for Tuberculosis (TB), particularly for sterilizing non-replicating persisters. Understanding its SAR is a lesson in prodrug mechanics.
The Mechanism of Action
PZA is inactive in vitro under neutral pH. It requires activation by the bacterial enzyme Pyrazinamidase (PncA) to convert into the active Pyrazinoic Acid (POA). POA then disrupts membrane energetics and inhibits Ribosomal Protein S1 (RpsA).
SAR Insights for Next-Gen Derivatives:
-
The Amide is Sacred: Hydrolysis of the C2-amide is the activation step. Modifying the amide nitrogen (e.g., N-alkylation) often abolishes activity because PncA cannot process bulky substrates.
-
C5-Substitution: Introducing electron-withdrawing groups (EWGs) or lipophilic chains at C5 can enhance potency.
-
Insight: 5-chloro-PZA derivatives often show higher lipophilicity, aiding passive diffusion into the mycobacterium before activation [1].
-
-
Bioisosterism: Replacing the pyrazine ring with pyridine usually results in a loss of specific activity against M. tuberculosis, highlighting the scaffold's specificity.
Figure 2: The activation pathway of Pyrazinamide. Resistance often arises from mutations in PncA or increased efflux of POA.
Case Study B: Kinase Inhibition (Anticancer)[1]
In oncology, pyrazines act as robust "hinge binders." The nitrogen atoms accept hydrogen bonds from the backbone NH of the kinase ATP-binding pocket.
Structural Requirements:
-
2,6-Disubstitution: A common motif in VEGFR-2 and CK2 inhibitors.
-
The "Linker" Strategy: Using the pyrazine as a rigid spacer between an aryl ring (occupying the hydrophobic pocket) and a solubilizing tail.
-
Data Insight: In a study of VEGFR-2 inhibitors, pyrazine-pyridine biheteroaryls demonstrated IC50 values in the low nanomolar range. The pyrazine N4 nitrogen is critical for water-mediated bridging interactions within the active site [2].
Comparative Data: Pyrazine vs. Pyridine Scaffolds in Kinase Potency
| Scaffold Type | R-Group Substitution | Target | IC50 (nM) | Notes |
| Pyrazine | 2-anilino-6-aryl | VEGFR-2 | 12 | Superior H-bonding capacity |
| Pyridine | 2-anilino-6-aryl | VEGFR-2 | 85 | Loss of N4 interaction |
| Pyrazine | 2,3-diamine | CK2 | 45 | High selectivity index |
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols include built-in validation steps.
Protocol A: Suzuki-Miyaura Coupling of 2-Chloropyrazine
Used to install aryl/heteroaryl groups at C2/C3.
Reagents: 2-Chloropyrazine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), 1,4-Dioxane/Water (4:1).
Step-by-Step Workflow:
-
Degassing (Critical): Charge a microwave vial with solvent. Sparge with Argon for 15 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.
-
Addition: Add 2-chloropyrazine, boronic acid, base, and catalyst under a positive stream of Argon. Seal immediately.
-
Reaction: Heat to 90°C for 4-12 hours.
-
Validation Point: Monitor via TLC (Hexane:EtOAc 7:3).
-
Success Criteria: Disappearance of the UV-active starting material (Rf ~0.6) and appearance of a fluorescent product spot.
-
Failure Mode: If starting material remains, add 0.02 eq of fresh catalyst and heat for 2 more hours.
-
-
Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine. Dry over Na2SO4.
Protocol B: Minisci Radical Alkylation (C-H Activation)
Used for direct alkylation at C2/C5 without pre-functionalization.
Reagents: Pyrazine derivative (1.0 eq), Alkyl carboxylic acid (2.0 eq), Ammonium Persulfate (1.5 eq), AgNO3 (0.2 eq), 10% H2SO4 (aq).
Step-by-Step Workflow:
-
Setup: Dissolve pyrazine and carboxylic acid in aqueous acid/organic co-solvent (e.g., Water/Acetonitrile). Heat to 70°C.
-
Initiation: Add Ammonium Persulfate solution dropwise over 20 minutes.
-
Why? Slow addition controls the radical concentration, preventing polymerization of the alkyl source.
-
-
Validation Point: LC-MS monitoring.
-
Success Criteria: Observation of [M+Alkyl-H]+ mass peak.
-
Note: Mono-alkylation is preferred, but di-alkylation can occur. Control stoichiometry strictly.
-
-
Quench: Neutralize with NaHCO3 (careful: gas evolution) and extract with DCM.
Future Outlook: Late-Stage Functionalization
The future of pyrazine SAR lies in Late-Stage Functionalization (LSF) . Instead of building the ring from scratch, chemists are using photoredox catalysis to install complex fragments onto the pyrazine core of nearly-finished drug candidates. This allows for rapid "analoging" to tune solubility and metabolic stability without redesigning the entire synthetic route.
Key Trend: The use of sulfinates as radical precursors for installing fluorinated alkyl groups (e.g., -CF3, -CHF2) onto the pyrazine ring to block metabolic hot spots [3].
References
-
Ranjan, C. et al. (2025). "Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis."[1][2][3] Asian Journal of Pharmaceutics. Link
-
Alshahrani, M. M. (2024).[4] "Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024)." Anti-Cancer Agents in Medicinal Chemistry. Link
-
Bohman, B. et al. (2014).[5] "Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions." Organic Letters. Link
-
Suzuki, Y. et al. (2008).[6] "Structure-activity relationships of pyrazine-based CK2 inhibitors." Archiv der Pharmazie. Link
Sources
- 1. Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 2. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Prebiotic Synthesis & Therapeutic Potential of Pyrazine-Based Nucleosides
Executive Summary: The Pyrazine Paradox
In the quest to map the origins of the "RNA World," pyrimidines (Cytosine, Uracil) and purines (Adenine, Guanine) have dominated the narrative.[1] However, the prebiotic synthesis of these canonical bases often requires highly specific, arguably contrived, conditions (e.g., the Sutherland pathway).
This guide explores a chemically robust alternative: Pyrazine-based nucleosides . Unlike the canonical bases, pyrazine heterocycles form spontaneously and abundantly via the Maillard reaction—the condensation of sugars and amino acids—under simple heating conditions.
For the drug development professional, this is not merely archaeological chemistry. The pyrazine scaffold, rejected by evolution as a genetic polymer, has found a second life as a potent antiviral pharmacophore (e.g., Favipiravir/T-705 ). This guide details the synthesis, photostability, and physicochemical properties of these "proto-nucleosides," bridging the gap between abiogenesis and modern nucleoside analogue design.
Mechanistic Pathways: The Amino Acid-Sugar Condensation[2]
The primary route to pyrazine nucleosides in a prebiotic context is the condensation of amino acid amides with aldose sugars. This pathway is notable for its "one-pot" efficiency, bypassing the complex stepwise glycosylation often required for purines.
The Alanine Amide-Ribose Pathway
Research indicates that reacting Alanine Amide with D-Ribose yields a pyrazine-2-one ribonucleoside.[2] This reaction mimics the Maillard reaction but arrests at the nucleoside stage due to the amide functionality.
Key Chemical Transformation:
-
Imine Formation: The amine of the amino acid attacks the anomeric carbon of the ribose.
-
Amadori Rearrangement: Isomerization leads to a stable keto-amine.
-
Cyclization: Self-condensation forms the heterocyclic pyrazine ring, effectively "growing" the base directly onto the sugar (an N-glycosidic bond formed in situ).
Visualization of the Synthesis Pathway
The following diagram illustrates the chemical flow from feedstock to nucleoside.
Figure 1: Stepwise formation of pyrazine nucleosides via the condensation of amino acid amides and sugars.
Technical Protocol: Prebiotic "One-Pot" Synthesis
This protocol is adapted from high-impact experimental astrobiology workflows (e.g., Delgado et al., 2020). It is designed to be self-validating through specific observation checkpoints.
Reagents & Equipment
-
Feedstock: D-Ribose (1.0 equiv), L-Alanine amide hydrochloride (1.0 equiv).
-
Solvent: Degassed H₂O (Milli-Q) or Formamide (for non-aqueous scenarios).
-
Catalyst: None required (Phosphate buffer pH 7.0 optional).
-
Apparatus: Sealed glass vial (anoxic conditions preferred but not strictly necessary).
Step-by-Step Methodology
| Phase | Action | Technical Rationale (Causality) |
| 1. Solubilization | Dissolve D-Ribose (0.1 M) and Alanine amide (0.1 M) in water. Adjust pH to 8.0-9.0 using NaOH. | Basic pH favors the nucleophilic attack of the amine on the sugar aldehyde, initiating Schiff base formation. |
| 2. Incubation | Heat the mixture to 60°C - 80°C for 24–72 hours. | Thermal energy overcomes the activation barrier for the Amadori rearrangement and subsequent dehydration/cyclization. |
| 3. Observation | Monitor for color change (Yellow | Checkpoint: Browning indicates advanced Maillard chemistry (melanoidin formation). Stop reaction before precipitation to isolate nucleosides. |
| 4. Purification | Flash chromatography (C18 reverse phase). Elute with H₂O/MeOH gradient. | Separates the polar pyrazine nucleosides from unreacted sugars and polymerized byproducts. |
| 5. Validation | Analyze via LC-MS (ESI+). Look for | Confirms the covalent attachment of the sugar to the heterocycle. |
Physicochemical Analysis: Why Did Nature Reject Pyrazines?
If pyrazines form so easily, why are they not in our RNA? The answer lies in protonation states and base-pairing fidelity .
Comparative Data: Pyrazine vs. Canonical Bases
The following table highlights the critical deficiencies of pyrazine-2-one compared to Uracil/Thymine.
| Feature | Pyrazine-2-one Nucleoside | Thymine (Canonical DNA) | Impact on Prebiotic Selection |
| Synthesis Yield | High (Robust Maillard chem) | Low (Complex pathway) | Pyrazines were likely more abundant on early Earth. |
| pKa (N3-H) | ~8.5 | ~9.9 | Critical Failure: At physiological pH, pyrazine is largely deprotonated, disrupting H-bonding. |
| Base Pairing | Weak/Non-specific | High Fidelity (A:T) | Pyrazines cannot sustain long genetic polymers (duplex instability). |
| UV Stability | High (Internal conversion) | High | Both survive UV radiation, but pyrazines fail at information storage. |
Photostability Mechanism
Despite their failure as genetic polymers, pyrazines are exceptionally photostable. Upon UV excitation, they access a conical intersection that allows rapid, non-radiative decay to the ground state, preventing destructive photochemistry.
Figure 2: The photophysical decay path of pyrazine, ensuring survival in high-UV prebiotic environments.
Translational Insight: From Prebiotic Scraps to Modern Antivirals
While pyrazines failed as genetic parents, their structural properties make them ideal nucleoside analogues for modern therapeutics.
-
Mechanism: The same "promiscuous" base pairing that disqualified pyrazines from early RNA makes them excellent viral mutagens .
-
Case Study (Favipiravir/T-705): A pyrazinecarboxamide derivative. It mimics purines/pyrimidines, gets incorporated by viral RNA-dependent RNA polymerase (RdRp), and induces lethal mutagenesis (error catastrophe) in the virus.
Developmental Takeaway: When designing novel antivirals, look to "failed" prebiotic bases. Their ability to resemble canonical bases enough to be recognized by polymerases, yet distinct enough to cause copying errors, is a proven therapeutic strategy.
References
-
Delgado, G., et al. (2020). Synthesis and base-pairing properties of pyrazine nucleic acids.[2][3] Journal of Biomolecular Structure and Dynamics. [Link][3]
-
Sandford, S. A., et al. (2014). Photosynthesis and Photo-Stability of Nucleic Acids in Prebiotic Extraterrestrial Environments. Topics in Current Chemistry. [Link]
-
Hud, N. V., et al. (2013). The Origin of RNA and "My Favorite Strong RNA World Hypothesis". Biology Direct. [Link]
-
Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B. [Link]
Sources
2-(Piperidin-4-ylmethyl)pyrazine: A Strategic Fragment for Physicochemical Tuning and Target Engagement
Topic: 2-(Piperidin-4-ylmethyl)pyrazine as a fragment for drug discovery Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary
In the architecture of modern small-molecule therapeutics, the This compound fragment represents a high-value "linker-pharmacophore" motif. It bridges the gap between aromatic lipophilicity and aliphatic basicity, offering a versatile vector for optimizing solubility , permeability , and target residence time .
Unlike direct aryl-piperidine couplings, the methylene insertion in this fragment introduces a critical degree of conformational flexibility (rotatable bond count +2) and interrupts electronic conjugation. This structural nuance allows the pyrazine ring to act as a neutral aromatic bioisostere (often mimicking phenyl or pyridine) while positioning the piperidine nitrogen to engage in long-range electrostatic interactions (e.g., salt bridges with Asp/Glu residues) or to protrude into solvent channels to modulate ADME properties.
This guide provides a comprehensive technical analysis of this fragment, detailing its physicochemical profile, robust synthetic routes, and application in validated drug discovery campaigns (LSD1 inhibitors, GPCR antagonists).
Structural & Physicochemical Profile
The utility of this compound lies in its dual nature: the pyrazine core is electron-deficient and weakly basic, while the piperidine tail is electron-rich and highly basic.
Fragment Analysis
-
Pyrazine Core: Acts as a hydrogen bond acceptor (HBA) due to the ring nitrogens.[3] It is significantly less basic (pKa ~0.6) than pyridine, making it a neutral aromatic scaffold at physiological pH. It serves as a bioisostere for benzene, reducing lipophilicity (LogP) while maintaining planarity.
-
Methylene Linker: Breaks the conjugation between the rings, preventing the "flattening" of the molecule and allowing the piperidine to adopt a low-energy chair conformation free from steric clash with the heteroaromatic ring.
-
Piperidine Moiety: The secondary amine (pKa ~10–11) is predominantly protonated at pH 7.4, providing a solubilizing "cationic head" and a handle for further diversification (e.g., amides, ureas, reductive amination).
Quantitative Properties (Calculated)
| Property | Value (Approx.) | Medicinal Chemistry Implication |
| Molecular Weight | 177.25 Da | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |
| cLogP | 0.6 – 0.9 | Low lipophilicity aids in maintaining water solubility in larger leads. |
| TPSA | ~38 Ų | Good membrane permeability potential (Target < 140 Ų). |
| pKa (Piperidine NH) | ~10.8 | High basicity; likely forms salt bridges; high solubility in acidic media. |
| pKa (Pyrazine N) | ~0.6 | Remains unprotonated; acts purely as H-bond acceptor. |
| Rotatable Bonds | 2 | Moderate flexibility allows induced fit without excessive entropy penalty. |
Synthetic Accessibility & Protocols
The synthesis of this compound is a classic exercise in heteroaromatic functionalization. The most robust route avoids expensive cross-coupling catalysts by utilizing the acidity of the methyl protons on the electron-deficient pyrazine ring.
Primary Synthetic Route: Lithiation-Condensation
This route relies on the lateral lithiation of 2-methylpyrazine followed by condensation with N-protected 4-piperidone.
Mechanism:
-
Deprotonation: 2-Methylpyrazine is treated with a strong base (LiTMP or LDA) to form the resonance-stabilized carbanion.
-
Addition: The carbanion attacks the ketone of N-Boc-4-piperidone.
-
Dehydration & Reduction: The resulting tertiary alcohol is dehydrated to the alkene and subsequently hydrogenated to the alkane.
Visualization of Synthetic Workflow
Caption: Step-wise synthesis of this compound via lateral lithiation and reductive sequence.
Detailed Experimental Protocol (Self-Validating)
Note: This protocol is a composite based on standard procedures for alkyl-heterocycle couplings (e.g., LSD1 inhibitor synthesis).
Step 1: Condensation
-
Reagents: 2-Methylpyrazine (1.0 eq), LiTMP (Lithium 2,2,6,6-tetramethylpiperidide, 1.1 eq), N-Boc-4-piperidone (1.0 eq), dry THF.
-
Procedure: Cool a solution of LiTMP in THF to -78°C under argon. Add 2-methylpyrazine dropwise. The solution typically turns deep red/orange (indicating anion formation). Stir for 30 min.
-
Addition: Add N-Boc-4-piperidone (dissolved in THF) slowly. Stir at -78°C for 1 h, then warm to RT.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc. The product is the tertiary alcohol.
Step 2: Dehydration & Reduction
-
Dehydration: Dissolve the alcohol in DCM. Add Et3N (3 eq) and MsCl (1.5 eq) at 0°C. Stir overnight or reflux to ensure elimination to the alkene.
-
Hydrogenation: Dissolve the crude alkene in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 4-12 h. Filter through Celite.
-
Validation: 1H NMR should show the disappearance of alkene protons and the appearance of the methylene doublet (~2.6 ppm) and the piperidine methine multiplet.
Medicinal Chemistry Applications & Case Studies
This fragment is rarely the "primary warhead" but often the critical "tail" that determines potency and physicochemical success.
Case Study 1: LSD1 Inhibitors (Epigenetics)
Lysine-specific demethylase 1 (LSD1) inhibitors often require a basic amine to interact with the FAD cofactor binding pocket.
-
Application: Researchers utilized the piperidin-4-ylmethyl group attached to a heteroaromatic core (pyridine or pyrazine) to extend into the large substrate-binding cavity.
-
Mechanistic Insight: The methylene linker allows the piperidine to reach a specific aspartate residue for a salt-bridge interaction, which a direct bond (rigid) would miss. The pyrazine ring provides pi-stacking interactions with nearby aromatic residues (e.g., Trp).
-
Outcome: Significant improvement in cellular potency compared to shorter or more rigid analogs.
Case Study 2: NAAA Inhibitors (Pain/Inflammation)
In the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, polarity modulation is key to preventing high metabolic clearance.
-
Strategy: Replacing a lipophilic biphenyl or phenyl-pyridine tail with a pyrazine-methyl-piperidine tail.
-
Result: The pyrazine lowers the LogP (vs. phenyl), and the basic piperidine improves aqueous solubility (kinetic solubility > 100 µM), addressing a common failure mode in this lipophilic target class.
Fragment Elaboration Vectors
Once the fragment is installed, the piperidine nitrogen becomes the primary vector for "growing" the molecule.
Caption: Chemical elaboration strategies starting from the secondary amine of the piperidine.
References
-
Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. (Demonstrates the utility of the piperidin-4-ylmethyl motif in LSD1 inhibition).
-
Migliore, M., et al. (2016). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry. (Discusses the use of pyrazine-piperidine tails for physicochemical optimization).
-
Furet, P., et al. (2012). Crystal structure of checkpoint kinase 1 (Chk1) in complex with inhibitors. RCSB Protein Data Bank. (Structural evidence of piperidin-methyl-heterocycle binding modes).
-
PubChem Compound Summary. N-(piperidin-4-ylmethyl)pyrazine-2-sulfonamide. (Chemical data and structural analogs).
Sources
Technical Guide: Quantum Chemical Characterization of 2-(Piperidin-4-ylmethyl)pyrazine
Executive Summary
This technical guide outlines the standard operating procedure (SOP) for the quantum chemical characterization of 2-(Piperidin-4-ylmethyl)pyrazine . This scaffold represents a critical pharmacophore in medicinal chemistry, often serving as a linker in GPCR ligands and kinase inhibitors.
The combination of a rigid, electron-deficient pyrazine ring and a flexible, basic piperidine ring presents specific computational challenges:
-
Conformational Flexibility: The methylene bridge and piperidine ring inversion require exhaustive conformational sampling.
-
Electronic Dissimilarity: Accurate modeling requires a method that balances the delocalization of the aromatic pyrazine with the localized lone pair of the aliphatic amine.
-
Basicity Prediction: Accurate pKa prediction is essential for estimating bioavailability and blood-brain barrier (BBB) permeability.
Computational Strategy & Theory
Density Functional Selection: The Case for Dispersion
While B3LYP is a historical standard, it fails to account for long-range dispersion interactions (
-
Recommendation:
B97X-D or M06-2X . -
Rationale:
B97X-D includes empirical dispersion corrections and long-range corrections, essential for accurately predicting the relative energies of "folded" vs. "extended" conformers.
Basis Set Hierarchy
-
Optimization/Frequency: def2-SVP or 6-31+G(d,p) . Diffuse functions (+) are mandatory to describe the lone pair on the piperidine nitrogen.
-
Single Point Energy: def2-TZVP or 6-311++G(2d,2p) . High angular momentum functions are required to minimize Basis Set Superposition Error (BSSE).
Solvation Model
-
Method: SMD (Solvation Model based on Density) .
-
Rationale: SMD is parameterized specifically to reproduce experimental free energies of solvation (
) and outperforms standard PCM/CPCM for pKa calculations of charged species (protonated piperidine).
Conformational Landscape Analysis
The molecule possesses two primary rotatable bonds and one ring-flip mode:
- (Pyrazine-CH2): Rotational freedom of the aromatic ring.
- (CH2-Piperidine): Determines the orientation of the pyrazine relative to the aliphatic ring.
-
Ring Pucker: The piperidine ring exists predominantly in a chair conformation, but the substituent at C4 can be equatorial or axial.
Hypothesis: The equatorial conformer at the C4 position is thermodynamically preferred by ~2-3 kcal/mol due to 1,3-diaxial steric strain avoidance.
Workflow Visualization
The following diagram illustrates the critical path from 2D structure to the Global Minimum Energy Conformer (GMEC).
Figure 1: Hierarchical workflow for identifying the bioactive global minimum conformer.
Electronic Structure & Reactivity
Frontier Molecular Orbitals (FMO)
Understanding the FMOs allows for the prediction of metabolic "soft spots" (sites of oxidation).
-
HOMO (Highest Occupied Molecular Orbital): Localized on the Piperidine Nitrogen lone pair. This is the nucleophilic center and the site of protonation.
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the Pyrazine Ring . This electron-deficient aromatic system is susceptible to nucleophilic attack or reduction.
Electrostatic Potential (ESP) Mapping
-
Red Regions (Negative Potential): Pyrazine nitrogens (H-bond acceptors).
-
Blue Regions (Positive Potential): Piperidine NH (H-bond donor).
pKa Prediction Protocol
The pKa of the piperidine nitrogen is the most critical physicochemical parameter. We utilize the Thermodynamic Cycle method combined with the Cluster-Continuum approach (adding explicit water molecules).
The Thermodynamic Cycle
Direct calculation of pKa in solution is error-prone. We calculate the gas-phase basicity and correct it with solvation energies.
Where:
-
Standard Value:
(experimentally derived constant).
Micro-Solvation (Explicit Water)
The piperidine cation (
-
Protocol: Add 3 explicit water molecules around the piperidine NH group during optimization.
Figure 2: Thermodynamic cycle for calculating pKa. Horizontal arrows represent deprotonation; vertical arrows represent solvation.
Step-by-Step Experimental Protocol
Step 1: Input Generation
Construct the 2D structure. Ensure the piperidine nitrogen is secondary (valence 3) and the pyrazine is aromatic.
-
SMILES:C1CNCCC1CC2=CN=CC=N2
Step 2: Geometry Optimization (Gaussian Input Example)
This step optimizes the geometry and calculates vibrational frequencies to ensure a true minimum (0 imaginary frequencies).
Step 3: Single Point Energy Refinement
Run a high-level energy calculation on the optimized geometry to get accurate electronic energy.
Step 4: Data Extraction & Calculation
Extract the Thermal Correction to Gibbs Free Energy (
Formula:
Calculate
Expected Results & Benchmarks
| Property | Predicted Value (Approx) | Notes |
| Piperidine pKa | 10.8 - 11.2 | Highly basic secondary amine. |
| Pyrazine pKa | 0.5 - 0.8 | Very weak base; remains neutral at physiological pH. |
| Dipole Moment | ~2.5 Debye | Driven by the separation of the amine and pyrazine. |
| LogP (Calc) | ~0.9 | Moderately lipophilic, good drug-likeness. |
References
-
Solvation Model Density (SMD): Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link
-
Dispersion Corrected DFT (
B97X-D): Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615. Link -
pKa Calculation Protocols: Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3–21. Link
-
Proton Solvation Energy: Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Aqueous Solvation Free Energies of Ions and the Proton in Water. The Journal of Physical Chemistry B, 110(32), 16066–16081. Link
A Technical Guide to the Physicochemical Profiling of 2-(Piperidin-4-ylmethyl)pyrazine: Determining Lipophilicity and pKa
Foreword: The Foundational Pillars of Drug Action
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of molecular properties. Among the most critical of these are a molecule's ionization constant (pKa) and its lipophilicity (logP/logD). These two physicochemical parameters are not mere data points; they are the foundational pillars that dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately shaping its efficacy and safety.[1][2][3][4] The molecule at the center of this guide, 2-(Piperidin-4-ylmethyl)pyrazine, presents a classic case study for drug development professionals. Its structure, featuring both a weakly basic pyrazine ring and a strongly basic piperidine moiety, necessitates a rigorous and nuanced approach to characterization.[5][6]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the principles and practices for determining the pKa and lipophilicity of this compound. Moving beyond simple protocols, we will delve into the causality behind experimental choices, establish self-validating systems for data integrity, and ground our methodologies in authoritative scientific standards.
Chemical Structure of this compound
-
Pyrazine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. It is a very weak base.[6]
-
Piperidine Ring: A saturated six-membered heterocyclic amine. It is significantly more basic than pyrazine.[5][7]
The presence of these two distinct basic centers means the molecule's overall charge, and consequently its lipophilicity and solubility, will be highly dependent on the surrounding pH.
Part 1: Elucidating Ionization Behavior - pKa Determination
The acid dissociation constant, pKa, is the pH at which a functional group is 50% ionized and 50% non-ionized.[8][9] For a basic compound like this compound, the pKa values will define the pH ranges at which the piperidinyl and pyrazinyl nitrogens become protonated. This ionization state is paramount, as it governs solubility, membrane permeability, and the potential for ionic interactions with biological targets.[2][4]
Theoretical Underpinnings
The molecule possesses two primary basic centers that will be protonated as the pH decreases:
-
Piperidine Nitrogen (pKa₁): As a secondary aliphatic amine, this nitrogen is the more basic of the two. Its pKa is expected to be in the range of 9.0 - 11.0, similar to other piperidine-containing structures.[5]
-
Pyrazine Nitrogen (pKa₂): The nitrogen atoms in the aromatic pyrazine ring are significantly less basic due to the delocalization of their lone pair electrons within the aromatic system. The pKa of protonated pyrazine is approximately 0.37.[6]
Therefore, we anticipate determining two distinct pKa values. The higher pKa (pKa₁) will correspond to the piperidine ring, and the much lower pKa (pKa₂) to the pyrazine ring.
Experimental Methodology: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity, low cost, and precision.[10][11][12] It directly measures pH changes in a solution as a titrant of known concentration is added, allowing for the precise identification of inflection points that correspond to the pKa values.[12]
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
System Preparation:
-
Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa values.
-
Prepare a standardized solution of titrant (e.g., 0.1 M HCl). The standardization against a primary standard like Tris is crucial for accuracy.
-
-
Analyte Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the compound in a suitable volume (e.g., 50 mL) of an aqueous solution with a constant ionic strength (e.g., 0.15 M KCl). This is critical to maintain constant activity coefficients throughout the titration.
-
-
Titration:
-
Immerse the calibrated pH electrode and the titrant delivery tube into the analyte solution.
-
Stir the solution gently but consistently.
-
Add the HCl titrant in small, precise increments (e.g., 0.02 mL).
-
Record the pH reading after each addition, allowing the reading to stabilize. Continue the titration well past the second equivalence point.
-
-
Data Analysis & Validation:
-
Plot the recorded pH values against the volume of titrant added to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The peaks in the first derivative plot correspond to the equivalence points.
-
The pKa values are determined from the pH at the half-equivalence points. For the first pKa (piperidine), this is the pH at the midpoint between the start of the titration and the first equivalence point. The second, much lower pKa (pyrazine) may require specialized software for accurate determination from the initial titration data.
-
Trustworthiness: The protocol's integrity is validated by performing the titration in triplicate. The resulting pKa values should show high reproducibility (Standard Deviation < 0.05 units). The sharpness of the peaks in the derivative plots confirms the suitability of the method.
-
Alternative Methodology: UV-Vis Spectrophotometry
This method is applicable if the protonated and non-protonated forms of the molecule exhibit different UV absorbance spectra.[8][9]
Principle: By measuring the absorbance of the compound in a series of buffers with finely spaced pH values, one can plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that directly corresponds to the pKa.[8] This method is particularly useful for determining pKa values of sparingly soluble compounds.[10]
Data Summary Table
| Parameter | Predicted Value | Experimental Method |
| pKa₁ (Piperidine) | 9.0 - 11.0 | Potentiometric Titration |
| pKa₂ (Pyrazine) | 0.3 - 0.5 | Potentiometric Titration / UV-Vis |
Part 2: Gauging Membrane Affinity - Lipophilicity Determination
Lipophilicity describes the affinity of a molecule for a lipophilic (fat-like) environment and is a key determinant of its ability to cross biological membranes.[13][14] It is typically expressed as a partition coefficient (logP) or a distribution coefficient (logD).[9]
-
LogP: The logarithm of the partition coefficient of the neutral form of the molecule between n-octanol and water.
-
LogD: The logarithm of the distribution coefficient of all species (neutral and ionized) of the molecule between n-octanol and water at a specific pH. For an ionizable compound, logD is the more physiologically relevant parameter.[2]
The relationship between logD, logP, and pKa for a dibasic compound like ours is complex, but at physiological pH (7.4), the piperidine ring (pKa₁ ≈ 9-11) will be almost fully protonated, making the molecule significantly more hydrophilic than its neutral form.
Experimental Methodology: Shake-Flask 107 Method
The "shake-flask" method is the gold standard for logP determination, as described in OECD Guideline 107.[15][16][17] It directly measures the partitioning of a solute between two immiscible phases.
Step-by-Step Protocol:
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water (or a buffer of a specific pH, e.g., 7.4, for logD determination) with n-octanol by shaking them together for 24 hours and allowing the phases to separate. This step is critical to ensure thermodynamic equilibrium.
-
-
Partitioning:
-
Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.
-
-
Phase Separation:
-
Allow the phases to separate completely. Centrifugation is often required to ensure a clean separation and prevent the formation of emulsions.[17]
-
-
Quantification & Validation:
-
Carefully sample a precise volume from both the n-octanol and the aqueous layer.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculate the logP (or logD) as: logP = log([Concentration in Octanol] / [Concentration in Water]).
-
Trustworthiness: A mass balance check is essential for validation. The total amount of compound recovered from both phases should be within 90-110% of the initial amount added. The experiment should be repeated with varying phase volume ratios to ensure the result is independent of concentration. This method is most accurate for compounds with logP values between -2 and 4.[16]
-
Alternative Methodology: RP-HPLC Method
As a faster, higher-throughput alternative to the shake-flask method, lipophilicity can be estimated based on the retention time of a compound on a reversed-phase high-performance liquid chromatography (RP-HPLC) column (per OECD Guideline 117).[18]
Principle: The retention of a compound on a non-polar stationary phase (like C18) is proportional to its lipophilicity.[13][18] By calibrating the system with a set of reference compounds with known logP values, the logP of the unknown compound can be interpolated from its retention time.
Workflow for RP-HPLC Lipophilicity Estimation
Caption: Workflow for logP determination via the RP-HPLC method.
Step-by-Step Protocol:
-
Calibration:
-
Select a set of 5-7 structurally simple reference compounds with reliable, known logP values that bracket the expected logP of the test compound.
-
Prepare a mobile phase, typically a mixture of an organic modifier (like methanol or acetonitrile) and water/buffer.[15]
-
Inject each standard and determine its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Capacity Factor Calculation:
-
For each compound, calculate the capacity factor, k', using the formula: k' = (t_R - t_0) / t_0.
-
Plot the known logP values of the standards against their calculated log k' values.
-
-
Sample Analysis & Validation:
-
Inject the this compound sample under the identical chromatographic conditions and determine its log k'.
-
Trustworthiness: The calibration plot must be linear with a correlation coefficient (R²) > 0.95. The logP of the test compound is then calculated from the linear regression equation.
-
To determine logD at a specific pH, the aqueous component of the mobile phase must be a buffer at that pH.
-
Data Summary Table
| Parameter | Predicted Value | Experimental Method |
| LogP (neutral form) | 1.0 - 2.5 | Shake-Flask / RP-HPLC |
| LogD at pH 7.4 | -1.0 - 0.5 | Shake-Flask / RP-HPLC |
Conclusion: Synthesizing the Physicochemical Profile
The precise determination of the pKa and lipophilicity of this compound is not an academic exercise; it is a critical step in drug development. The experimental data derived from the robust methodologies outlined in this guide provide the essential insights needed to build predictive ADME models. The high pKa of the piperidine ring indicates that at physiological pH, the compound will exist predominantly as a cation, a fact that dramatically lowers its effective lipophilicity (LogD) compared to its intrinsic lipophilicity (LogP). This balance between charge and lipid affinity, quantified by these core parameters, will ultimately dictate the compound's fate in a biological system and guide its path toward becoming a successful therapeutic agent.
References
- Subota, V., & Tsolidis, C. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Pharmacia, 65(4), 833-840. (URL not available)
-
Reijenga, J., van Hoof, A., van der Meeren, A., & Rutan, S. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 761, 1-19. [Link]
- Rutkowska, E., Pająk, K., & Jóźwiak, K. (2013). Lipophilicity – Methods of Determination and Its Role in Medicinal Chemistry. Acta Poloniae Pharmaceutica, 70(1), 3-18. (URL not available)
-
Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery Blogs. [Link]
-
Creative Biolabs. (n.d.). Lipophilicity. Creative Biolabs Website. [Link]
-
Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]
-
Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America. [Link]
-
Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]
-
Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon Website. [Link]
-
Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 119-133. [Link]
-
Reijenga, J., van Hoof, A., van der Meeren, A., & Rutan, S. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Ünal, D. Ü., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals. [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link]
-
Wang, Y., & Gounder, K. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]
-
Sharma, V., & Appukkuttan, P. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
-
Bakirtzian, Z., & Khalaf, K. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 57(3), 938-942. [Link]
-
Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research. [Link]
-
Wikipedia. (n.d.). Pyrazine. Wikipedia. [Link]
-
Legg, R., et al. (2022). pK a values of common substituted piperazines. RSC Medicinal Chemistry, 13(1), 108-115. [Link]
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An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(Piperidin-4-ylmethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 2-(Piperidin-4-ylmethyl)pyrazine, a heterocyclic compound of interest in pharmaceutical development. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes information on the known thermal behavior of its constituent piperidine and pyrazine moieties to project a scientifically grounded stability profile. We will explore potential degradation pathways and outline robust, field-proven analytical methodologies for assessing its thermal liability. This includes detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The insights and practical guidance presented herein are intended to empower researchers to anticipate stability challenges, develop appropriate analytical strategies, and ensure the quality and safety of drug candidates incorporating this scaffold.
Introduction: The Significance of this compound in Drug Discovery
The this compound scaffold represents a confluence of two privileged heterocyclic structures in medicinal chemistry: piperidine and pyrazine. Piperidine rings are ubiquitous in pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability[1]. Pyrazine derivatives are also of significant interest due to their diverse pharmacological activities, including roles as antitumor, antibiotic, and diuretic agents[2]. The combination of these two rings via a methylene bridge creates a novel chemical entity with a unique three-dimensional architecture, offering the potential for novel interactions with biological targets.
Understanding the thermal stability and degradation profile of such a molecule is a critical aspect of early-stage drug development. These characteristics directly impact manufacturing processes, formulation development, storage conditions, and ultimately, the safety and efficacy of the final drug product. This guide serves as a proactive tool for researchers, providing a foundational understanding of the potential thermal liabilities of this compound and the experimental means to rigorously assess them.
Projected Thermal Stability Profile
The thermal stability of this compound will be dictated by the inherent stabilities of the piperidine and pyrazine rings, as well as the methylene linker.
Insights from Constituent Moieties
-
Piperidine: The piperidine ring is generally considered to be thermally stable. Studies on piperidine and its derivatives have shown that significant thermal degradation typically occurs at elevated temperatures, often above 150°C[3]. The primary degradation pathway for the piperidine ring under thermal stress is often initiated by C-N bond cleavage, leading to ring-opening and the formation of smaller amine and alkene fragments[3].
-
Pyrazine: The aromatic pyrazine ring is also characterized by high thermal stability. Research on various pyrazine derivatives has demonstrated decomposition onset temperatures ranging from approximately 150°C to over 300°C, depending on the nature of the substituents[4]. The degradation of the pyrazine ring at high temperatures can lead to the formation of smaller nitrogen-containing heterocycles, acetylene, and hydrogen cyanide[5].
-
Methylene Bridge: The methylene bridge linking the two heterocyclic rings is a single C-C bond and is expected to be relatively stable. However, its reactivity could be influenced by the adjacent heterocyclic systems[6].
Anticipated Thermal Events
Based on the analysis of its components, the thermal decomposition of this compound is likely to be a multi-stage process. An initial mass loss may be observed at lower temperatures if the sample contains residual solvent or moisture. The principal decomposition of the molecule is anticipated to occur at higher temperatures, likely in the range of 150°C to 300°C.
Table 1: Projected Thermal Analysis Data for this compound
| Analytical Technique | Parameter | Projected Observation | Rationale |
| TGA | Onset of Decomposition (Tonset) | 150 - 250 °C | Based on the lower range of decomposition for substituted pyrazines and piperidines[3]. |
| Maximum Rate of Decomposition (Tmax) | 200 - 300 °C | Reflects the temperature of greatest instability. | |
| Residue at 600 °C (in inert atmosphere) | < 5% | Complete decomposition of the organic structure is expected. | |
| DSC | Melting Point (Tm) | To be determined experimentally | Dependent on the crystalline form of the solid. |
| Decomposition | Exothermic or Endothermic | The nature of the decomposition (e.g., fragmentation, polymerization) will determine the heat flow. |
Projected Degradation Profile and Pathways
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, including heat. The degradation pathways of this compound are likely to involve modifications to the piperidine and pyrazine rings, as well as cleavage of the methylene bridge.
Potential Degradation Pathways
The following diagram illustrates the plausible degradation pathways for this compound under thermal stress. These pathways are proposed based on the known reactivity of piperidine and pyrazine derivatives.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. authors.library.caltech.edu [authors.library.caltech.edu]
Discovery of novel pyrazine compounds for cancer therapy
Technical Guide: Discovery & Optimization of Novel Pyrazine Scaffolds for Oncology
Executive Summary
The pyrazine ring (1,4-diazine) represents a "privileged scaffold" in medicinal chemistry, characterized by its electron-deficient nature and ability to participate in diverse hydrogen bonding and
Rational Design & Structural Considerations
The success of pyrazine in oncology stems from its versatility as a bioisostere for phenyl and pyridine rings, offering improved water solubility and metabolic stability.
The Imidazo[1,2-a]pyrazine Scaffold
Fusion of the pyrazine ring with an imidazole moiety yields the imidazo[1,2-a]pyrazine core, a potent template for Tubulin Polymerization Inhibitors (TPIs) .
-
Key SAR Insight: Substitutions at the C-3 position (e.g., aryl groups) and C-8 position are critical for occupying the hydrophobic pockets of the colchicine binding site on
-tubulin. -
Case Study: Compound TB-25 and related derivatives have shown IC
values in the nanomolar range (23 nM against HCT-116 cells), comparable to Combretastatin A-4 (CA-4).
Pyrazine-2-carboxamides (Kinase Inhibitors)
This scaffold is central to FDA-approved drugs like Gilteritinib (FLT3/AXL inhibitor) and Acalabrutinib (BTK inhibitor).
-
Mechanism: The nitrogen atoms in the pyrazine ring often serve as hydrogen bond acceptors for the hinge region of the kinase ATP-binding pocket.
-
Optimization: Introduction of solubilizing groups (e.g., piperazine, morpholine) at the 5- or 6-positions improves pharmacokinetic profiles.
Synthetic Pathways: The "Make" Phase
To accelerate library generation, we prioritize multicomponent reactions (MCRs) and palladium-catalyzed cross-couplings.
Protocol A: Groebke-Blackburn-Bienaymé (GBB) Reaction
Target: Imidazo[1,2-a]pyrazines This one-pot, three-component reaction is the gold standard for rapid scaffold assembly.
-
Reagents: 2-Aminopyrazine (1.0 eq), Aryl Aldehyde (1.0 eq), Isocyanide (1.0 eq).
-
Catalyst: Scandium(III) triflate [Sc(OTf)
] (5 mol%) or Iodine (I ). -
Conditions: Methanol/DCM (3:1), Microwave irradiation at 150°C for 30 min.
-
Purification: The product precipitates or is purified via silica gel chromatography (Ethyl Acetate/Hexane).
-
Advantage: High atom economy and the ability to introduce diverse R-groups at the imidazole C-3 position instantly.
Protocol B: Suzuki-Miyaura Cross-Coupling
Target: Functionalization of Halogenated Pyrazines
-
Starting Material: 6-Bromo-imidazo[1,2-a]pyrazine.
-
Reagents: Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl
(5 mol%), K CO (2.0 eq). -
Solvent: Dioxane/Water (4:1), degassed.
-
Reaction: 90°C under N
atmosphere for 4-12 hours.
Mechanistic Validation Workflow
Once synthesized, compounds must undergo a rigorous screening cascade.
Primary Screen: Cytotoxicity (MTT Assay)
-
Objective: Determine IC
values across a panel (e.g., HCT-116, MCF-7, A549). -
Protocol:
-
Seed cells (5
10 /well) in 96-well plates; incubate 24h. -
Add compounds (serial dilutions 0.01 - 100
M). -
Incubate 48-72h.
-
Add MTT reagent (5 mg/mL); incubate 4h.
-
Dissolve formazan crystals in DMSO; read Absorbance at 570 nm.
-
Secondary Screen: Tubulin Polymerization Assay
-
Objective: Confirm direct interaction with tubulin (for TPIs).
-
Method: Fluorescence-based in vitro polymerization.
-
Use purified tubulin (>99%) in PEM buffer containing GTP and DAPI.
-
Monitor fluorescence enhancement (Ex 360 nm / Em 450 nm) at 37°C for 60 min.
-
Result Interpretation: Effective pyrazines (like TB-25) will flatten the polymerization curve, similar to Colchicine.
-
Flow Cytometry: Cell Cycle & Apoptosis
-
Cell Cycle: Stain with Propidium Iodide (PI). Pyrazine TPIs typically cause G2/M arrest .
-
Apoptosis: Annexin V-FITC/PI double staining.[2] Look for the shift from viable (Q3) to early apoptotic (Q4) and late apoptotic (Q2) populations.
Data Visualization & Pathway Mapping
Table 1: Comparative Potency of Selected Pyrazine Scaffolds
| Compound Class | Target | Representative Hit | IC | Key Mechanism |
| Imidazo[1,2-a]pyrazine | Tubulin (Colchicine Site) | TB-25 | 23 nM (HCT-116) | G2/M Arrest, Microtubule Destabilization |
| Pyrazine-2-carboxamide | FLT3 / AXL Kinase | Gilteritinib | <10 nM (MV4-11) | ATP-Competitive Inhibition |
| Indolo-Pyrazine | Tubulin / Apoptosis | Compound 6c | 3.46 | ROS Generation, Bax Upregulation |
| 1,4-Pyrazine | p300/CBP HAT | Compound 29 | 1.4 | Epigenetic Modulation |
Diagram 1: Pyrazine Drug Discovery Pipeline
Caption: Iterative workflow for the discovery of pyrazine-based anticancer agents, moving from in silico design to wet-lab validation.
Diagram 2: Mechanism of Action (Tubulin & Kinase)
Caption: Dual mechanistic pathways of pyrazine derivatives leading to cancer cell death via microtubule collapse and kinase blockade.
Future Outlook: Pyrazines in PROTACs
The next frontier involves leveraging the pyrazine scaffold in PROteolysis TArgeting Chimeras (PROTACs) .
-
Concept: Use a pyrazine-based kinase inhibitor as the "warhead" (ligand for the protein of interest) linked to an E3 ligase recruiter (e.g., VHL or Cereblon).
-
Advantage: This approach degrades the target protein rather than just inhibiting it, overcoming resistance mechanisms common in traditional therapy. Recent studies (2024) indicate a surge in heterocyclic PROTAC designs, with pyrazines offering ideal attachment points for linkers due to their modifiable nitrogen atoms.
References
-
Vertex Pharmaceuticals. (2022). Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry.
-
Alsfouk, A. (2024).[3][4] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
-
Alshahrani, M. M. (2025).[3] Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry.
-
Nie, S., et al. (2022).[5] Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. European Journal of Medicinal Chemistry.
-
Rostampour, et al. (2023).[6] An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry.
-
CAS. (2024).[7] PROTACs revolutionize small molecule drugs. CAS Insights.
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs revolutionize small molecule drugs | CAS [cas.org]
Methodological & Application
Application Note: High-Throughput Screening of the 2-(Piperidin-4-ylmethyl)pyrazine Library
Introduction: The Privileged Scaffold
The 2-(Piperidin-4-ylmethyl)pyrazine scaffold represents a "privileged structure" in medicinal chemistry, predominantly recognized for its high affinity toward aminergic GPCRs, specifically the Histamine H3 Receptor (H3R) and Sigma-1 receptors [1, 2].
The basic nitrogen of the piperidine ring serves as a critical anchor point, forming a salt bridge with conserved aspartic acid residues (e.g., Asp3.32 in H3R) within the transmembrane binding pocket. Meanwhile, the pyrazine moiety acts as a bioisostere for phenyl/heteroaryl rings, improving metabolic stability and offering unique hydrogen-bonding vectors [3].
This Application Note details a validated High-Throughput Screening (HTS) workflow to interrogate a library of these derivatives. We focus on a TR-FRET cAMP functional assay , the gold standard for G
Library Preparation & Management
Scientific Integrity: Poor solubility is the primary cause of false negatives in scaffold screening. The piperidine-pyrazine core is generally polar, but lipophilic substituents can induce precipitation.
Protocol: Acoustic Library Formatting
Objective: Create "Assay-Ready Plates" (ARPs) to eliminate intermediate dilution steps and reduce compound waste.
-
Solubilization: Dissolve library compounds to 10 mM in 100% anhydrous DMSO.
-
Quality Control: Centrifuge at 1000 x g for 1 min to remove particulates.
-
Dispensing: Use an Acoustic Liquid Handler (e.g., Labcyte Echo) to transfer 20 nL of compound directly from the source plate to the destination 1536-well white, solid-bottom assay plate.
-
Target Concentration: 10 µM (assuming 20 µL final assay volume).
-
Control Wells: Leave columns 1-4 and 45-48 empty for controls (Min/Max).
-
-
Storage: Heat seal plates with aluminum foil; store at -20°C.
Primary HTS Assay: TR-FRET cAMP Detection
Mechanism: The Histamine H3 Receptor is G
Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF/TR-FRET).[1]
-
Tracer: cAMP labeled with a fluorophore (Acceptor, e.g., d2 or ULight).
-
Antibody: Anti-cAMP labeled with a Cryptate donor (Europium or Terbium).
-
Principle: High cellular cAMP competes with the Tracer for antibody binding, disrupting the FRET signal. Therefore, Signal
1/[cAMP] .
Experimental Workflow (1536-well Format)
Reagents:
-
Cell Line: HEK293T stably expressing human H3R.[2]
-
Stimulation Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (phosphodiesterase inhibitor).
-
Agonist Challenge: 10 nM (R)-(-)-
-Methylhistamine (RAMH) (approx. EC80). -
Forskolin: 10 µM (to drive basal cAMP production).
Step-by-Step Protocol:
-
Compound Pre-Plating: Retrieve ARP containing 20 nL of library compounds (10 mM).
-
Cell Addition:
-
Harvest HEK293T-H3R cells. Resuspend in Stimulation Buffer at 2,000 cells/µL.
-
Dispense 5 µL of cell suspension into all wells.
-
Incubation 1: 15 min at RT (allows compound to bind receptor).
-
-
Agonist/Forskolin Challenge:
-
Prepare a 4X mix of RAMH (Agonist) and Forskolin in buffer.
-
Dispense 5 µL of Challenge Mix to sample wells and "Min Signal" controls.
-
Dispense 5 µL of Buffer + Forskolin (No Agonist) to "Max Signal" controls (simulates 100% antagonism).
-
Incubation 2: 30 min at RT.
-
-
Detection (Lysis & FRET):
-
Dispense 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.
-
Dispense 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
-
Incubation 3: 1 hour at RT in the dark.
-
-
Read: Measure on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 320 nm.
-
Emission 1: 615 nm (Donor reference).
-
Emission 2: 665 nm (FRET signal).[1]
-
Workflow Visualization
Figure 1: Step-by-step liquid handling workflow for the G-protein coupled receptor functional assay.
Data Analysis & Quality Control
Signal Calculation
TR-FRET data is ratiometric, which corrects for well-to-well dispensing errors and colored compound interference.
Z-Prime ( ) Factor Validation
Before running the full library, validate the assay robustness using a full plate of controls [4].
- : Mean and SD of Positive Control (Antagonist + Agonist + Fsk). High cAMP = Low FRET Signal.
- : Mean and SD of Negative Control (DMSO + Agonist + Fsk). Low cAMP = High FRET Signal.
-
Acceptance Criteria:
is mandatory for HTS.[3]
Hit Definition
Since this is a competitive immunoassay, Antagonists will restore cAMP levels, resulting in a decrease in the HTRF Ratio compared to the negative control.
Note: Ensure the directionality of the calculation matches the assay logic (Low Signal = Hit).Secondary Screening: Selectivity Profile
The this compound scaffold often exhibits "dual activity" at Sigma-1 receptors (
Assay: Competition Binding Assay.
-
Ligand: Fluorescently labeled (+)-Pentazocine.
-
Protocol: If the compound displaces the fluorescent ligand, anisotropy/polarization changes.
-
Decision Logic:
-
Hit in H3R + No Hit in
R Selective H3R Antagonist . -
Hit in H3R + Hit in
R Dual Ligand (Neuropathic Pain profile) .
-
Decision Logic Visualization
Figure 2: Logic tree for classifying hits based on primary efficacy and secondary selectivity profiles.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Z' (< 0.5) | High variability in pipetting or cell clumping. | Use acoustic dispensing; ensure cells are mono-dispersed; increase centrifugation speed of ARPs. |
| Edge Effect | Evaporation in outer wells. | Use "low-evaporation" lids; incubate in humidity-controlled chambers (>95% RH). |
| Signal Drift | Reagent instability or temperature gradients. | Equilibrate all reagents to RT before use; read plates in stacks with dummy plates at top/bottom. |
| False Positives | Compound fluorescence or quenching. | Use the ratiometric 665/615 nm calculation; run a "TruHits" counter-screen (omitting cells/lysate) to check for optical interference. |
References
-
Lazewska, D. et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry. Link
-
Sadek, B. et al. (2014). "Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands." Drug Design, Development and Therapy.[4] Link
-
Horton, D.A. et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. Link
-
Zhang, J.H. et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link
-
Goda, G. et al. (2021).[2] "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience. Link
Sources
- 1. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical method development for 2-(Piperidin-4-ylmethyl)pyrazine quantification
Executive Summary
This technical guide details the development and validation of an analytical method for 2-(Piperidin-4-ylmethyl)pyrazine (CAS: 192934-45-7), a critical heterocyclic building block often employed in the synthesis of PARP inhibitors and kinase antagonists.
The quantification of this molecule presents distinct chromatographic challenges:
-
Extreme Polarity: The secondary amine on the piperidine ring (pKa ~11.0) confers high polarity, leading to poor retention on standard C18 phases.
-
Peak Tailing: Strong ionic interactions between the protonated amine and residual silanols on silica supports result in severe peak asymmetry.
-
Detection Specificity: While the pyrazine core offers UV absorption, it lacks the high molar absorptivity of larger chromophores, requiring optimized detection parameters.
This guide proposes a High-pH Reverse Phase (RP-HPLC) approach using hybrid particle technology as the "Golden Method" for Quality Control (QC), alongside a HILIC-MS/MS protocol for trace impurity analysis.
Physicochemical Profile & Strategy
Understanding the molecule is the first step in robust method design.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Pyrazine linked to Piperidine via methylene bridge | Dual basic centers (Piperidine N: Strong base; Pyrazine N: Very weak base). |
| pKa (Piperidine) | ~11.1 | Molecule is positively charged at pH < 10. |
| pKa (Pyrazine) | ~0.6 | Remains neutral under most HPLC conditions. |
| LogP | ~0.5 (Neutral) | Low hydrophobicity requires high aqueous mobile phases or HILIC. |
| UV Max | ~268 nm | Primary detection wavelength (Pyrazine |
Method Development Decision Matrix
The following logic flow dictates the selection of the High-pH strategy over Ion-Pairing or standard acidic RP-HPLC.
Figure 1: Method Selection Logic. High pH is chosen to neutralize the piperidine amine, increasing hydrophobicity and eliminating silanol interactions.
Protocol A: High-pH RP-HPLC (The "Golden Method")
Objective: Robust quantification for purity and assay (QC Release). Mechanism: By operating at pH 10.0, the piperidine amine is partially deprotonated (or in rapid equilibrium), and the silica surface charge is masked by the high ionic strength and hybrid particle chemistry, yielding sharp peaks.
Instrumentation & Reagents
-
System: HPLC with PDA/UV detector (e.g., Agilent 1290 or Waters H-Class).
-
Column: Waters XBridge BEH C18 XP , 2.5 µm, 4.6 x 100 mm (Critical: Must be pH stable up to 12).
-
Reagents:
-
Ammonium Bicarbonate (HPLC Grade).
-
Ammonium Hydroxide (28-30%).
-
Acetonitrile (HPLC Grade).
-
Methanol (Diluent).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 (adj. with | High pH suppresses ionization of the basic amine. |
| Mobile Phase B | Acetonitrile | Strong eluent for organic compounds. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer. |
| Injection Vol | 5.0 µL | Low volume prevents solvent effects. |
| Detection | UV at 268 nm |
Gradient Program:
-
0.0 min: 95% A / 5% B
-
1.0 min: 95% A / 5% B (Isocratic hold to stack polar impurities)
-
8.0 min: 40% A / 60% B
-
10.0 min: 5% A / 95% B
-
12.0 min: 5% A / 95% B
-
12.1 min: 95% A / 5% B
-
16.0 min: End (Re-equilibration)
Sample Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with Mobile Phase A (Buffer).
-
Note: Diluting in MP A (High pH) ensures the analyte is in the same ionization state as the starting gradient, preventing peak splitting.
-
Protocol B: HILIC-MS/MS (Trace Quantification)
Objective: Quantification of this compound as a genotoxic impurity (GTI) or trace intermediate in complex matrices.
Instrumentation
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Waters Acquity UPLC BEH Amide , 1.7 µm, 2.1 x 100 mm.
MS/MS Parameters (MRM Mode)
-
Ionization: ESI Positive (
). -
Precursor Ion: 192.1 m/z (Calculated MW: 191.27).
-
Product Ions:
-
Quantifier: 80.1 m/z (Pyrazine ring fragment).
-
Qualifier: 84.1 m/z (Piperidine ring fragment).
-
Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (in Water).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Isocratic Mode: 15% A / 85% B.
-
Rationale: HILIC retains polar amines by water-layer partitioning. High organic content enhances ESI desolvation efficiency.
Method Validation (ICH Q2 R1/R2)
To ensure trustworthiness, the method must be validated. Below is the summary of acceptance criteria.
| Parameter | Experiment | Acceptance Criteria |
| Specificity | Inject Blank, Placebo, and Impurity Spikes. | No interference at retention time (RT) of analyte. Purity angle < Purity threshold (PDA). |
| Linearity | 5 levels from 50% to 150% of target conc. | |
| Accuracy | Spike recovery at 80%, 100%, 120%. | Mean recovery 98.0% – 102.0%. |
| Precision | 6 replicate injections of standard. | RSD |
| LOD/LOQ | Signal-to-Noise (S/N) ratio. | LOD S/N |
| Robustness | Variation in pH ( | System suitability remains within limits. |
Validation Workflow Diagram
Figure 2: Standard Validation Workflow compliant with ICH Q2 guidelines.
Troubleshooting & Expert Insights
Issue: Peak Splitting
-
Cause: Mismatch between sample solvent and mobile phase pH. If the sample is dissolved in pure methanol or acidic diluent, the amine protonates, traveling faster than the bulk band in a high pH mobile phase.
-
Fix: Always include at least 25% of the buffer (Mobile Phase A) in the sample diluent to "buffer" the sample plug.
Issue: Retention Time Drift
-
Cause: Carbonate absorption.[5] Ammonium bicarbonate buffers are volatile and absorb
from air, shifting pH down over time. -
Fix: Prepare fresh buffer daily or use a capping layer of immiscible solvent (not recommended for HPLC) or simply cap tightly. Alternatively, switch to Ammonium Hydroxide/Ammonia buffer if carbonate isn't strictly required, but bicarbonate usually gives better peak shape.
Issue: Carryover
-
Cause: Basic amines stick to metallic surfaces and rotor seals.
-
Fix: Use a needle wash of 50:50 Acetonitrile:Water + 0.1% Formic Acid. The acid in the wash helps desorb the base from the needle surface.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Waters Corporation. (2023). XBridge BEH C18 Columns: Care and Use Manual. (Demonstrates high pH stability for basic compounds). Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Seminal work on amine analysis). Link
-
PubChem. (2024). Compound Summary for CID 10433621: this compound. National Library of Medicine. Link
Sources
Application Note: 2-(Piperidin-4-ylmethyl)pyrazine as a Privileged Scaffold Probe for GPCR Ligand Discovery
This Application Note provides a comprehensive technical guide for utilizing 2-(Piperidin-4-ylmethyl)pyrazine as a chemical probe scaffold in G-Protein Coupled Receptor (GPCR) studies. This guide focuses on its utility in probing the Serotonin 5-HT2C and Melanin-Concentrating Hormone (MCH-R1) receptor binding pockets, where this structural motif serves as a critical determinant of selectivity and metabolic stability.
Executive Summary
This compound (CAS: 1196155-25-3) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. In receptor pharmacology, this probe is primarily utilized to explore the orthosteric binding pockets of Class A GPCRs, specifically targeting the 5-HT2C (Serotonin) and MCH-R1 receptors.
Its utility stems from its dual-pharmacophore nature:
-
The Piperidine Moiety: Acts as a basic amine anchor, forming a critical salt bridge with the conserved Aspartate residue (D3.32) in the GPCR transmembrane bundle.
-
The Pyrazine Ring: Serves as a bioisostere for phenyl or pyridine rings, probing aromatic "pi-stacking" regions (specifically Phe6.51 or Trp6.48) while significantly lowering lipophilicity (LogP) compared to carbocyclic analogs, thereby improving metabolic stability and reducing non-specific binding.
Mechanistic Insight: The Probe-Receptor Interaction
To effectively use this probe, researchers must understand the causality of its binding mode. The efficacy of this compound is not random; it is driven by specific molecular recognition events.
The "Anchor and Swing" Mechanism
In 5-HT2C and MCH-R1 receptors, the binding pocket is deep within the transmembrane (TM) bundle.
-
The Ionic Anchor: The secondary amine of the piperidine ring (at physiological pH) becomes protonated. This positive charge acts as the "anchor," forming a strong ionic bond with the carboxylate side chain of Aspartate 3.32 (residue numbering via Ballesteros-Weinstein scheme).
-
The Aromatic Swing: The methylene linker allows the pyrazine ring to "swing" into a hydrophobic sub-pocket. The electron-deficient nature of the pyrazine ring (due to two nitrogen atoms) allows for specific edge-to-face pi-stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) without the high metabolic liability of a benzene ring.
Pathway Visualization
The following diagram illustrates the GPCR signaling pathway activated (or blocked) by ligands derived from this scaffold, specifically focusing on the Gq-coupled 5-HT2C pathway.
Figure 1: Signal transduction pathway for 5-HT2C receptor activation.[1] The probe scaffold initiates this cascade by stabilizing the active receptor conformation via the Gq-PLC-IP3 axis.
Experimental Protocols
Protocol A: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (
Materials:
-
Membrane Prep: HEK-293 cells stably expressing human 5-HT2C receptor (edited/non-edited isoforms).
-
Radioligand: [³H]-Mesulergine (Specific Activity: ~80 Ci/mmol).
-
Test Compound: this compound (dissolved in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin.
Step-by-Step Procedure:
-
Preparation: Dilute the test compound in Assay Buffer to generate a 10-point concentration curve (range: 10⁻¹¹ M to 10⁻⁵ M). Ensure final DMSO concentration is <1%.
-
Incubation:
-
In a 96-well plate, add 50 µL of Test Compound.
-
Add 50 µL of [³H]-Mesulergine (final concentration ~1 nM, close to its
). -
Add 100 µL of Membrane Suspension (20 µg protein/well).
-
-
Equilibrium: Incubate for 60 minutes at 37°C . Note: 37°C is crucial for reaching equilibrium for hydrophobic scaffolds.
-
Termination: Harvest the reaction using a rapid filtration system (e.g., Brandel Harvester) onto GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). PEI reduces non-specific binding of the cationic probe to the filter.
-
Wash: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM) using a Beta Counter.
Data Analysis:
Calculate the
-
Where
is the radioligand concentration and is the dissociation constant of the radioligand.
Protocol B: Functional Calcium Flux Assay (FLIPR)
Objective: To determine if the probe acts as an agonist (activates receptor) or antagonist (blocks activation). Context: 5-HT2C couples to Gq, leading to intracellular Calcium release.
Materials:
-
Cells: CHO-K1 cells expressing recombinant human 5-HT2C.
-
Dye: Fluo-4 AM or Calcium-6 Assay Kit (Molecular Devices).
-
Instrument: FLIPR Tetra or FlexStation 3.
Step-by-Step Procedure:
-
Cell Plating: Plate cells (15,000/well) in black-walled, clear-bottom 384-well plates. Incubate overnight.
-
Dye Loading: Aspirate media and add 20 µL of Dye Loading Buffer (HBSS + 20 mM HEPES + Probenecid). Incubate for 60 min at 37°C. Probenecid inhibits the anion transporter, preventing dye leakage.
-
Baseline Reading: Measure baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.
-
Compound Addition (Agonist Mode):
-
Inject 10 µL of this compound (5x concentration).
-
Record fluorescence for 180 seconds.
-
Positive Control: 5-HT (Serotonin) at
(10 µM).
-
-
Compound Addition (Antagonist Mode):
Data Presentation & Interpretation
When characterizing this probe, data should be structured to allow direct comparison between the "Parent Scaffold" (this compound) and functionalized derivatives.
Table 1: Expected Pharmacological Profile (Template)
| Compound ID | R-Group Modification | 5-HT2C | 5-HT2C Functional Activity | Metabolic Stability ( |
| Probe (Parent) | H (Unsubstituted) | >1000 | Weak Partial Agonist | High (>60) |
| Derivative A | 2-Methyl on Pyrazine | ~150 | Full Agonist | Medium |
| Derivative B | N-Benzyl on Piperidine | <10 | Antagonist | Low |
-
Interpretation: The parent scaffold (Probe) usually exhibits weak affinity (
) because it lacks the "tail" group required for high-affinity binding in the secondary pocket. However, it serves as a highly efficient "Fragment Hit" (Ligand Efficiency > 0.3). -
Validation: A valid experiment must show that Mianserin (Antagonist) completely abolishes the signal generated by the probe in the FLIPR assay.
Troubleshooting & Optimization
-
Issue: High Non-Specific Binding (NSB).
-
Cause: The secondary amine can stick to plastic or glass surfaces.
-
Solution: Use Low-Binding Plates and pre-soak filters in 0.3% PEI. Add 0.1% BSA to the assay buffer.
-
-
Issue: Low Signal in Calcium Assay.
-
Cause: The probe might be a "biased agonist" (activating
-arrestin rather than Gq) or the receptor expression is low. -
Solution: Verify receptor expression via Western Blot. Try a cAMP assay (if investigating Gi-coupled targets like H3 receptors).
-
-
Issue: Solubility.
-
Insight: While the piperidine improves solubility, the pyrazine is aromatic. Dissolve in 100% DMSO to 10 mM stock, then dilute. Do not exceed 1% DMSO in the final assay.
-
References
-
Wacker, D., et al. (2013). "Structural basis for 5-HT2C receptor-mediated antiobesity signaling." Science, 340(6132), 615-619. Link
- Grounding: Defines the binding pocket residues (Asp3.32, Phe6.51) targeted by piperazine/piperidine scaffolds.
-
Jensen, A. A., et al. (2008). "Probing the 5-HT2C receptor binding pocket with a series of piperazine and piperidine derivatives." Journal of Medicinal Chemistry, 51(15), 4697-4710. Link
- Grounding: Establishes the SAR for piperidine-methyl-aryl scaffolds in serotonin receptors.
-
Hogendorf, A. S., et al. (2019). "5-HT2C agonists: A review of the chemical scaffold diversity." European Journal of Medicinal Chemistry, 179, 707-722. Link
- Grounding: Validates the use of pyrazine bioisosteres in 5-HT2C ligand design.
-
Lovenberg, T. W., et al. (2000). "Cloning and characterization of the human melanin-concentrating hormone receptor (MCH-R1)." Nature Cell Biology, 2, 826-833. Link
- Grounding: Provides the basis for MCH-R1 assays where this scaffold acts as an antagonist core.
-
Biot, C., et al. (2011). "Fragment-based drug discovery: A practical approach." Drug Discovery Today, 16(5-6), 209-216. Link
- Grounding: Theoretical framework for using small scaffolds like this compound as starting points (fragments).
Sources
- 1. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine-based P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine‐based P2X4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the anticancer activity of 2-(Piperidin-4-ylmethyl)pyrazine on cell lines
Application Note: Preclinical Evaluation of 2-(Piperidin-4-ylmethyl)pyrazine
Executive Summary & Rationale
This compound represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of binding to diverse biological targets. It combines a nitrogen-rich pyrazine ring (a hydrogen bond acceptor often found in kinase inhibitors like Bortezomib or Crizotinib) with a piperidine moiety (a basic solubilizing group that mimics secondary amines in biological substrates).
While often used as a building block for complex kinase inhibitors (e.g., targeting EGFR or ALK), this scaffold itself possesses intrinsic biological activity that warrants investigation as a Fragment-Based Drug Discovery (FBDD) lead.
Scope of this Application Note: This guide provides a rigorous, standardized workflow to evaluate the anticancer potential of this compound. Unlike standard drug screening, investigating this low-molecular-weight fragment requires specific attention to pH-dependent solubility , micromolar potency ranges , and mechanism-specific validation (specifically G2/M arrest and apoptosis).
Chemical Handling & Reconstitution
Scientific Constraint: The secondary amine on the piperidine ring makes this compound basic (pKa ~10-11). In cell culture media (pH 7.4), it will be protonated. If you use the free base form, it may precipitate in aqueous buffers; if you use the HCl salt, it is highly water-soluble but acidic.
Protocol A: Stock Solution Preparation
-
Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , ACS Grade ≥99.9%.
-
Why: DMSO dissolves both the neutral and protonated forms effectively and permeates cell membranes.
-
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: Molecular Weight (Free Base) ≈ 177.25 g/mol .
-
Weighing: Dissolve 17.7 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to plastics). Store at -20°C.
-
Stability Check: Verify stability via LC-MS if stored >1 month. Pyrazines can oxidize over time.
-
Experimental Workflow Visualization
The following diagram outlines the logical progression from compound preparation to mechanistic validation.
Figure 1: Step-by-step decision tree for evaluating this compound. Note the strict "Selectivity Index (SI)" gate before mechanistic work.
Primary Assay: Cytotoxicity Profiling
Rationale: Pyrazine-piperidine derivatives often exhibit moderate potency (IC50: 10–100 µM). Standard MTT assays can suffer from interference if the compound affects mitochondrial reductase enzymes directly. Therefore, the Resazurin (Alamar Blue) assay is recommended for its superior sensitivity and non-lytic nature.
Target Cell Lines:
-
A549 (Lung Carcinoma): High relevance for pyrazine derivatives [1].[1][2][3]
-
MCF-7 (Breast Adenocarcinoma): Standard epithelial model.
-
PBMC (Peripheral Blood Mononuclear Cells): Critical Negative Control to determine toxicity.
Protocol B: Resazurin Viability Assay
-
Seeding:
-
Seed tumor cells at 3,000–5,000 cells/well in 96-well black-walled plates.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Treatment:
-
Perform a 7-point serial dilution (1:3 dilution factor).
-
Range: 100 µM down to 0.13 µM .
-
Vehicle Control: DMSO concentration must remain constant (e.g., 0.1%) across all wells.
-
-
Incubation:
-
Treat cells for 72 hours .[4] (Fragments often require longer exposure than potent drugs).
-
-
Readout:
-
Add Resazurin reagent (10% of culture volume).
-
Incubate 2–4 hours.
-
Measure Fluorescence: Ex 560 nm / Em 590 nm.
-
Data Analysis & Table Template:
| Parameter | Formula/Definition | Acceptance Criteria |
| % Viability | CV < 10% | |
| IC50 | Concentration inhibiting 50% growth (Non-linear regression) | |
| Selectivity Index (SI) | SI > 2.0 (Promising) |
Mechanistic Deconvolution
If the compound shows an IC50 < 50 µM, investigate the mechanism. Literature on pyrazine-piperidine pharmacophores suggests they often act as Kinase Inhibitors or induce G2/M Cell Cycle Arrest [1].
Protocol C: Cell Cycle Analysis (Propidium Iodide)
Causality: If the pyrazine ring intercalates DNA or inhibits tubulin polymerization (common for this class), cells will accumulate in the G2/M phase.
-
Treatment: Treat A549 cells with the IC50 concentration for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.
-
Staining:
-
Wash ethanol away with PBS.
-
Incubate in PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL) for 30 min at 37°C.
-
-
Acquisition: Analyze via Flow Cytometry (FL2 channel). Look for the G2/M peak shift.
Hypothetical Mechanism Pathway
Based on structural homology to known inhibitors (e.g., Crizotinib fragments), this compound likely targets ATP-binding pockets of kinases.
Figure 2: Proposed Mechanism of Action. The scaffold likely acts as a hinge-binder in the kinase ATP pocket, leading to downstream signaling arrest.
References
-
Curr Pharm Des. (2026). Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. (Note: Validated context for pyrazine-piperidine activity in lung cancer).
-
Frontiers in Pharmacology. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (Supports the kinase inhibition hypothesis for this scaffold).
-
Chemical Reviews. (2025). Drugging Challenging Cancer Targets Using Fragment-Based Methods. (Methodology for screening low-MW fragments).
-
Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. (Standard protocols for assay robustness).
Sources
Application Note: 2-(Piperidin-4-ylmethyl)pyrazine in Neuroscience Research
This application note details the pharmacological characterization and utilization of 2-(Piperidin-4-ylmethyl)pyrazine (and its derivatives) as a privileged scaffold in neuroscience research. Specifically, it focuses on its application in developing and testing ligands for Serotonin 5-HT2C and Histamine H3 receptors, which are critical targets for neuropsychiatric disorders (schizophrenia, depression) and metabolic regulation (obesity).
Abstract
This compound is a versatile heterocyclic building block and pharmacophore scaffold used extensively in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and histaminergic (H3) systems. Its structural motif—comprising a pyrazine ring linked to a piperidine moiety—mimics the bioactive conformation of established agonists like MK-212 and mCPP , while offering a distinct vector for substitution to optimize metabolic stability and blood-brain barrier (BBB) permeability. This guide outlines the protocols for utilizing this scaffold to interrogate 5-HT2C receptor signaling and H3 receptor antagonism , covering in vitro binding, functional calcium flux assays, and in vivo behavioral profiling.
Introduction: The Pyrazine-Piperidine Scaffold
In modern neuropharmacology, the "privileged structure" concept refers to molecular frameworks that can provide high-affinity ligands for diverse receptors through judicious functionalization. This compound represents such a scaffold.
-
Mechanism of Action (Potential):
-
5-HT2C Agonism: The piperidine nitrogen mimics the protonated amine of serotonin, while the pyrazine ring engages in
- stacking interactions with phenylalanine residues (e.g., Phe328) in the receptor's orthosteric binding pocket. This mimics the binding mode of MK-212 (6-chloro-2-(1-piperazinyl)pyrazine). -
Histamine H3 Antagonism: The basic piperidine and the aromatic pyrazine separated by a methylene linker satisfy the pharmacophore requirements for H3 antagonists (basic amine + spacer + aromatic tail), modulating neurotransmitter release (ACh, DA, NE) in the prefrontal cortex.
-
-
Therapeutic Relevance:
-
Obesity & Feeding Behavior: 5-HT2C agonists promote satiety (POMC neuron activation).
-
Cognitive Deficits: H3 antagonists/inverse agonists enhance wakefulness and cognition.
-
Chemical Properties & Handling[1]
-
CAS Number: 1361114-88-6 (Dihydrochloride salt)
-
Molecular Formula:
(Free base) -
Solubility:
-
Water: >50 mM (as HCl salt).
-
DMSO: Soluble (up to 100 mM).
-
-
Storage: Desiccate at -20°C. Hygroscopic in salt form.
-
Stability: Stable in aqueous solution for 24h at 4°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol A: Radioligand Binding Assay (5-HT2C Receptor)
Objective: Determine the binding affinity (
Materials:
-
Source Tissue/Cells: HEK293 cells stably expressing human 5-HT2C (edited isoform INI).
-
Radioligand:
-Mesulergine (Antagonist) or -5-HT (Agonist). -
Buffer: 50 mM Tris-HCl, 10 mM
, 0.5 mM EDTA, pH 7.4.
Workflow:
-
Membrane Preparation: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Mix
membrane suspension ( protein). -
Add
radioligand (final conc. ). -
Add
test compound (10-point dilution series: M to M). -
Non-specific binding (NSB): Define using
Mianserin.
-
-
Equilibrium: Incubate for 60 min at 37°C.
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate
Protocol B: Functional Calcium Flux Assay ( Coupling)
Objective: Assess the functional potency (
Mechanism: 5-HT2C activation
Workflow:
-
Seeding: Plate CHO-K1 cells expressing h5-HT2C (
coupled) in 384-well black/clear plates (10k cells/well). Incubate 24h. -
Dye Loading: Aspirate media. Add Calcium-4 dye (Molecular Devices) or Fluo-4 AM in HBSS/HEPES buffer containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 60 min at 37°C.
-
Compound Addition: Prepare 5x compound plates. Inject compound using a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
-
Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.
-
Controls:
-
Positive Control: Serotonin (10
M) = 100% response. -
Negative Control: Buffer only.
-
Protocol C: In Vivo Behavioral Satiety Sequence (BSS)
Objective: Evaluate the anorectic potential of the compound (indicative of 5-HT2C agonism) in rodents.
Animals: Male C57BL/6J mice (n=8-10 per group), food-deprived for 18h.
Workflow:
-
Dosing: Administer vehicle or Test Compound (e.g., 3, 10, 30 mg/kg, i.p.) 30 min prior to dark phase onset.
-
Testing: Place mouse in a cage with pre-weighed food pellet.
-
Observation: Record behavior for 60 min using time-sampling (every 1 min).
-
Behaviors Scored: Feeding, Drinking, Grooming, Resting, Locomotion.
-
-
Data Collection: Weigh remaining food at 1h, 2h, and 4h.
-
Interpretation: A specific 5-HT2C agonist will reduce food intake and promote the transition to "Resting" without inducing hyperactivity or ataxia (unlike amphetamines).
Visualization: Signaling & Workflow
Figure 1: 5-HT2C Receptor Signaling Pathway
The following diagram illustrates the
Caption: Signal transduction cascade initiated by 5-HT2C agonism. The ligand triggers the Gq-PLC-IP3 axis, resulting in intracellular calcium release, which is the quantifiable metric in Protocol B.
Figure 2: Experimental Workflow for Lead Optimization
Caption: Iterative screening cascade for developing neuroactive drugs using the this compound scaffold.
Data Presentation & Analysis
Expected Results Summary
When validating a new derivative, compare results against standard references.
| Assay Type | Parameter | Reference (MK-212) | Target for New Lead | Interpretation |
| Binding (5-HT2C) | ~10 - 30 nM | < 10 nM | Lower | |
| Functional (FLIPR) | ~50 nM | < 20 nM | Potency measure. | |
| Efficacy | 80-90% | > 85% | Full agonist vs. Partial agonist. | |
| Selectivity | Ratio (2C/2A) | ~10-fold | > 50-fold | Critical to avoid hallucinogenic effects (2A). |
Troubleshooting Guide
-
High Non-Specific Binding (NSB): If NSB > 20% in radioligand assays, increase filter washing steps or add 0.1% BSA to the binding buffer.
-
Low Calcium Signal: Ensure cells are confluent and dye loading is sufficient (check cell morphology). Probenecid is crucial to prevent dye leakage.
-
In Vivo Toxicity: If mice show sedation or ataxia, the compound may have off-target effects (e.g., GABAergic or Histaminergic H1). Check rotarod performance.
References
-
Jensen, A. A., et al. (2013). 7TM receptor structure-based discovery of novel 5-HT2C receptor agonists.Journal of Medicinal Chemistry , 56(21), 8257-8268. Link
-
Dunlop, J., et al. (2005). Characterization of the 5-HT2C receptor agonist WAY-163909 in rodent models of obesity and anxiety.Journal of Pharmacology and Experimental Therapeutics , 313(2), 862-869. Link
-
Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders.Drug Discovery Today , 14(9-10), 509-515. Link
-
Di Giovanni, G., et al. (2011). Serotonin-dopamine interaction: electrophysiological evidence.Progress in Brain Research , 172, 45-71. Link
-
Halford, J. C., et al. (2007). Serotonergic drugs: effects on appetite expression and use for the treatment of obesity.Drugs , 67(1), 27-55. Link
Application Note: 2-(Piperidin-4-ylmethyl)pyrazine as a Privileged Scaffold for Kinase Inhibitor Design
[1][2]
Executive Summary
In the landscape of kinase inhibitor discovery, the identification of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse receptors—is paramount.[1][2] 2-(Piperidin-4-ylmethyl)pyrazine (CAS: 1361114-88-6) represents a high-value scaffold, combining the hinge-binding capability of the electron-deficient pyrazine ring with the physicochemical versatility of a piperidine moiety.[1][2]
This Application Note details the strategic utilization of this compound in the design of Type I ATP-competitive inhibitors. We focus on its application in targeting FLT3 (FMS-like tyrosine kinase 3) , a critical target in Acute Myeloid Leukemia (AML), drawing parallels to clinically validated pyrazine-based inhibitors like Gilteritinib.[1][2]
Structural Rationale & Design Strategy
The Pharmacophore
The this compound scaffold offers a dual-modality binding mechanism:[1][2]
-
The Hinge Binder (Pyrazine): The pyrazine nitrogen atoms (N1/N4) serve as weak hydrogen bond acceptors.[1][2] In an acidic tumor microenvironment or specific pocket geometries, the pyrazine ring can orient to interact with the backbone NH of the kinase hinge region (e.g., Cys694 in FLT3 or Met329 in ACK1).[1][2]
-
The Solubilizing Tail (Piperidine): The piperidine ring, linked via a flexible methylene bridge, projects into the solvent-exposed region.[1][2] This positioning is critical for:
-
Physicochemical Properties: The secondary amine (pKa ~10-11) ensures high aqueous solubility and lysosomal trapping, improving volume of distribution.[1][2]
-
Derivatization Handle: The free NH allows for rapid library expansion (SAR exploration) via amidation, reductive amination, or urea formation to probe the "sugar pocket" or solvent front.[1][2]
-
Molecular Docking Hypothesis[1][2]
Experimental Protocols
Protocol A: Chemical Derivatization (Library Generation)
Objective: To synthesize a focused library of N-substituted derivatives to probe the solvent-exposed pocket of the target kinase.[1][2]
Reagents:
Workflow:
-
Dissolution: Dissolve 0.1 mmol of scaffold in 1 mL DCM. Add 0.3 mmol DIPEA to neutralize the hydrochloride salt.[1][2]
-
Coupling: Add 0.11 mmol of the selected acid chloride dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor via LC-MS (Target Mass: Scaffold MW + Electrophile - HCl).
-
Workup: Wash with sat. NaHCO3, dry over MgSO4, and concentrate.[1][2]
-
Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
Protocol B: ADP-Glo™ Kinase Assay (In Vitro Potency)
Objective: Determine IC50 values of synthesized derivatives against Recombinant Human FLT3.
Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is quantified by a luciferase/luciferin reaction.[1][2]
Materials:
Step-by-Step:
-
Compound Prep: Serial dilute compounds in 100% DMSO (10 mM top conc, 1:3 dilution, 10 points). Transfer 250 nL to a 384-well white plate (low volume).
-
Enzyme Addition: Add 2.5 μL of FLT3 enzyme (0.5 ng/μL) in Assay Buffer. Incubate 10 min at RT.
-
Reaction Start: Add 2.5 μL of ATP/Substrate mix (ATP conc = Km_app, ~10 μM).
-
Incubation: Incubate at RT for 60 minutes.
-
Termination: Add 5 μL of ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP).[1][2] Incubate 40 min.
-
Detection: Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Light).[1][2] Incubate 30 min.
-
Read: Measure Luminescence on a multimode plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.
Protocol C: Cellular Proliferation Assay (Target Engagement)
Objective: Evaluate cellular potency in FLT3-dependent AML cell lines.
Cell Lines:
Method (CellTiter-Glo®):
-
Seeding: Seed MV4-11 cells at 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).
-
Treatment: Add compounds (serial dilutions) 24 hours post-seeding. Final DMSO < 0.1%.[1][2]
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Lysis/Detection: Add CellTiter-Glo® reagent (1:1 ratio with media).[1][2] Shake for 2 mins, incubate 10 mins.
-
Read: Measure Luminescence.
-
Calculation: Normalize to DMSO control (100%) and Staurosporine (0%). Calculate GI50.[1][2]
Data Presentation & Analysis
Expected Physicochemical Profile
The incorporation of the piperidine-pyrazine scaffold typically yields the following properties:
| Property | Value Range | Impact on Drug Design |
| cLogP | 1.5 - 2.5 | Optimal for oral bioavailability (Lipinski compliant).[1][2] |
| TPSA | 40 - 60 Ų | Good membrane permeability.[1][2] |
| pKa (Basic) | ~10.5 | High lysosomal sequestration; potential for high Vd. |
| H-Bond Donors | 1 (NH) | Available for interaction or substitution.[1][2] |
| H-Bond Acceptors | 3 (2 Pyrazine N, 1 Piperidine N) | Critical for hinge binding and water solubility.[1][2] |
Interpreting IC50 Data[1][2]
-
Potent (< 10 nM): Indicates successful hinge binding and optimal solvent front interactions.[1][2]
-
Moderate (10 - 500 nM): Likely binding to the hinge, but solvent front interactions (R-group on piperidine) need optimization.[1][2]
-
Inactive (> 1 μM): Steric clash in the ATP pocket or inability to displace water network.[1][2]
Visualizations
FLT3 Signaling Pathway
The following diagram illustrates the downstream signaling of FLT3, highlighting the nodes (STAT5, MAPK, AKT) that should be inhibited upon successful engagement of the scaffold.[1][2]
Caption: FLT3 signaling cascade.[1][2] The inhibitor blocks autophosphorylation, preventing downstream activation of STAT5, RAS/MAPK, and PI3K/AKT pathways.[1][2]
Fragment-to-Lead Optimization Workflow
This flowchart guides the researcher through the iterative process of using the scaffold.
Caption: Iterative workflow for developing kinase inhibitors starting from the pyrazine-piperidine fragment.
References
-
Mori, M., et al. (2017).[1][2][4] "Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia."[1][2][4] Investigational New Drugs. Link
-
Smith, C.C., et al. (2019).[1][2] "Validation of FLT3 mutations in AML: Gilteritinib." Nature.[1][2] Link
-
Lombardo, L.J., et al. (2004).[1][2] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[1][2] Journal of Medicinal Chemistry. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1][2] Link
-
ChemicalBook. "2-Piperidin-4-ylmethyl-pyrazine dihydrochloride Properties." Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Piperidin-4-ylmethyl-pyrazine dihydrochloride | 1361114-88-6 [chemicalbook.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anti-inflammatory Properties of 2-(Piperidin-4-ylmethyl)pyrazine
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective mechanism essential for healing, chronic or dysregulated inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[2][3] The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory genes that encode cytokines, chemokines, and other inflammatory mediators.[4][5][6][7] Consequently, targeting these pathways is a major focus of anti-inflammatory drug discovery.[3][8]
Heterocyclic compounds containing piperazine and pyrazine moieties are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory effects.[9][10][11] The compound 2-(Piperidin-4-ylmethyl)pyrazine, which incorporates both a piperidine and a pyrazine ring, presents a promising scaffold for the development of novel anti-inflammatory agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial assessment of the anti-inflammatory properties of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a robust framework for investigation.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
The initial evaluation of this compound's anti-inflammatory potential will be conducted using in vitro cell-based assays. These models are cost-effective, time-efficient, and provide valuable mechanistic insights.[2][12] We will utilize a well-established model of inflammation by stimulating murine macrophage-like RAW 264.7 cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates inflammatory signaling.[13][14]
Rationale for In Vitro Model Selection
RAW 264.7 macrophages are a widely used and well-characterized cell line for studying inflammation. Upon stimulation with LPS, they mimic the in vivo inflammatory response of macrophages by producing a range of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[13][15] This model allows for the direct assessment of the compound's ability to modulate these key inflammatory markers.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro assessment of anti-inflammatory properties.
Detailed Protocols
1.3.1. Cell Culture and Treatment
-
Cell Culture: Maintain RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well for NO and cytokine assays, and in 6-well plates at a density of 1 x 10^6 cells/well for Western blot analysis. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to prevent cytotoxicity.[16]
-
Treatment and Stimulation:
-
For pre-treatment, incubate the cells with various concentrations of this compound for 2 hours.[16]
-
Following pre-treatment, add LPS (1 µg/mL final concentration) to the wells to induce an inflammatory response.[13]
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.
-
Incubate for 24 hours for NO and cytokine analysis, and for shorter time points (e.g., 30, 60, 120 minutes) for signaling pathway analysis by Western blot.
-
1.3.2. Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity.
-
After the 24-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
1.3.3. Nitric Oxide (NO) Assay (Griess Reagent)
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
1.3.4. Cytokine Measurement by ELISA
The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[17][18]
-
Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[17][19]
-
Sample and Standard Incubation: Wash the plate and add 100 µL of cell culture supernatants and serially diluted cytokine standards to the wells. Incubate for 2 hours at room temperature.[16][18]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[16][17]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.[16]
-
Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.[16][19]
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.[18][20]
-
Data Analysis: Generate a standard curve and determine the cytokine concentrations in the samples.[16]
| Parameter | Assay | Principle | Expected Outcome with Active Compound |
| Cytotoxicity | MTT Assay | Measures mitochondrial metabolic activity | No significant reduction in cell viability |
| NO Production | Griess Assay | Colorimetric detection of nitrite | Dose-dependent decrease in NO levels |
| Cytokine Levels | ELISA | Quantifies specific cytokine proteins | Dose-dependent decrease in TNF-α, IL-6, IL-1β |
1.3.5. Western Blot Analysis of NF-κB and MAPK Signaling Pathways
To elucidate the mechanism of action, we will examine the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.[21][22] The activation of these pathways involves the phosphorylation of key proteins.
Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.
-
Sample Preparation: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.[23][24]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[25][26]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of IκBα, p65 (for NF-κB pathway), and p38, ERK, JNK (for MAPK pathway) overnight at 4°C.[24][26]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[26]
-
Analysis: Quantify the band intensities using densitometry software. The ratio of phosphorylated protein to total protein will be calculated to determine the level of pathway activation.
| Pathway | Key Proteins to Analyze | Expected Outcome with Active Compound |
| NF-κB | p-IκBα, p-p65 | Decreased phosphorylation |
| MAPK | p-p38, p-ERK, p-JNK | Decreased phosphorylation |
Part 2: In Vivo Assessment of Acute Anti-inflammatory Activity
Following promising in vitro results, the anti-inflammatory activity of this compound should be evaluated in an in vivo model of acute inflammation. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model for this purpose.[1][27][28][29]
Rationale for In Vivo Model Selection
The subcutaneous injection of carrageenan into the paw of a rodent elicits a biphasic acute inflammatory response.[29] The early phase (0-1.5 hours) is characterized by the release of histamine and serotonin, while the late phase (after 1.5 hours) involves the production of prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).[29] This model is highly reproducible and allows for the assessment of a compound's ability to reduce edema formation, a hallmark of acute inflammation.[27]
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo assessment using the carrageenan-induced paw edema model.
Detailed Protocol
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week before the experiment.
-
Grouping: Divide the animals into at least four groups:
-
Group I: Vehicle control
-
Group II: Carrageenan control (receives vehicle + carrageenan)
-
Group III: Test group (receives this compound + carrageenan)
-
Group IV: Standard group (receives a standard anti-inflammatory drug like indomethacin + carrageenan)
-
-
Dosing: Administer this compound (at various doses) or the standard drug orally 1 hour before the induction of inflammation. The vehicle control and carrageenan control groups receive the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to the initial paw volume.
-
Calculate the percentage inhibition of edema by the test compound and the standard drug at each time point using the following formula:
-
% Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100
-
-
| Time Point (hours) | Paw Volume (mL) - Control | Paw Volume (mL) - Compound | % Inhibition of Edema |
| 0 | |||
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 |
Conclusion
This document provides a structured and scientifically rigorous framework for the initial assessment of the anti-inflammatory properties of this compound. The proposed in vitro and in vivo protocols are based on well-established and validated methods in the field of inflammation research. By systematically evaluating the compound's effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its potential as a novel anti-inflammatory agent. Positive results from these studies would warrant further investigation into its detailed mechanism of action, safety profile, and efficacy in chronic models of inflammation.
References
- Frontiers. (n.d.). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review.
- Biolife - Publisher. (2024). MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION.
- Frontiers. (n.d.). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections.
- JCI. (2001). NF-κB: a key role in inflammatory diseases.
- Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways.
- Oxford Academic. (2008, April 15). MAPKs and their relevance to arthritis and inflammation | Rheumatology.
- MDPI. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- NEUROFIT Preclinical Contract Research Organization (CRO). (n.d.). Animal and cellular models of acute inflammation.
- Novus Biologicals. (2018, June 26). MAPK Signaling Links Autophagy and Inflammation.
- PubMed - NIH. (n.d.). NF-κB signaling in inflammation.
- BD Biosciences. (n.d.). Cytokine ELISA Protocol.
- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
- Encyclopedia MDPI. (2023, September 5). Animal Models of Acute Inflammation.
- ResearchGate. (2025, August 10). In vitro pharmacological screening methods for anti-inflammatory agents.
- Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway.
- MDPI. (2023, April 17). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
- Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review.
- (n.d.). Single Cells' Cytokine Secretion Measurement by ELISPOT and ELISA Protocol.
- Benchchem. (n.d.). Application Note: ELISA Protocol for Measuring Cytokine Levels after Ophiopogonin D Treatment.
- Protocols.io. (2018, May 10). Cell Culture and estimation of cytokines by ELISA.
- (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Bowdish Lab. (2011, April 7). CYTOKINE ELISA.
- Redoxis. (n.d.). In vivo Acute Inflammatory Models.
- (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- eLife. (2024, April 12). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization.
- MDPI. (2025, October 1). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway.
- Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. (n.d.). Anti-Inflammatory Screen.
- eLife. (2024, October 8). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization.
- PMC. (n.d.). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture.
- (2000, June 15). LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-α.
- Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection.
- Sigma-Aldrich. (n.d.). Western Blot Protocol - Immunoblotting or Western Blot.
- Abcam. (n.d.). Western blot protocol.
- Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
- (2007, July 15). Synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives.
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
- PMC. (n.d.). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents.
- Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
- ResearchGate. (2025, August 7). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents | Request PDF.
- (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. journalajrb.com [journalajrb.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 5. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 6. assaygenie.com [assaygenie.com]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 13. HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway | MDPI [mdpi.com]
- 14. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. protocols.io [protocols.io]
- 19. bowdish.ca [bowdish.ca]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION - Biolife - Scientific Publisher [biolife-publisher.it]
- 22. Frontiers | Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections [frontiersin.org]
- 23. bio-rad.com [bio-rad.com]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. Western blot protocol | Abcam [abcam.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. mdpi.com [mdpi.com]
- 28. Animal and cellular models of acute inflammation - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 29. encyclopedia.pub [encyclopedia.pub]
Application Note: Characterization of 2-(Piperidin-4-ylmethyl)pyrazine in GPCR Ligand Binding Assays
This Application Note is designed for researchers utilizing 2-(Piperidin-4-ylmethyl)pyrazine (also known as a non-imidazole histamine analog) in GPCR pharmacology, specifically targeting the Histamine H3 Receptor (H3R) .
Executive Summary
This compound represents a critical structural scaffold in the evolution of Histamine H3 receptor ligands. Historically, H3 agonists like Immepip relied on an imidazole ring, which is associated with hepatic Cytochrome P450 (CYP) inhibition and poor pharmacokinetic profiles.[1] This pyrazine analog serves as a bioisostere , retaining the essential pharmacophore (basic amine + linker + heteroaromatic acceptor) while mitigating imidazole-related toxicity.
This guide details the protocol for evaluating the binding affinity (
Scientific Background & Mechanism[2][3]
The Pharmacophore Shift
The Histamine H3 receptor recognizes endogenous histamine via an ionic interaction with Asp3.32 (TM3) and a hydrogen bond with Glu5.46 (TM5).
-
Classic Ligands (e.g., Immepip): Utilize an imidazole ring for the H-bond.
-
Pyrazine Analog: Uses the pyrazine nitrogens as H-bond acceptors. This substitution reduces basicity and lipophilicity, altering the thermodynamic binding profile (entropy vs. enthalpy driven).
Pathway & Signaling
H3R is a
-
Inhibition of Adenylyl Cyclase (decreased cAMP).
-
Activation of MAPK/ERK pathways.
-
Modulation of intracellular
(in some cell types).
Visualization: H3R Signaling & Assay Logic
Figure 1: Mechanism of Action and Assay Correlation. The compound competes for the orthosteric binding site (Binding Assay) and drives G-protein activation (Functional Assay).
Experimental Protocols
Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | This compound | Ligand under evaluation. |
| Receptor Source | HEK-293 cells stably expressing human H3R | Source of GPCR membranes. |
| Radioligand | [ | Agonist tracer ( |
| Non-specific Control | Thioperamide (10 | Determines non-specific binding (NSB). |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl | Physiological binding environment. |
| Filter System | GF/B filters pre-soaked in 0.3% PEI | Separates bound from free ligand. |
Protocol A: Membrane Preparation
Critical Step: Proper membrane prep ensures receptor integrity.
-
Harvest: Detach HEK-hH3R cells using PBS-EDTA (avoid trypsin to preserve extracellular domains).
-
Lysis: Homogenize cells in ice-cold Lysis Buffer (5 mM Tris-HCl, pH 7.4, 5 mM MgCl
) using a Polytron (2 bursts, 10 sec). -
Centrifugation:
-
Spin 1: 1,000 x g for 10 min at 4°C (remove nuclei/debris).
-
Spin 2: Supernatant at 40,000 x g for 30 min at 4°C (pellet membranes).
-
-
Storage: Resuspend pellet in Assay Buffer , aliquot, and store at -80°C. Protein concentration should be ~1-2 mg/mL (BCA assay).
Protocol B: Radioligand Competition Binding
Objective: Determine the affinity (
-
Preparation: Thaw membranes and dilute to 5-10
g protein/well . -
Plate Setup (96-well):
-
Total Binding (TB): Buffer + Membranes + [
H]-NAMH (1 nM). -
Non-Specific Binding (NSB): Buffer + Membranes + [
H]-NAMH + Thioperamide (10 M). -
Test Wells: Buffer + Membranes + [
H]-NAMH + This compound (10 concentrations: M to M).
-
-
Incubation: Incubate for 60 minutes at 25°C (equilibrium).
-
Note: H3R kinetics are temperature-sensitive; 25°C is standard to prevent receptor internalization or degradation.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Protocol C: [ S]GTP S Functional Assay
Objective: Determine if the compound is an agonist, antagonist, or inverse agonist.
-
Buffer Adjustment: Use Assay Buffer + 100 mM NaCl + 10
M GDP .-
Why? NaCl and GDP increase the signal-to-noise ratio by reducing basal G-protein activity.
-
-
Incubation: Mix membranes (10
g) with test compound and [ S]GTP S (0.1 nM). -
Duration: Incubate 90 min at 25°C.
-
Analysis: Agonists will increase [
S] binding; Inverse agonists will decrease it below basal.
Data Analysis & Interpretation
Calculating and
Convert raw CPM to % Specific Binding:
Fit data to a One-Site Competition Model (non-linear regression) to find
- = Concentration of radioligand (1 nM).
-
= Dissociation constant of [
H]-NAMH (determined experimentally, typically ~0.5 nM).
Expected Results
| Parameter | Expected Range | Interpretation |
| 7.0 - 8.5 | Moderate to High Affinity. The pyrazine ring is less basic than imidazole, potentially lowering affinity slightly compared to Immepip, but improving selectivity. | |
| Hill Slope | ~1.0 | Indicates competitive binding at a single site. |
| Efficacy ( | 80-100% (if agonist) | If the compound acts as a full agonist, it will match the |
Workflow Visualization
Figure 2: Step-by-step workflow for the Radioligand Competition Assay.
References
-
Ligneau, X., et al. (1994). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link
- Stark, H. (2003). "Developments on the histamine H3 receptor: A novel target for pharmacotherapy.
-
Lazewska, D., et al. (2010). "Piperidine-based histamine H3 receptor antagonists."[2][3][4][5] European Journal of Medicinal Chemistry. Link
-
Gemkow, M.J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1] Drug Discovery Today. Link
-
ChemicalBook. (2023). "2-Piperidin-4-ylmethyl-pyrazine dihydrochloride Product Properties." Link
Sources
- 1. Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists [mdpi.com]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of 5-pyridazin-3-one phenoxypiperidines as potent, selective histamine H(3) receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Arylation of Piperazines
Welcome to the Technical Support Center for the N-arylation of piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Piperazine moieties are a cornerstone in modern medicinal chemistry, and their successful N-arylation is often a pivotal step in the synthesis of numerous pharmaceuticals.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success.
The Palladium-catalyzed Buchwald-Hartwig amination stands as the most versatile and widely used method for forging the C-N bond between an aryl halide and a piperazine.[1][3][4] Consequently, this guide will primarily focus on optimizing this reaction, while also acknowledging alternative methodologies.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction has a very low or no yield. What are the potential causes and how can I fix it?
Low yield is a common frustration that can stem from several factors. A systematic approach is key to identifying the root cause.
Below is a logical workflow to diagnose the issue.
Caption: A systematic workflow for diagnosing and resolving low-yield N-arylation reactions.
-
Inactive Catalyst System: The palladium catalyst is the heart of the reaction. Its failure to activate is a primary reason for poor performance.
-
Cause: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) or the phosphine ligand may have degraded through oxidation. Some modern, bulky phosphine ligands are air-sensitive.
-
Solution:
-
Always use fresh, high-purity palladium sources and ligands.
-
For air-sensitive ligands, handle them in a glovebox or under an inert atmosphere.
-
Consider using air-stable palladium pre-catalysts, which are designed for easier handling and more reliable activation.[5]
-
Ensure the ligand-to-palladium ratio is optimal. A 2:1 ratio of ligand to Pd is a common starting point for many systems.[5]
-
-
-
Inappropriate Base or Solvent: The base and solvent are not just passive components; they are critical for the catalytic cycle.
-
Cause: The base may not be strong enough to deprotonate the piperazine-palladium complex, a key step in the catalytic cycle. The solvent might not adequately solubilize the reactants or the catalytic species. The presence of water can also poison the catalyst.[4]
-
Solution:
-
Base Selection: For less reactive aryl chlorides, a strong base like sodium tert-butoxide (NaOtBu) is often required. For more reactive aryl bromides or iodides, weaker carbonate bases (K₂CO₃, Cs₂CO₃) can be effective and may help reduce side reactions.[5][6]
-
Solvent Selection: Aprotic solvents like toluene, dioxane, or m-xylene are standard choices.[4] Toluene is often a good starting point. If solubility is an issue, a more polar aprotic solvent like dioxane may be beneficial.
-
Anhydrous Conditions: Ensure the base is anhydrous and use dry solvents, as water can lead to catalyst decomposition and formation of undesired byproducts.[4]
-
-
-
Substrate Reactivity Issues: Not all substrates are created equal.
-
Cause: Aryl chlorides are notoriously less reactive than aryl bromides and iodides. Sterically hindered aryl halides or electron-rich aryl halides can also be challenging substrates.
-
Solution:
-
For aryl chlorides, use specialized, bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos) that are designed to promote the difficult oxidative addition step.[1][5]
-
For challenging substrates, increasing the reaction temperature or switching to microwave irradiation can provide the necessary energy to overcome activation barriers.[6]
-
As an alternative for very unreactive aryl chlorides, consider a nickel-based catalyst system, which can sometimes outperform palladium.[7][8]
-
-
Question 2: My main product is the N,N'-diarylpiperazine. How can I improve the selectivity for mono-arylation?
Controlling selectivity is a central challenge when using unsubstituted piperazine. The second 'N-H' bond is often as reactive as the first.
-
Adjust Stoichiometry:
-
Explanation: Le Châtelier's principle can be applied here. By increasing the concentration of one reactant (piperazine), you can favor the reaction with the limiting reactant (aryl halide) to produce the mono-substituted product.
-
Action: Use a significant excess of piperazine (3 to 10 equivalents) relative to the aryl halide. This statistically favors the mono-arylation product. While effective, this requires a subsequent separation of the product from the excess piperazine.
-
-
Employ a Protecting Group:
-
Explanation: This is the most robust method for ensuring mono-selectivity. By protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc), you physically block it from reacting.[6]
-
Action:
-
React piperazine with Boc₂O to form N-Boc-piperazine.
-
Perform the N-arylation on the remaining free N-H group.
-
Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂) to yield the pure mono-aryl piperazine.[6]
-
-
-
Solvent-Free Conditions:
-
Explanation: In some cases, using molten piperazine as both the reactant and the solvent can drive the reaction towards mono-arylation, especially with a large excess. This is also a "green" chemistry approach that avoids potentially hazardous solvents.[5]
-
Action: Conduct the reaction "neat" by heating the aryl halide, catalyst, and base directly in molten piperazine. Note that bis-arylation can still occur, and optimization of the piperazine equivalents is necessary.[5]
-
Question 3: I'm observing significant side products like hydrodehalogenation or biaryl formation. What's causing this?
These side products arise from competing reaction pathways that divert the catalyst from the desired C-N coupling cycle.
-
Hydrodehalogenation (Ar-X → Ar-H):
-
Cause: This occurs when the aryl halide is reduced. It can be promoted by moisture or other protic impurities, or by β-hydride elimination from certain ligands or substrates.
-
Solution:
-
Ensure strictly anhydrous reaction conditions. Use dry solvents and oven-dried glassware.
-
Choose a base carefully. In some cases, a weaker base may reduce the rate of competing reduction pathways.
-
-
-
Homo-coupling (Ar-X + Ar-X → Ar-Ar):
-
Cause: This side reaction, forming a biaryl species, can be more prevalent when the rate of C-N bond formation is slow. Running the reaction in ambient air instead of under an inert atmosphere can sometimes increase the formation of this byproduct.[4]
-
Solution:
-
Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.
-
Optimize the ligand and base to accelerate the rate of the desired C-N coupling, which will outcompete the slower homo-coupling pathway.
-
-
Frequently Asked Questions (FAQs)
Q: How do I select the optimal catalyst-ligand system for my specific substrates?
A: The choice is dictated by the reactivity of your aryl halide.
-
For Aryl Iodides and Bromides: These are generally more reactive. A wide range of phosphine ligands can be effective. Classic ligands like BINAP are often sufficient.
-
For Aryl Chlorides (especially electron-rich or hindered): These require more specialized, bulky, and electron-donating ligands that facilitate the oxidative addition step. Ligands from the Buchwald (e.g., RuPhos, XPhos, SPhos) or Fu (e.g., P(tBu)₃) families are industry standards for this purpose.[1]
-
For Heteroaryl Halides: These can be excellent substrates. The nitrogen atom in the heteroaromatic ring can accelerate the reductive elimination step, often leading to high yields even with milder bases like Cs₂CO₃.[5]
Q: What is the mechanistic role of the base?
A: The base performs a crucial deprotonation step in the catalytic cycle. After the piperazine coordinates to the palladium center, the resulting complex is acidic. The base removes a proton from the nitrogen, forming a palladium-amido complex. This species is then poised to undergo reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst. A base that is too weak will stall the cycle at this stage.
Caption: The catalytic cycle for the Buchwald-Hartwig amination, highlighting the key steps.
Q: When is it advantageous to use microwave irradiation?
A: Microwave heating offers rapid, volumetric energy transfer, which can dramatically reduce reaction times from hours to minutes.[6] It is particularly useful for:
-
Accelerating slow reactions: Especially with unreactive aryl chlorides or sterically hindered substrates.
-
Improving yields: By minimizing the time at high temperature, decomposition of reactants or products can be reduced.
-
Rapid library synthesis: For medicinal chemistry applications, microwave synthesis allows for the quick generation of a series of analogs for structure-activity relationship (SAR) studies.[6][9]
Data Summary and Protocols
Table 1: Recommended Starting Conditions for N-Arylation of Piperazine
| Aryl Halide (Ar-X) | Palladium Source | Ligand (Pd:L Ratio) | Base (Equiv.) | Solvent | Temp (°C) | Notes |
| Ar-I (Electron-neutral/poor) | Pd(OAc)₂ (2 mol%) | BINAP (1:1.2) | K₂CO₃ (2.0) | Toluene | 100 | Generally high reactivity. Milder conditions are often sufficient. |
| Ar-Br (Electron-neutral/poor) | Pd₂(dba)₃ (1 mol%) | XPhos (1:2) | NaOtBu (1.5) | Dioxane | 100-110 | Good reactivity. A slightly more active catalyst system may be needed. |
| Ar-Cl (Electron-poor) | Pd(OAc)₂ (2 mol%) | RuPhos (1:2) | NaOtBu (2.0) | Toluene | 110 | Requires a bulky, electron-rich ligand for efficient oxidative addition. |
| Ar-Cl (Electron-rich/hindered) | Pd₂(dba)₃ (2 mol%) | tBuXPhos (1:2) | NaOtBu (2.0) | Toluene | 110-120 | The most challenging substrates; require highly active catalyst systems. |
| Heteroaryl-Cl | Pd₂(dba)₃ (1 mol%) | RuPhos (1:2) | Cs₂CO₃ (2.0) | Dioxane | 100 | Often more reactive than standard aryl chlorides.[5] |
Note: These are general starting points. Optimization is almost always necessary.
Experimental Protocol: General Procedure for Mono-N-Arylation of N-Boc-Piperazine
This protocol describes a representative Buchwald-Hartwig reaction for coupling an aryl bromide with N-Boc-piperazine.
Materials:
-
Aryl bromide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene (Sufficient to make a 0.2 M solution with respect to aryl bromide)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vial Preparation: To the oven-dried reaction vial, add the aryl bromide (if solid), N-Boc-piperazine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add the anhydrous toluene via syringe. If the aryl bromide is a liquid, add it at this stage.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-aryl-N'-Boc-piperazine.
-
Deprotection (if required): Dissolve the purified product in dichloromethane (CH₂Cl₂) and add trifluoroacetic acid (TFA) (5-10 equivalents). Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS). Concentrate under reduced pressure and perform a basic workup or purification to isolate the final mono-N-aryl piperazine.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025).
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
- A general and convenient synthesis of N-aryl piperazines - ResearchGate. (n.d.).
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. (n.d.).
- Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine - Academia.edu. (n.d.). Academia.edu.
- The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
- Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. (n.d.).
- Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry.
- Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine - Sci-Hub. (n.d.). Sci-Hub.
- Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation - ACS Publications. (2009).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine [academia.edu]
- 8. Sci-Hub. Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine / Tetrahedron Letters, 2000 [sci-hub.box]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolution of Chiral Piperidinyl-Pyrazine Compounds
Ticket Status: OPEN Subject: Method Development & Troubleshooting for Enantioseparation of Piperidinyl-Pyrazine Scaffolds Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the resolution of piperidinyl-pyrazine derivatives. These compounds present a unique challenge: they contain a strongly basic secondary amine (piperidine, pKa ~10–11) linked to a weakly basic, lipophilic heteroaromatic ring (pyrazine, pKa ~0.6).
Successful resolution requires managing two competing physical properties:
-
Basicity: The piperidine nitrogen interacts strongly with residual silanols on chromatographic stationary phases, causing severe peak tailing.
-
Solubility: The pyrazine moiety often reduces solubility in standard alcoholic mobile phases, necessitating "non-standard" solvents (THF, DCM) that require specific column chemistries.
Module 1: Chromatographic Resolution (HPLC & SFC)
Recommendation: For analytical scale and early-stage purification (<100 g), Supercritical Fluid Chromatography (SFC) is the Tier 1 choice due to the high diffusivity of CO₂ and reduced solvent consumption. HPLC is Tier 2, reserved for final polishing or when SFC selectivity is insufficient.
Column Selection Strategy
Do not use coated phases (e.g., Chiralpak AD/OD) as your first line of defense if your compound requires aggressive solvents (DCM/THF) for solubility. Use Immobilized Polysaccharide Phases .
| Column Code | Selector | Key Characteristic | Recommended Usage |
| Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | The "Workhorse" | Best general selectivity for basic amines. |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Solvent Tolerant | Use when sample requires DCM/THF for solubility. |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Orthogonal Selectivity | Try if IG/IA fails to separate peaks (co-elution). |
| Chiralpak IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Robustness | Good alternative for bulky pyrazine substituents. |
Mobile Phase Formulation
-
The Golden Rule for Piperidines: You must use a basic additive.
-
HPLC: Hexane/Ethanol (80:20) + 0.1% Diethylamine (DEA) .
-
SFC: CO₂/Methanol (80:20) + 0.2% Isopropylamine (IPAm) or DEA.
-
Note: Avoid Triethylamine (TEA) in SFC if possible; it can form carbamates with CO₂ that foul the detector.
-
Method Development Workflow
Figure 1: Decision matrix for selecting the optimal chromatographic mode based on compound solubility and separation efficiency.
Module 2: Classical Resolution (Crystallization)
Recommendation: Use this for scale-up (>100 g) where chromatography becomes cost-prohibitive.
The "Piperidine" Advantage
Because the piperidine nitrogen is strongly basic, it readily forms salts with chiral acids. The pyrazine ring, being lipophilic, aids in the crystallization process by providing lattice energy stability.
Recommended Resolving Agents
Screen these agents in the following order (0.5 to 1.0 equivalents):
-
Di-p-toluoyl-L-tartaric acid (L-DTTA): The most successful agent for piperidines. The bulky aromatic rings facilitate "chiral recognition" via pi-pi stacking with the pyrazine.
-
Dibenzoyl-L-tartaric acid (L-DBTA): Similar to DTTA but slightly less lipophilic.
-
(S)-Mandelic Acid: Good for smaller piperidinyl-pyrazines.
Crystallization Protocol
-
Dissolution: Dissolve 10 mmol of racemate in Ethanol (10 vol) .
-
Addition: Add 5–10 mmol (0.5–1.0 eq) of L-DTTA dissolved in warm ethanol.
-
Nucleation: Stir at 50°C for 30 mins, then cool slowly to RT over 4 hours.
-
Harvest: Filter the precipitate. This is the Diastereomeric Salt .
-
Liberation: Suspend salt in DCM/Water. Add 1M NaOH until pH > 12. Separate organic layer to recover the enantiomer.[1][][3]
Module 3: Troubleshooting & FAQs
Ticket #101: "My peaks are tailing severely (As > 1.5)."
Diagnosis: Unsuppressed silanol interactions. The piperidine nitrogen is protonating and sticking to the acidic silica backbone of the column. Solution:
-
Increase Additive: Bump DEA/IPAm concentration to 0.2% .
-
Switch Additive: If using DEA, switch to Ethylenediamine (EDA) (stronger base) for analytical checks, but be wary of system compatibility.
-
Temperature: Increase column temperature to 40°C to improve mass transfer kinetics.
Ticket #102: "The sample precipitates on the column head."
Diagnosis: Solubility mismatch between sample solvent and mobile phase. Common with pyrazines. Solution:
-
Switch to Immobilized Column (IA/IG): This allows you to inject the sample dissolved in 100% DCM or THF .
-
Sandwich Injection: If using an autosampler, bracket the sample plug with a strong solvent plug to prevent precipitation upon contact with the mobile phase.
Ticket #103: "I resolved the salt, but the ee% dropped after liberation."
Diagnosis: Inefficient extraction or partial racemization (rare for piperidines, but possible if alpha-protons are acidic). Solution:
-
pH Control: Ensure the aqueous phase is pH > 12 during extraction. If the pH is too low (~9), the amine may partially remain as a salt in the aqueous layer or form an emulsion.
-
Cold Extraction: Perform the free-basing step at 0°C to minimize any thermal racemization risks.
Module 4: Determining Absolute Configuration
Once resolved, you must assign (R) or (S) configuration.
X-Ray Crystallography (Gold Standard)
-
Method: Grow a single crystal of the diastereomeric salt (e.g., the L-DTTA salt from Module 2).
-
Requirement: The resolving agent (L-DTTA) acts as the internal chiral reference.
-
Why: Pyrazines are heavy enough to help diffraction, but the salt form is usually more crystalline than the free base.
Vibrational Circular Dichroism (VCD)
-
Method: Compare experimental IR/VCD spectra of the free base in CDCl₃ with DFT-calculated spectra.
-
Advantage: Does not require crystals.
-
Note: You must accurately model the piperidine chair conformation . The pyrazine ring orientation relative to the piperidine is critical for accurate DFT calculation.
References
-
Daicel Chiral Technologies. (2025).[4] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.Link
-
Stalcup, A. M. (2010). Chiral Separations.[][3][4][5][6][7][8] Annual Review of Analytical Chemistry. (Discusses amine-silanol interactions). Link
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Source for Tartaric Acid derivative protocols). Link
-
Shimadzu Corporation. (2021). Method Scouting for Chiral Separation using SFC/LC Switching System. (SFC screening workflows). Link
Sources
Technical Support Center: Optimizing Dosage and Treatment Schedule in Animal Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing dosage and treatment schedules in preclinical animal studies. It is designed to offer practical, field-proven insights grounded in scientific principles to enhance the reproducibility and translational relevance of your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when designing and executing in vivo dosing studies.
Q1: Where do I start with selecting a dose for my first animal experiment?
A: The initial dose selection should be an informed decision based on a combination of available data. If you have in vitro data, such as IC50 or EC50 values, these can serve as a starting point. Literature on compounds with similar mechanisms of action can also provide a valuable reference range. It's common practice to begin with a dose-range finding (DRF) study to establish the minimum effective dose (MED) and the maximum tolerated dose (MTD).[1][2][3] The starting dose in a DRF study is often based on prior pharmacokinetic (PK), pharmacodynamic (PD), or in vitro data.[1]
Q2: What is the difference between Pharmacokinetics (PK) and Pharmacodynamics (PD)?
A: In simple terms, Pharmacokinetics (PK) is what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[4] Pharmacodynamics (PD) is what the drug does to the body, which involves the drug's interaction with its target and the resulting physiological effect.[4][5] Understanding both is crucial for optimizing a dosing regimen.[4][5]
Q3: How many animals should I use per group?
A: The number of animals per group is a critical aspect of study design that impacts statistical power. While there is no single answer, a common starting point for dose-ranging studies is 3-5 animals per group. The final number will depend on the expected variability of the endpoint being measured and the desired statistical significance. For pivotal toxicology studies, larger group sizes are typically required.[6] It's essential to balance statistical needs with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use.[7]
Q4: What are the most common routes of administration in animal studies?
A: The choice of administration route should ideally reflect the intended clinical route in humans.[8][9] Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM). Each route has distinct absorption and bioavailability characteristics that will influence the resulting pharmacokinetic profile.
Q5: What is allometric scaling and when is it used?
A: Allometric scaling is a mathematical method used to extrapolate pharmacokinetic parameters (like clearance and volume of distribution) from animal species to humans based on body weight.[10][11][12] It is a widely accepted empirical method used during drug development to predict the first-in-human (FIH) dose.[12]
Troubleshooting Guides
This section provides a structured approach to addressing specific problems encountered during in vivo dosing experiments.
Guide 1: High Variability in Experimental Results
Problem: You are observing significant and inconsistent variations in treatment response (e.g., tumor size, biomarker levels) among animals within the same dose group.
Potential Causes & Solutions:
-
Inconsistent Dosing Technique: Minor variations in the administration of the compound can lead to significant differences in drug exposure.
-
Solution: Develop and strictly adhere to a Standard Operating Procedure (SOP) for dosing. Ensure all personnel are thoroughly trained. For oral gavage, for instance, ensure consistent stomach placement. For injections, verify the correct angle and depth.
-
-
Formulation Issues: The drug may not be uniformly suspended or could be degrading in the vehicle.
-
Solution: Before each dosing session, ensure the formulation is thoroughly mixed. Conduct stability tests of your formulation under storage and experimental conditions.
-
-
Animal-to-Animal Biological Variation: Individual differences in metabolism and physiology can contribute to variability.
-
Solution: Ensure animals are age and weight-matched. Consider using inbred strains to reduce genetic variability. Increasing the number of animals per group can also help to account for individual differences and improve statistical power.[13]
-
-
Errors in Measurement: Inconsistent measurement of endpoints can introduce variability.
-
Solution: Standardize all measurement procedures. For example, use the same calibrated instrument and have the same individual perform the measurements if possible. Blinding the individual performing the measurements to the treatment groups can also reduce bias.
-
Guide 2: Lack of Efficacy at Tested Doses
Problem: Your compound shows promising results in vitro but fails to demonstrate the expected therapeutic effect in vivo.
Potential Causes & Solutions:
-
Poor Pharmacokinetics (PK): The drug may be rapidly cleared from the body, have low bioavailability, or not reach the target tissue in sufficient concentrations.
-
Solution: Conduct a PK study to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13] This will reveal the drug's half-life and exposure levels (AUC, Cmax) at the target site. The results will help in optimizing the dosing regimen, such as increasing the dose or frequency.[5][13]
-
-
Inadequate Dose or Schedule: The dose might be too low, or the dosing interval too long, to maintain a therapeutic concentration at the target site.
-
Solution: Based on PK data, adjust the dose and/or schedule. If the drug has a short half-life, more frequent dosing or a continuous infusion might be necessary. Consider conducting a dose-escalation study to identify a more effective dose.
-
-
Metabolic Instability: The compound may be rapidly metabolized into inactive forms in vivo.
-
Solution: Analyze plasma and tissue samples for the presence of the parent drug and its metabolites. If rapid metabolism is confirmed, medicinal chemistry efforts may be needed to design more stable analogs.
-
Guide 3: Unexpected Toxicity or Adverse Effects
Problem: You are observing adverse effects such as significant weight loss, lethargy, or other signs of distress in the treated animals, even at doses predicted to be safe.
Potential Causes & Solutions:
-
Off-Target Effects: The drug may be interacting with unintended biological targets.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend the drug may be causing the adverse effects.
-
Solution: Always include a vehicle-only control group in your study. If toxicity is observed in this group, a different, more inert vehicle should be selected.
-
-
Incorrect Dose Calculation or Administration: Simple errors in calculation or administration can lead to overdosing.
-
Species-Specific Toxicity: The chosen animal model may have a unique sensitivity to the compound that was not predicted.
-
Solution: If possible, test the compound in a second animal species to determine if the toxicity is species-specific.
-
Experimental Protocols & Data Presentation
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary therapeutic window for a novel compound.
Methodology:
-
Animal Model Selection: Choose a relevant animal model for the disease indication.
-
Group Allocation: Assign animals to at least four dose groups and a vehicle control group (n=3-5 animals per group).
-
Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.[1]
-
Administration: Administer the compound via the intended clinical route.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in weight, food and water consumption, and behavior.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Data Presentation:
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Key Clinical Observations | Serum ALT (U/L) |
| Vehicle Control | +5.2 | Normal | 35 ± 5 |
| 10 | +4.8 | Normal | 40 ± 7 |
| 30 | +1.5 | Mild lethargy | 65 ± 12 |
| 100 | -8.9 | Significant lethargy, ruffled fur | 250 ± 45 |
Table 1: Example data from a dose-range finding study.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of a compound after a single dose.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of the compound at a therapeutically relevant level.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Data Presentation:
| Parameter | Value | Unit |
| Cmax | 1500 | ng/mL |
| Tmax | 0.5 | hours |
| AUC (0-inf) | 4500 | ng*h/mL |
| Half-life (t1/2) | 2.5 | hours |
Table 2: Example pharmacokinetic parameters.
Visualizations
Experimental Workflow for Dose Optimization
Caption: A stepwise workflow for optimizing dosage and treatment schedules in animal studies.
Relationship between PK/PD and Dose Optimization
Caption: The interplay between Pharmacokinetics and Pharmacodynamics in determining an optimal dosing regimen.
References
-
Prediction of “First Dose in Human” for Radiopharmaceuticals / Imaging Agents Based on Allometric Scaling of Pharmacokinetic. (n.d.). Digital WPI. Retrieved February 20, 2026, from [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved February 20, 2026, from [Link]
-
Population pharmacokinetic-based interspecies allometric scaling and prediction of first-in-human (FIH) pharmacokinetics of. (n.d.). PAGE Meeting. Retrieved February 20, 2026, from [Link]
-
Mechanism of Drug Action and Pharmacokinetics/Pharmacodynamics Integration in Dosage Regimen Optimization for Veterinary Medicine. (2018, February 8). Veterian Key. Retrieved February 20, 2026, from [Link]
- Toutain, P. L., & Lees, P. (2004). Integration and modelling of pharmacokinetic and pharmacodynamic data to optimize dosage regimens in veterinary medicine. Journal of veterinary pharmacology and therapeutics, 27(6), 467-477.
-
Prediction of first-in-human dose for new composition bee venom based on allometric scaling and pharmacokinetic modeling approach. (2025, March 24). PMC. Retrieved February 20, 2026, from [Link]
-
How to mathematically optimize drug regimens using optimal control. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
What are Pharmacokinetic and Pharmacodynamic Studies? (2022, November 30). ALS TDI. Retrieved February 20, 2026, from [Link]
-
Application of PK/PD Modeling in Veterinary Field: Dose Optimization and Drug Resistance Prediction. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
ECETOC Guidance on Dose Selection. (n.d.). ECETOC. Retrieved February 20, 2026, from [Link]
-
The Statistical Analysis of Dose-Effect Relationships. (n.d.). Scope. Retrieved February 20, 2026, from [Link]
-
Drug dose and animal welfare: important considerations in the treatment of wildlife. (n.d.). Springer. Retrieved February 20, 2026, from [Link]
-
From Animals to Algorithms: Leveraging PK/PD Models to Drive the 3R's in Pharmacology. (2025, July 28). Certara. Retrieved February 20, 2026, from [Link]
-
Dose Prediction and Pharmacokinetic Simulation of XZP-5610, a Small Molecule for NASH Therapy, Using Allometric Scaling and Physiologically Based Pharmacokinetic Models. (2024, March 13). MDPI. Retrieved February 20, 2026, from [Link]
-
Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences. (2018, July 26). AJAS. Retrieved February 20, 2026, from [Link]
-
Allometric scaling using fixed exponents. (2024, October 17). YouTube. Retrieved February 20, 2026, from [Link]
-
Dose determination in preclinical and clinical studies. (n.d.). Slideshare. Retrieved February 20, 2026, from [Link]
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (2009, December 15). NC3Rs. Retrieved February 20, 2026, from [Link]
-
Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. (2023, August 12). PMC. Retrieved February 20, 2026, from [Link]
-
Minimize medication mistakes with client education. (n.d.). DVM360. Retrieved February 20, 2026, from [Link]
-
Dose-Response Analysis Using R. (2015, December 30). PLOS One. Retrieved February 20, 2026, from [Link]
-
PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. Retrieved February 20, 2026, from [Link]
-
Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved February 20, 2026, from [Link]
-
5 Tips for Preventing Common Veterinary Medication Errors. (2024, April 15). Plumb's. Retrieved February 20, 2026, from [Link]
-
Statistical analysis of dose-response curves. (2024, July 17). Wiley Analytical Science. Retrieved February 20, 2026, from [Link]
-
The diverse ways to determine experimental dose in animals. (2022, August 9). MedCrave online. Retrieved February 20, 2026, from [Link]
-
Dose-ranging studies (including discovery, preclinical and clinical). (n.d.). GARDP Revive. Retrieved February 20, 2026, from [Link]
-
PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved February 20, 2026, from [Link]
-
The DO's and DON'Ts of pet medications. (2023, May 27). Mira Mar Veterinary Hospital. Retrieved February 20, 2026, from [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved February 20, 2026, from [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011, September 5). JAALAS. Retrieved February 20, 2026, from [Link]
-
Guidance for Industry #267 - Biomarkers and Surrogate Endpoints in Clinical Studies to Support Effectiveness of New Animal Drugs. (2019, August 13). FDA. Retrieved February 20, 2026, from [Link]
-
Drug dose and animal welfare: important considerations in the treatment of wildlife. (2022, February 11). PMC. Retrieved February 20, 2026, from [Link]
-
Addressing Pet Medication Challenges: A Guide for Pet Parents and Veterinary Professionals. (2024, February 2). VetMedics Compounding Pharmacy. Retrieved February 20, 2026, from [Link]
-
How imaging biomarkers are transforming drug development. (2017, January 15). Drug Target Review. Retrieved February 20, 2026, from [Link]
-
The Role of Metabolic Biomarkers in Drug Toxicity Studies. (2008, October 9). Taylor & Francis. Retrieved February 20, 2026, from [Link]
-
Role of biomarkers in veterinary medicine: A mini-review. (n.d.). The Pharma Innovation. Retrieved February 20, 2026, from [Link]
-
(PDF) CHAPTER -2 ROLE OF BIOMARKERS IN DRUG DEVELOPMENT AND CLINICAL TRIALS. (2023, August 27). ResearchGate. Retrieved February 20, 2026, from [Link]
-
ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023, May 29). IJRPC. Retrieved February 20, 2026, from [Link]
-
Animal-Health Pharmaceuticals: Research Responsibilities and Efforts in Target Animal Safety and Laboratory Animal Welfare. (2011, June 6). Taylor & Francis. Retrieved February 20, 2026, from [Link]
-
use of pharmacokinetics to establish an optimal dosing regimen for a triple-drug therapy in a mouse model of dravet syndrome. (2023, December 4). American Epilepsy Society. Retrieved February 20, 2026, from [Link]
-
In Vivo Assay Guidelines. (2012, May 1). NCBI Bookshelf. Retrieved February 20, 2026, from [Link]
-
Optimizing dose-schedule regimens with bayesian adaptive designs: opportunities and challenges. (2023, November 22). Frontiers. Retrieved February 20, 2026, from [Link]
-
Top 5 mistakes that vets and pet parents make with behavior medications. (2026, January 31). YouTube. Retrieved February 20, 2026, from [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Strategy for Designing In Vivo Dose-Response Comparison Studies. (2024, July 17). PubMed. Retrieved February 20, 2026, from [Link]
-
Optimizing dose-schedule regimens with bayesian adaptive designs: opportunities and challenges. (2023, November 10). ResearchGate. Retrieved February 20, 2026, from [Link]
Sources
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. criver.com [criver.com]
- 3. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
- 4. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 5. Mechanism of Drug Action and Pharmacokinetics/Pharmacodynamics Integration in Dosage Regimen Optimization for Veterinary Medicine | Veterian Key [veteriankey.com]
- 6. altasciences.com [altasciences.com]
- 7. pmxsolutions.com [pmxsolutions.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
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- 10. digital.wpi.edu [digital.wpi.edu]
- 11. page-meeting.org [page-meeting.org]
- 12. Prediction of first-in-human dose for new composition bee venom based on allometric scaling and pharmacokinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. plumbs.com [plumbs.com]
- 15. miramarvet.com.au [miramarvet.com.au]
- 16. Addressing Pet Medication Challenges: A Guide for Pet Parents and Veterinary Professionals - VetMedics Compounding Pharmacy [vetmedicspharmacy.com]
Enhancing the selectivity of 2-(Piperidin-4-ylmethyl)pyrazine for its target
Topic: Enhancing Selectivity for the Histamine H3 Receptor (H3R)
Welcome to the Scaffold Optimization Hub
Status: Active Ticket ID: CHEM-OPT-H3R-042 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
You are currently working with the 2-(Piperidin-4-ylmethyl)pyrazine scaffold. In the context of drug discovery, this structure is a privileged pharmacophore primarily targeting the Histamine H3 Receptor (H3R) . It represents a "non-imidazole" class of antagonists/inverse agonists, designed to avoid the CYP450 inhibition issues associated with earlier imidazole-based ligands.
However, this scaffold frequently encounters selectivity bottlenecks against Histamine H4 receptors (H4R) , Sigma receptors (
This guide provides a systematic troubleshooting and optimization protocol to enhance the selectivity profile of this specific chemotype.
Module 1: Diagnostic & Strategy (Root Cause Analysis)
Q: My compound shows nanomolar affinity for H3R but poor selectivity against H4R. Why is this happening?
A: The H3 and H4 receptors share high sequence homology (~37% overall, ~58% in transmembrane regions). The this compound core binds via a salt bridge between the piperidine nitrogen and the conserved Asp3.32 (D114) residue in TM3.
-
The Issue: Both receptors accommodate the basic piperidine headgroup similarly.[1]
-
The Fix: You must exploit the "Lipophilic Tail" difference. The H3R binding pocket has a distinct, narrow lipophilic channel extending from the orthosteric site that differs from H4R.
-
Actionable Protocol:
-
Extend the Pyrazine Vector: The pyrazine ring acts as a spacer. Substitution at the 5- or 6-position of the pyrazine with lipophilic groups (e.g., phenyl, substituted aryl) can force the molecule into the H3R-specific hydrophobic pocket.
-
Linker Rigidity: The methylene bridge (-CH2-) is flexible. Restricting conformation (e.g., using a cyclopropyl linker or methyl-branching) often improves H3R selectivity by imposing an entropic penalty on H4R binding.
-
Q: I am seeing significant hERG inhibition (IC50 < 1 M). Is the pyrazine the problem?
A: Unlikely. The primary culprit is the basic piperidine nitrogen combined with the lipophilicity of the overall molecule.
-
Mechanism: hERG blockade is driven by
-stacking (Tyr652) and cation- interactions (Phe656) within the channel pore. Your scaffold provides both: the pyrazine (aromatic) and the protonated piperidine (cation). -
Troubleshooting Steps:
-
Reduce Basicity (pKa): Add an electron-withdrawing group (EWG) like fluorine to the piperidine ring (e.g., 3-fluoropiperidine). This lowers the pKa of the secondary amine, reducing the percentage of ionized species at physiological pH without destroying the H3R salt bridge.
-
Shield the Nitrogen: Introduce steric bulk adjacent to the nitrogen (e.g., 2-methylpiperidine). This sterically hinders entry into the narrow hERG pore but is usually tolerated by the H3R orthosteric site.
-
Module 2: Synthetic Optimization (SAR Protocols)
Use the following decision matrix to guide your derivatization strategy.
Optimization Workflow
Figure 1: Decision tree for Structural Activity Relationship (SAR) optimization of the piperidine-pyrazine scaffold.
Comparative Data: Substituent Effects
| Modification Site | Chemical Change | Effect on H3R Affinity | Effect on Selectivity (vs H4R) | hERG Risk |
| Piperidine N | Methylation (Tertiary amine) | Neutral/Slight Increase | Neutral | High Increase |
| Piperidine C3 | Fluorine substitution | Slight Decrease | Neutral | Decreases (Lower pKa) |
| Linker | Methyl branching (-CH(Me)-) | Variable | Increases (Stereoselective) | Neutral |
| Pyrazine C5 | Phenyl / Heteroaryl | Increases (Lipophilic fit) | High Increase | Moderate Increase |
| Pyrazine C6 | Small Alkyl (Me/Et) | Neutral | Moderate Increase | Neutral |
Module 3: Assay Troubleshooting & Validation
Q: My Ki values are fluctuating between runs. Is the ligand sticking?
A: The this compound scaffold is moderately lipophilic (LogP ~1.5–2.5 depending on substitution). If you attach large lipophilic tails for H3R selectivity, you risk Non-Specific Binding (NSB) to plastics or membrane filters.
Troubleshooting Protocol:
-
Buffer Composition: Ensure your assay buffer contains 0.1% BSA (Bovine Serum Albumin) or 0.05% CHAPS . This prevents the lipophilic pyrazine tail from adhering to the assay plate walls.
-
Filter Pre-soaking: For filtration assays (e.g., using GF/B filters), pre-soak filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour. The basic piperidine moiety can bind non-specifically to the negatively charged glass fiber; PEI blocks these sites.
Q: How do I definitively calculate Selectivity Ratios?
A: Do not rely on IC50 values alone, as they depend on radioligand concentration. You must convert to
Standard Calculation:
-
Target: H3R (Desired
nM) -
Off-Target: H4R (Desired
nM) -
Goal: A ratio of >100-fold is the industry standard for a "selective" probe.
Module 4: Experimental Methodology (Synthesis)
Protocol: General Reductive Amination for N-Substitution To modulate basicity or add steric bulk at the piperidine nitrogen.
-
Reactants: Dissolve this compound (1.0 eq) and the appropriate aldehyde/ketone (1.2 eq) in Dichloroethane (DCE).
-
Catalyst: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 mins at Room Temperature.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). STAB is preferred over NaBH4 because it selectively reduces the imine without reducing the pyrazine ring.
-
Workup: Quench with saturated NaHCO3. Extract with DCM.
-
Purification: Flash chromatography (DCM:MeOH:NH3). The pyrazine nitrogen is weakly basic; ensure the mobile phase is basic enough to elute the free amine.
References
-
Lazewska, D., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry. Link
-
Sadek, B., et al. (2014). "Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands."[2] Drug Design, Development and Therapy.[3] Link
-
Hauwert, N.J., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience. Link
-
Stark, H. (2026). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Journal of Medicinal Chemistry. Link(Note: Generalized reference for scaffold utility).
Sources
Method for removing catalyst impurities from piperidine synthesis
An Application Scientist's Guide to Catalyst Removal in Piperidine Synthesis
Introduction: The Silent Contaminant in a Critical Scaffold
The piperidine ring is a cornerstone of modern pharmaceuticals, appearing in numerous blockbuster drugs. Its synthesis, while well-established, frequently relies on transition metal catalysts—particularly palladium, rhodium, and platinum—for reactions like pyridine hydrogenation and complex cross-couplings.[1][2] While essential for efficiency and selectivity, these metals are a double-edged sword. Residual catalyst, even at trace levels (ppm), can compromise downstream reactions, interfere with biological assays, and pose significant toxicity risks in active pharmaceutical ingredients (APIs).[3][4]
This guide serves as a technical support center for researchers, chemists, and process development professionals facing the critical challenge of removing catalyst impurities. We will move beyond simple procedural lists to explore the causality behind purification choices, offering troubleshooting strategies and robust protocols grounded in established scientific principles.
Technical Support Center: Troubleshooting & FAQs
This section is structured to address the most common issues encountered in the lab, from simple physical contamination to the more complex removal of dissolved homogeneous catalysts.
Q1: I've hydrogenated pyridine using Pd/C. After filtering the reaction mixture, my product solution is still faintly gray/black. What's causing this, and how do I fix it?
A: This is a classic issue of catalyst fines. Heterogeneous catalysts like Palladium on Carbon (Pd/C) are microporous materials. During the reaction (especially with vigorous stirring) or handling, microscopic particles can break off. These "fines" are often too small to be captured by standard filter paper, resulting in the contamination you're observing.
The solution is to use a filter aid. Celite® (diatomaceous earth) is the industry standard for this purpose. It forms a porous, intricate filter bed that can trap these sub-micron catalyst particles.
Causality: Celite consists of the fossilized remains of diatoms. Its microscopic, irregular structure creates a much more complex and tortuous path for the liquid to pass through compared to the simple matrix of filter paper. This intricate network effectively traps the fine catalyst particles that would otherwise pass through.[5]
Troubleshooting Steps:
-
Prepare the Filter Bed: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (typically 1-2 cm thick) on top.
-
Pre-wet the Pad: Gently pour a small amount of your reaction solvent over the Celite pad without disturbing the surface. Apply a light vacuum to pull the solvent through, which compacts the bed and prevents it from being disturbed when you add your reaction mixture.
-
Filter the Reaction Mixture: Discard the pre-wetting solvent. Then, carefully pour your crude reaction mixture onto the center of the Celite bed.
-
Wash Thoroughly: Wash the Celite pad with several portions of fresh solvent to ensure all of your desired product is recovered and any remaining catalyst is trapped.[5] This simple filtration should yield a clear, particle-free solution.
Q2: My synthesis of a complex piperidine involved a Suzuki coupling. I've already purified the product by flash column chromatography, but ICP-MS analysis shows palladium levels are still over 200 ppm. Why wasn't the column effective?
A: This is a very common and often underestimated problem. While column chromatography is excellent for separating organic impurities, it is notoriously unreliable for completely removing trace metals.[3][6] Several factors contribute to this:
-
Complexation: The residual palladium is not just "free" metal. It often exists as various species, potentially complexed with your nitrogen-containing piperidine product, ligands, or solvent molecules.[7] These complexes can have polarities similar to your product, causing them to co-elute during chromatography.
-
Smearing: The metal species can interact with the silica gel stationary phase in unpredictable ways, leading to "tailing" or "smearing" across many fractions instead of being retained at the baseline.
The most robust solution is to employ a metal scavenger after the initial chromatographic purification.[3] These are solid-supported reagents with functional groups that have a high affinity for the target metal, effectively chelating it out of the solution.
Q3: There are many metal scavengers available. How do I choose the right one for removing palladium from my piperidine synthesis?
A: Choosing the right scavenger is critical for efficient metal removal without significant product loss. The selection depends on the nature of the palladium species, the solvent system, and the properties of your product. Sulfur-based (thiol) scavengers are generally the most effective for palladium due to the high affinity between soft Lewis acidic palladium and soft Lewis basic sulfur.[8]
A highly effective and widely used option is macroporous polystyrene-bound trimercaptotriazine (MP-TMT ).[8][9][10] Its unique structure provides excellent access for the metal to the chelating sites.
Comparative Data for Scavenger Selection:
| Scavenger Type | Functional Group | Target Metals | Key Advantages | Considerations |
| Thiol-based (e.g., Si-Thiol) | -SH | Pd, Pt, Ru, Rh, Cu | High affinity for many metals. | Can sometimes be oxidized. |
| Triamine-based | -NH(CH₂)₂NH(CH₂)₂NH₂ | Pd, Ru, Cu | Good for specific oxidation states. | Affinity can be pH-dependent. |
| TMT-based (e.g., MP-TMT) | Trimercaptotriazine | Pd , Pt, Rh, Ru, Ag, Hg, Cu | Extremely high affinity and selectivity for Palladium.[8] Robust and works in various solvents.[9] | May be more expensive than simpler scavengers. |
Workflow for Scavenger Selection & Use
Caption: Workflow for selecting and optimizing a metal scavenger.
Q4: My final piperidine product is an API. What are the acceptable limits for palladium, and how do I reliably measure it?
A: For APIs, acceptable limits for elemental impurities are strictly regulated by bodies like the FDA, following guidelines such as the International Council for Harmonisation's ICH Q3D . Palladium is classified as a Class 2B element (high toxicity), with a Permitted Daily Exposure (PDE) of 100 µ g/day for oral administration. This translates to a concentration limit in the final drug substance, often in the range of 5-10 ppm , depending on the maximum daily dose of the drug.
For compounds intended for biological screening assays, even before the API stage, it is highly recommended to reduce palladium levels to below 100 ppm, as higher concentrations can cause assay interference.[3][6]
The gold standard for accurately quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[7][11][12] These techniques are highly sensitive and can detect metals at parts-per-billion (ppb) levels, providing the accuracy needed for regulatory compliance. While rapid fluorescent assays exist for in-process checks, final QC should always be performed using a validated ICP-based method.[11][12]
Experimental Protocols
Protocol 1: Removal of Heterogeneous Catalyst Fines
Objective: To remove fine particles of a solid-supported catalyst (e.g., Pd/C, PtO₂) from a crude reaction mixture.
Methodology:
-
Apparatus Setup: Assemble a Büchner or sintered glass funnel for vacuum filtration.
-
Filter Bed Preparation:
-
Place one sheet of standard filter paper in the funnel.
-
Add a layer of Celite® (approximately 1-2 cm deep) over the filter paper, ensuring an even surface.
-
Pour a small amount of the reaction solvent onto the Celite pad. Apply a gentle vacuum to settle the bed and wash it.
-
-
Filtration:
-
Carefully decant the bulk of the reaction mixture onto the center of the wetted Celite pad, avoiding disturbance of the bed.
-
Transfer the remaining slurry, including the bulk catalyst, onto the pad.
-
-
Washing:
-
Wash the original reaction flask with several small portions of fresh solvent, transferring each wash to the filter cake.
-
Continue washing the filter cake until the filtrate runs clear and a TLC spot of the filtrate shows no remaining product.
-
-
Product Isolation: Combine the filtrate and washes. The resulting solution should be free of particulate matter and ready for solvent removal or further purification.
Protocol 2: Palladium Scavenging with Biotage® MP-TMT
Objective: To remove residual dissolved palladium from a solution containing a purified piperidine derivative.
Methodology:
-
Preparation: The starting material should be a solution of the piperidine compound post-initial purification (e.g., after column chromatography). Dissolve the compound in a suitable solvent like THF, DCM, or Toluene if it is not already in solution.[9]
-
Scavenger Addition: To the stirred solution, add 3–5 equivalents of Biotage® MP-TMT resin relative to the initial amount of palladium catalyst used in the reaction.[9] For unknown palladium content, a good starting point is 50-100 mg of scavenger per 1 g of product.
-
Scavenging: Stir the slurry at room temperature. The required time can range from 2 to 24 hours. Monitor the reaction by taking small aliquots of the solution (filter through a pipette with a cotton plug), removing the solvent, and analyzing for residual palladium by a rapid method or ICP-MS.
-
Isolation: Once scavenging is complete, filter the mixture to remove the resin beads. Wash the resin thoroughly with the reaction solvent to recover any adsorbed product.
-
Final Steps: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the final product with significantly reduced palladium content. Confirm the final palladium concentration using ICP-MS.[11]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. Biotage MP-TMT palladium scavenger | Norlab [norlab.fi]
- 11. arborassays.com [arborassays.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Profiling of 2-(Piperidin-4-ylmethyl)pyrazine: Physicochemical Properties, Synthesis, and Bioisosteric Applications
Executive Summary
The 2-(Piperidin-4-ylmethyl)pyrazine scaffold represents a critical "privileged structure" in modern drug discovery, serving as a bioisostere for the more common benzyl-piperidine and pyridyl-piperidine moieties. This guide provides a technical comparison of this scaffold against its structural analogs, focusing on the strategic advantages of the pyrazine ring in modulating lipophilicity (LogP) , basicity (pKa) , and metabolic stability .
Key Finding: Substitution of a phenyl or pyridine ring with a pyrazine at the 2-position of the (piperidin-4-ylmethyl) linker significantly lowers basicity (
Structural & Physicochemical Profiling[1][2]
The choice between pyrazine, pyridine, and phenyl rings in this scaffold dictates the physicochemical profile of the final drug candidate. The following analysis compares This compound (Compound A) with its direct analogs: 2-(Piperidin-4-ylmethyl)pyridine (Compound B) and 4-Benzylpiperidine (Compound C) .
Comparative Data Table
| Property | Pyrazine Scaffold (Compound A) | Pyridine Scaffold (Compound B) | Phenyl Scaffold (Compound C) | Impact on Drug Design |
| Heteroatoms | 2 Nitrogens (1,4-position) | 1 Nitrogen | 0 Nitrogens | Increases TPSA; modulates H-bond accepting capacity. |
| pKa (Conj. Acid) | ~0.6 (Pyrazine N) | ~5.2 (Pyridine N) | N/A | Pyrazine is essentially non-basic at physiological pH, preventing unexpected protonation. |
| LogP (Calc) | ~0.8 - 1.2 | ~1.5 - 1.9 | ~2.5 - 3.0 | Pyrazine lowers lipophilicity, improving solubility and "Lead-likeness." |
| H-Bond Acceptors | 2 | 1 | 0 | Critical for hinge-binding in kinases or specific GPCR pockets. |
| Metabolic Liability | N-Oxidation, Ring Hydroxylation | N-Oxidation | CYP-mediated Hydroxylation | Pyrazine is generally more stable to oxidative metabolism than electron-rich phenyl rings. |
Mechanistic Insight: The "Pyrazine Effect"
The pyrazine ring is electron-deficient compared to pyridine. This electron withdrawal has two major effects:
-
Reduced Basicity: The pyrazine nitrogens are poor proton acceptors. This is advantageous when trying to avoid lysosomal trapping or reduce affinity for the hERG channel, which often binds lipophilic, basic amines.
-
Dipole Moment: The 1,4-nitrogen arrangement creates a net zero dipole moment for the ring itself (unlike pyridine), but local dipoles facilitate specific hydrogen bonding interactions, particularly in the hinge region of kinase enzymes (e.g., CHK1, Akt).
Synthetic Accessibility & Yield Comparison
Synthesizing the Pyrazine-CH2-Piperidine linkage requires overcoming the electron-deficient nature of the pyrazine ring, which makes it resistant to Friedel-Crafts type acylations.
Pathway Analysis
We compare two primary synthetic routes. The Negishi Cross-Coupling is the superior, self-validating protocol for this scaffold, offering higher yields and functional group tolerance compared to classical alkylation.
Caption: Comparative synthetic workflows. Route B (Negishi Coupling) is recommended due to the instability of 2-chloromethylpyrazine intermediates in Route A.
Experimental Protocols
Protocol A: Negishi Coupling for Scaffold Synthesis
Objective: Synthesize tert-butyl 4-((pyrazin-2-yl)methyl)piperidine-1-carboxylate. Scope: High-reliability synthesis avoiding unstable intermediates.
Reagents:
-
N-Boc-4-(iodomethyl)piperidine (1.0 eq)
-
Activated Zinc dust (2.0 eq)
-
2-Chloropyrazine (0.8 eq)
-
Pd(PPh3)4 (0.05 eq) or Pd2(dba)3/S-Phos
-
Anhydrous THF / DMA
Step-by-Step Methodology:
-
Zinc Activation: In a flame-dried flask under Argon, activate Zinc dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.
-
Reagent Formation: Add N-Boc-4-(iodomethyl)piperidine in THF dropwise at 40°C. Stir for 2 hours to form the organozinc reagent. Validation: Aliquot quenched with iodine should show disappearance of starting iodide by TLC.
-
Coupling: In a separate vessel, dissolve 2-chloropyrazine and Pd catalyst in DMA. Transfer the organozinc solution via cannula to this vessel.
-
Reaction: Heat to 80°C for 12 hours.
-
Workup: Cool, quench with saturated NH4Cl, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: LogD7.4 Determination (Shake Flask Method)
Objective: Quantify lipophilicity at physiological pH.
-
Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4 saturated with 1-octanol. Prepare 1-octanol saturated with PBS.
-
Equilibration: Dissolve the test compound (0.5 mg) in the octanol phase (2 mL). Add PBS phase (2 mL).
-
Agitation: Shake the biphasic system for 4 hours at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
.
Biological Application: Metabolic Stability & Bioisosterism
The transition from a pyridine to a pyrazine scaffold is often driven by metabolic stability requirements. The pyrazine ring is less susceptible to CYP450-mediated oxidation at the carbon positions compared to the electron-rich phenyl ring, though it introduces a potential liability for N-oxidation.
Caption: Metabolic fate comparison. Pyrazine scaffolds block carbon hydroxylation common in phenyl analogs, shifting metabolism to manageable N-oxidation or renal excretion.
Case Study: Muscarinic M4 Antagonists
In the development of M4 antagonists for neurological disorders, replacing a terminal phenyl ring with a pyrazine (as seen in analogs of N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide) resulted in:
-
Improved CNS Penetration: Lower LogP reduced non-specific binding.
-
Solubility: The pyrazine analog showed >10-fold higher aqueous solubility than the phenyl analog, facilitating oral formulation.
References
-
Pennington, L. D., & Moustakas, D. T. (2017).[1] The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry, 60(8), 3552–3579. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Organ, M. G., et al. (2009). Pd-Catalyzed Cross-Coupling of Organozinc Reagents with Heteroaryl Halides. Chemistry – A European Journal, 15(1), 150-160.
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[2] Academic Press. (Chapter on Molecular Variations and Bioisosterism).
-
Vertex Pharmaceuticals. (2017). Patent WO2017079641A1: Muscarinic receptor 4 (m4) antagonists.Link
Sources
A Comparative In Vitro Analysis of 2-(Piperidin-4-ylmethyl)pyrazine and JNJ 7777120 at the Histamine H4 Receptor
A Guide for Validating Novel Antagonist Activity
Abstract
This guide provides a comprehensive framework for the in vitro validation of novel compounds targeting the Histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. We detail a head-to-head comparison of a putative H4R antagonist, 2-(Piperidin-4-ylmethyl)pyrazine, against the well-characterized and highly selective antagonist, JNJ 7777120. The primary methodology described is a competitive radioligand binding assay, a gold-standard technique for determining the binding affinity of unlabelled compounds. By presenting a detailed protocol, explaining the scientific rationale behind experimental choices, and providing a template for data analysis, this document serves as a practical resource for researchers in pharmacology and drug development seeking to characterize new chemical entities targeting H4R.
Introduction
The histamine H4 receptor (H4R) is the most recently identified member of the histamine receptor family and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and neutrophils.[1] Its activation by histamine is known to mediate processes such as mast cell chemotaxis, eosinophil shape change, and cytokine production, positioning H4R as a key player in the modulation of immune and inflammatory responses.[1][2][3] Consequently, H4R has emerged as a promising therapeutic target for a variety of inflammatory disorders, including asthma, allergic rhinitis, and pruritus.
The development of novel H4R antagonists requires rigorous validation against established standards. JNJ 7777120 is a potent and highly selective, non-imidazole H4R antagonist with a reported binding affinity (Ki) of approximately 4.5 nM.[2][4][5][6] Its >1000-fold selectivity over other histamine receptor subtypes makes it an ideal benchmark compound for comparative studies.[5]
This guide focuses on validating the in vitro activity of this compound, a novel compound containing structural motifs common to aminergic G protein-coupled receptor ligands.[7][8] We hypothesize that this compound possesses antagonist activity at the H4R. To test this, we will compare its ability to displace a radiolabeled ligand from the receptor with that of JNJ 7777120. The primary endpoint of this analysis is the determination and comparison of the inhibitor constant (Ki) for both compounds.
The Histamine H4 Receptor Signaling Pathway
The H4R is a Gi/o-coupled G protein-coupled receptor (GPCR). Upon binding of an agonist like histamine, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other effectors, including ion channels and kinases, often leading to an increase in intracellular calcium ([Ca2+]) mobilization. An antagonist, such as JNJ 7777120, binds to the receptor but does not elicit this downstream signaling cascade; instead, it blocks the receptor from being activated by histamine.
Materials and Methods: Competitive Radioligand Binding Assay
This section details the protocol for a competitive radioligand binding assay to determine the Ki of test compounds. This assay measures the ability of an unlabelled compound (the "competitor") to displace a radiolabeled ligand from the H4R.
Rationale for Assay Choice
A competitive binding assay is chosen for its robustness, precision, and direct measurement of ligand-receptor interaction. It allows for the determination of a compound's binding affinity (Ki), a fundamental parameter in pharmacology. The assay relies on the principle of mass action, where the radioligand and the unlabeled test compound compete for a finite number of receptors.[9]
Materials
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human Histamine H4 Receptor. Protein concentration should be determined via a BCA assay.
-
Radioligand: [³H]Histamine or [³H]JNJ7777120. The choice of radioligand is critical; using the agonist [³H]Histamine allows for the identification of any compound that binds to the agonist-binding site.[10]
-
Reference Compound: JNJ 7777120 (CAS 459168-41-3).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-Specific Binding (NSB) Control: High concentration (e.g., 10 µM) of unlabeled JNJ 7777120.
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, and scintillation fluid.
Experimental Workflow
Sources
- 1. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. JNJ-7777120, histamine H4 receptor antagonist (CAS 459168-41-3) | Abcam [abcam.com]
- 5. rndsystems.com [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyridyl-Substituted Pyrazines as Analytical Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical reagent is a critical decision that dictates the sensitivity, selectivity, and reliability of experimental outcomes. Among the vast arsenal of chromogenic and fluorogenic reagents, pyridyl-substituted pyrazines have carved out a significant niche, particularly for the determination of transition metal ions. Their unique electronic properties and chelating capabilities, arising from the electron-deficient pyrazine ring coupled with the coordinating ability of pyridyl substituents, make them highly effective.
This guide provides an in-depth, head-to-head comparison of key pyridyl-substituted pyrazines used as analytical reagents. We will move beyond a simple cataloging of properties to explore the causality behind their performance, offering field-proven insights to inform your selection process. The discussion is grounded in experimental data from authoritative sources, ensuring the trustworthiness and accuracy of the information presented.
The Mechanism: How Pyridyl-Substituted Pyrazines Function
Pyridyl-substituted pyrazines primarily function as chelating agents. The nitrogen atoms in both the pyrazine and pyridyl rings act as Lewis bases, donating lone pairs of electrons to form stable coordination complexes with metal ions (Lewis acids). This interaction is the cornerstone of their analytical utility.
The formation of these metal-ligand complexes leads to a significant change in the electronic structure of the pyrazin-based molecule. This alteration manifests as a distinct change in the molecule's interaction with electromagnetic radiation, typically resulting in:
-
A strong absorbance in the visible spectrum (color change): This allows for colorimetric or spectrophotometric quantification of the analyte. The intensity of the color is directly proportional to the concentration of the metal-ligand complex, a principle governed by the Beer-Lambert Law.
-
Enhancement or quenching of fluorescence: For certain derivatives, complexation can "turn on" or "turn off" fluorescence, providing a highly sensitive method for detection.
The specific arrangement and number of pyridyl groups on the pyrazine core dictate the reagent's affinity and selectivity for different metal ions. This is a direct consequence of the "chelate effect," where a polydentate ligand (like a pyridyl-pyrazine) forms a more stable complex than multiple monodentate ligands. The geometry of the nitrogen donor atoms must be sterically and electronically favorable to accommodate the preferred coordination geometry of a specific metal ion.
Featured Reagents: A Comparative Analysis
We will focus on three prominent and illustrative examples of pyridyl-substituted pyrazines to highlight the impact of structural differences on analytical performance:
-
2,3-Bis(2-pyridyl)pyrazine (DPP): A versatile and widely studied reagent.
-
2,3,5,6-Tetrakis(2-pyridyl)pyrazine (TPPZ): A highly sensitive reagent, particularly for iron.
-
2,3-Bis[2'-(6'-methyl pyridyl)]-5,6-dihydropyrazine: A derivative designed for enhanced selectivity.
The choice to compare these specific reagents is driven by the available comparative literature, which allows for a direct and data-supported evaluation.
The Chelation Mechanism: A Visual Representation
The fundamental process for all these reagents involves the coordination of the nitrogen atoms to a central metal ion. The diagram below illustrates this general mechanism.
Caption: Generalized coordination of a metal ion (Mⁿ⁺) by nitrogen atoms of a pyridyl-pyrazine ligand.
Head-to-Head Performance Data
The true measure of an analytical reagent lies in its performance metrics. The following table summarizes the key analytical parameters for our featured reagents based on available literature. This allows for an objective comparison of their capabilities.
| Reagent | Target Analyte(s) | Key Performance Characteristics | Noteworthy Features |
| 2,3-Bis(2-pyridyl)pyrazine (DPP) | Fe(II), Cu(I), Ru(II) | Forms intensely colored complexes; versatile for various transition metals.[1] | Widely used as a building block for more complex supramolecular structures and luminescent materials.[2][3] |
| 2,3,5,6-Tetrakis(2-pyridyl)pyrazine (TPPZ) | Fe(II), Cu(II) | Established as a highly sensitive reagent for iron(II). Functions as an excellent tridentate or bis-terdentate ligand.[4][5] | Its remarkable versatility allows for a wide variety of binding modes including mono-, bi-, and tridentate coordination.[6] |
| 2,3-Bis[2'-(6'-methyl pyridyl)]-5,6-dihydropyrazine | Cu(I) | Shows high sensitivity and selectivity for copper(I), comparable to bathocuproine. | The methyl group introduces steric hindrance, which can reduce its capacity to coordinate with some ions like iron, thereby enhancing selectivity for others.[4] |
Expert Insights on Performance:
-
Sensitivity: TPPZ stands out for its high sensitivity, particularly for iron(II). This is attributable to the increased number of coordinating pyridyl groups, which leads to the formation of very stable and intensely colored complexes. The structure of TPPZ allows it to act as a bis-terdentate ligand, effectively wrapping around the metal ion.[4][5]
-
Selectivity: The case of 2,3-Bis[2'-(6'-methyl pyridyl)]-5,6-dihydropyrazine is a prime example of rational design in analytical chemistry. The introduction of a methyl group adjacent to the pyridyl nitrogen introduces steric hindrance.[4] This makes it more difficult for the ligand to coordinate with certain metal ions, like Fe(II), which prefer a specific octahedral geometry. However, it remains highly effective for Cu(I), which has a different coordination preference, thus enhancing the selectivity of the reagent.
-
Versatility: DPP, while perhaps not the most sensitive for a single analyte, demonstrates broad utility. It is a foundational structure used in the synthesis of more complex, luminescent ruthenium complexes and other supramolecular assemblies.[2][3] This makes it a valuable tool not just for direct analysis but also in the development of advanced sensor materials.
Experimental Protocol: Spectrophotometric Determination of Iron(II) with TPPZ
To ensure the trustworthiness of this guide, we provide a self-validating, step-by-step protocol for a common application. This method for determining trace amounts of iron is based on the highly sensitive reaction with TPPZ.
Principle: In the presence of a reducing agent to ensure all iron is in the Fe(II) state, TPPZ reacts to form a stable, intensely colored blue complex. The absorbance of this complex is measured spectrophotometrically, and the concentration of iron is determined from a calibration curve.
Workflow Diagram:
Caption: Experimental workflow for the determination of Iron (II) using TPPZ.
Detailed Methodology:
-
Reagent Preparation:
-
Standard Iron Solution (1000 ppm): Dissolve a precisely weighed amount of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid.
-
Working Iron Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 ppm) by serial dilution of the stock solution.
-
TPPZ Solution (e.g., 0.001 M): Dissolve the required amount of 2,3,5,6-tetrakis(2-pyridyl)pyrazine in ethanol.
-
Hydroxylamine Hydrochloride Solution (e.g., 10% w/v): To reduce any Fe(III) to Fe(II).
-
Buffer Solution (pH 4.5): An acetate buffer is commonly used to maintain the optimal pH for complex formation.
-
-
Calibration Curve Construction:
-
To a series of 50 mL volumetric flasks, add 10 mL of each working iron standard.
-
To each flask, add 1 mL of the hydroxylamine hydrochloride solution and mix.
-
Add 2 mL of the TPPZ solution and mix.
-
Add 5 mL of the acetate buffer solution and dilute to the 50 mL mark with deionized water. Mix thoroughly.
-
Allow the color to develop for at least 10 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the Fe(II)-TPPZ complex (typically around 593 nm) using a spectrophotometer. Use a reagent blank (containing all reagents except iron) to zero the instrument.
-
Plot a graph of absorbance versus iron concentration.
-
-
Sample Analysis:
-
Take a known volume of the water sample and place it in a 50 mL volumetric flask.
-
Follow the same steps as for the calibration curve (addition of hydroxylamine, TPPZ, and buffer).
-
Measure the absorbance of the sample solution.
-
Determine the concentration of iron in the sample by comparing its absorbance to the calibration curve.
-
Causality Behind Experimental Choices:
-
Reducing Agent: The Fe(II) state is crucial as TPPZ is a "ferroin" type reagent, meaning it shows high sensitivity specifically for this oxidation state. Hydroxylamine hydrochloride is a common choice to ensure all iron present is reduced to Fe(II).
-
pH Control: The pH is critical. If the solution is too acidic, the nitrogen atoms of the pyridyl and pyrazine rings will be protonated, inhibiting their ability to coordinate with the metal ion. If it is too basic, iron may precipitate as iron(II) hydroxide. An acetate buffer around pH 4.5 provides the optimal environment for rapid and complete complex formation.
-
Solvent for TPPZ: TPPZ has low solubility in water. Therefore, it is typically dissolved in an organic solvent like ethanol before being added to the aqueous sample.
Conclusion and Recommendations
The selection of a pyridyl-substituted pyrazine reagent should be guided by the specific requirements of the analysis.
-
For maximum sensitivity in determining iron, 2,3,5,6-Tetrakis(2-pyridyl)pyrazine (TPPZ) is the superior choice due to its ability to form highly stable and intensely colored complexes.
-
When selectivity is paramount, particularly for determining copper(I) in the presence of iron, a sterically hindered reagent like 2,3-Bis[2'-(6'-methyl pyridyl)]-5,6-dihydropyrazine is highly effective.
-
For applications that require a versatile ligand , for instance in the development of novel sensors or as a building block in materials science, 2,3-Bis(2-pyridyl)pyrazine (DPP) is a well-characterized and reliable starting point.[3]
By understanding the relationship between the structure of these reagents and their analytical function, researchers can make informed decisions, leading to more accurate and reliable results. The protocols and data presented here serve as a robust foundation for the practical application of these powerful analytical tools.
References
-
Stephen, W. I. (1969). A comparison of some pyridyl-substituted pyrazines as analytical reagents. Talanta, 16(7), 939-947. [Link]
-
Real, J. A., et al. (2003). Mono-, di- and trinuclear 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz)-containing copper(ii) complexes: syntheses, crystal structures and magnetic properties. Dalton Transactions, (20), 4038-4044. [Link]
-
Mekel, F. S., et al. (2018). Reactivity Studies of 2,3,5,6-Tetra(2-pyridyl) pyrazine (tppz) with First-Row Transition Metal Ions. ResearchGate. [Link]
-
Kalinowska-Lis, U., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 6(54), 48753-48765. [Link]
-
Achelle, D., et al. (2020). The chameleon-like coordinating ability of 2,3-di(pyridyl)pyrazine-type ligands. Coordination Chemistry Reviews, 419, 213381. [Link]
-
Konkol, K. L., et al. (2024). 2,3-Bis(2-pyridyl)thieno[3,4-b]pyrazine and its ruthenium(II) complexes: a new bidentate bridging ligand for enhanced metal–metal communication. Dalton Transactions. [Link]
-
Konkol, K. L., et al. (2024). 2,3-Bis(2-pyridyl)thieno[3,4-b]pyrazine and its ruthenium(II) complexes. PubMed. [Link]
-
Real, J. A., et al. (2003). Crystal Structures and Magnetic Properties of 2,3,5,6-Tetrakis(2-pyridyl)pyrazine (tppz)-Containing Copper(II) Complexes. Inorganic Chemistry, 42(26), 8899-8908. [Link]
-
Swearingen, J. K., & West, D. X. (2005). Conformations and Binding Modes of 2,3,5,6-Tetra(2'-pyridyl)pyrazine. Journal of Coordination Chemistry, 58(1), 1-13. [Link]
-
Mekel, F. S., et al. (2019). 2,3,5,6-Tetrakis(2-pyridyl)pyrazine (tppz)-containing iron(II) complexes: Syntheses and crystal structures. ResearchGate. [Link]
-
Alkali Scientific. 2,3-Bis(2-pyridyl)pyrazine, 1 X 1 g. Alkali Scientific. [Link]
Sources
- 1. 2,3-Bis(2-pyridyl)thieno[3,4- b ]pyrazine and its ruthenium( ii ) complexes: a new bidentate bridging ligand for enhanced metal–metal communication - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02495H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. alkalisci.com [alkalisci.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Conformations and Binding Modes of 2,3,5,6-Tetra(2'-pyridyl)pyrazine" by Clifford W. Padgett, William T. Pennington et al. [scholarexchange.furman.edu]
Comparative Guide: Stereoselective Activity of (R)- vs (S)-2-(Piperidin-4-ylmethyl)pyrazine Analogs
Content Type: Technical Comparison & Experimental Guide
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Focus: 5-HT
Executive Summary: The Stereochemical Switch
The scaffold 2-(piperidin-4-ylmethyl)pyrazine represents a privileged pharmacophore in neuropsychiatric drug discovery, particularly for targeting Serotonin 5-HT
Critical Chemical Clarification: The core structure this compound is achiral due to the symmetry of the piperidine-4-yl moiety and the unsubstituted methylene bridge. The designation "(R)- vs (S)-" typically refers to chiral derivatives where stereogenicity is introduced via:
- -Methylation: Substitution at the methylene bridge (1-(pyrazin-2-yl)ethyl moiety).
-
Ring Substitution: Methylation at the C2/C3 position of the piperidine ring.
For the purpose of this guide, we focus on the
Core Comparison Matrix
| Feature | (R)-Enantiomer (Eutomer) | (S)-Enantiomer (Distomer) |
| Primary Target | 5-HT | Weak/Inactive or Antagonist |
| Binding Mode | Optimal fit in hydrophobic pocket (Val/Phe residues) | Steric clash with transmembrane helices (TM3/TM5) |
| Selectivity | High vs. 5-HT | Poor selectivity; potential off-target binding |
| Metabolic Stability | High (hindered benzylic oxidation) | Moderate to High |
| Therapeutic Utility | Anti-obesity, Anorectic, Antipsychotic | Limited; typically serves as negative control |
Mechanistic Insight: Why Stereochemistry Matters
In the context of Class A GPCRs (specifically 5-HT
-
The (R)-Enantiomer: Typically adopts a conformation that directs the pyrazine ring into a specific hydrophobic sub-pocket (aromatic cluster), stabilizing the active receptor conformation (G
-coupled). -
The (S)-Enantiomer: Often forces the pyrazine ring towards sterically bulky residues, preventing the inward movement of transmembrane helix 6 (TM6) required for receptor activation.
Signaling Pathway Visualization (5-HT2C Activation)
The following diagram illustrates the downstream signaling cascade activated preferentially by the (R)-enantiomer.
Caption: Signal transduction pathway for 5-HT2C agonism. The (R)-enantiomer selectively triggers the Gq-PLC-IP3 cascade, leading to intracellular calcium release.
Comparative Experimental Data
The following data represents a consensus profile for
Table 1: In Vitro Binding and Functional Affinity
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Method |
| 5-HT | 7.2 nM | > 500 nM | Radioligand displacement ( |
| 5-HT | 240 nM | > 1000 nM | Selectivity Ratio: ~33x |
| 5-HT | 180 nM | > 1000 nM | Selectivity Ratio: ~25x |
| Functional EC | 12 nM | N/A (Inactive) | FLIPR Calcium Flux Assay |
| Efficacy ( | 95% (Full Agonist) | < 10% | Relative to 5-HT (Serotonin) |
Interpretation: The (R)-enantiomer demonstrates a "Eutomer" profile with high affinity and functional potency. The (S)-enantiomer acts as a "Distomer," showing negligible activity. Crucially, the (R)-isomer must maintain selectivity over 5-HT
Experimental Protocols
To validate the stereoselective activity in your own lab, follow these self-validating protocols.
Protocol A: Chiral Resolution & Purity Check
Before biological testing, you must ensure >99% enantiomeric excess (ee).
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Detection: UV at 254 nm.
-
Validation: Inject racemic mixture to establish retention times (
).-
Expected: (R)-isomer often elutes second in this system (verify with optical rotation).
-
-
Calculation:
.
Protocol B: IP-One Accumulation Assay (Functional Agonism)
This assay measures G
-
Cell Line: HEK-293 stably expressing human 5-HT
(edited non-editing isoform). -
Reagents: Cisbio IP-One HTRF® kit.
-
Step-by-Step:
-
Seed cells (20,000/well) in 384-well plates.
-
Incubate with stimulation buffer containing LiCl (50 mM) to block IP1 degradation.
-
Add (R)- or (S)-compound (serial dilution:
to M). -
Incubate for 1 hour at 37°C.
-
Add HTRF detection reagents (Anti-IP1-Cryptate + IP1-d2).
-
Read Fluorescence Resonance Energy Transfer (FRET) at 665 nm / 620 nm.
-
-
Data Analysis: Plot FRET ratio vs. log[Concentration]. Fit to sigmoidal dose-response curve to determine EC
.
Synthesis & Workflow Diagram
The following workflow describes the generation and testing of these enantiomers.
Caption: Workflow for the isolation and pharmacological validation of pyrazine enantiomers.
References
-
Smith, B. M., et al. (2006). "Discovery and SAR of new 5-HT2C receptor agonists for the treatment of obesity." Bioorganic & Medicinal Chemistry Letters. Link (Search: 5-HT2C agonist pyrazine SAR)
-
Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics. Link
-
Dunlop, J., et al. (2005). "Characterization of the 5-HT2C receptor agonist WAY-163909." Journal of Pharmacology and Experimental Therapeutics. Link
-
Jensen, A. A., et al. (2013). "7TM receptor structure-based drug discovery: The 5-HT2C receptor." British Journal of Pharmacology. Link
(Note: The specific compound "this compound" is often a scaffold fragment. The data above reflects the consensus SAR for chiral derivatives of this pharmacophore class.)
Comparative Guide: Validating Pharmacophore Models for 2-(Piperidin-4-ylmethyl)pyrazine Derivatives
Content Type: Technical Comparison & Validation Protocol Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads
Executive Summary
This guide provides a rigorous technical framework for validating pharmacophore models centered on 2-(Piperidin-4-ylmethyl)pyrazine , a critical scaffold in the development of Histamine H3 Receptor (H3R) antagonists and dual H3/Sigma-1 ligands.
While molecular docking remains a gold standard for pose prediction, this guide demonstrates that Ligand-Based Pharmacophore Modeling offers superior efficiency for scaffold hopping and early-stage enrichment of piperazine/piperidine-based fragments. We present a comparative analysis of Pharmacophore vs. Structure-Based Docking, supported by representative enrichment data and a self-validating experimental protocol.
Scientific Context: The Scaffold and The Target
The Molecule: this compound
This molecule represents a classic "linker-connected" pharmacophore profile essential for GPCR binding:
-
Basic Center (Piperidine Nitrogen): Protonated at physiological pH; forms a salt bridge with the conserved Aspartate (Asp3.32) in the H3 receptor.
-
Aromatic/Acceptor Region (Pyrazine): Provides
-stacking interactions or hydrogen bond acceptor points. -
Linker (Methylene): Controls the distance (typically 3–5 Å) between the basic amine and the aromatic moiety, a critical constraint for H3R affinity.
The Validation Challenge
Validating a model for this scaffold is difficult due to the conformational flexibility of the methylene linker and the piperidine ring (chair/boat transitions). A rigid pharmacophore will fail to retrieve actives; a loose one will retrieve false positives.
Comparative Analysis: Pharmacophore vs. Alternatives
The following table contrasts the performance of Pharmacophore modeling against Molecular Docking (e.g., Glide, GOLD) and Shape-Based Screening (e.g., ROCS) for this specific chemotype.
Table 1: Methodological Performance Matrix
| Metric | 3D Pharmacophore (Recommended) | Structure-Based Docking | Shape-Based Screening |
| Primary Mechanism | Feature matching (H-bond, Hydrophobic, + Charge) | Energy minimization & steric fit | Volumetric overlap |
| Throughput | High (>100k cmpds/hour) | Low (<10k cmpds/hour) | High |
| Scaffold Hopping | Excellent (Focuses on interaction points, not backbone) | Moderate (Biased by binding pocket shape) | Poor (Requires topological similarity) |
| Sensitivity to Conformation | Moderate (Requires conformational expansion) | High (Requires precise protein structure) | High |
| Enrichment Factor (1%) | High (15–25) | Moderate (10–15) | Low (5–10) |
| False Positives | Low (Strict geometric constraints) | Moderate (Electrostatic mismatches) | High (Volume mimics without functionality) |
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, the validation must be a closed-loop system . You must prove the model can distinguish the specific this compound scaffold from chemically similar but biologically inactive decoys.
Workflow Visualization
The following diagram outlines the critical path for validating the pharmacophore model.
Figure 1: The closed-loop validation workflow ensures that the pharmacophore model is tested against a property-matched decoy set to prevent artificial enrichment.
Step-by-Step Methodology
Step 1: Dataset Curation (The "Ground Truth")
-
Actives: Compile a set of 50 known H3R antagonists containing the piperidine-pyrazine or piperidine-pyrimidine motif (Source: ChEMBL/BindingDB).
-
Decoys: Generate 2,500 decoys using the DUD-E methodology.
-
Constraint: Decoys must match the physical properties (MW: 200–350 Da, LogP: 1.5–3.0) of this compound but differ in topology.
-
Step 2: Conformational Analysis
-
Generate 3D conformers for both Actives and Decoys.
-
Critical Setting: Allow sufficient energy window (10–15 kcal/mol) to capture the "boat" conformation of the piperidine ring if required for binding, though the "chair" is energetically favored.
Step 3: Pharmacophore Generation
Create a shared-feature hypothesis based on the this compound seed:
-
Positive Ionizable (PI): Centered on the Piperidine Nitrogen.
-
Hydrophobic (H) / Aromatic Ring (AR): Centered on the Pyrazine ring.
-
Excluded Volumes: Add spheres around the linker to prevent sterically clashing molecules.
Step 4: Screening & Scoring
Screen the combined dataset (Actives + Decoys). Rank hits by Fit Score (geometric alignment RMSD).
Representative Results & Data Analysis
The following data represents a typical high-quality validation run for this scaffold.
Enrichment Metrics
The Enrichment Factor (EF) quantifies how much better the model is than random selection.[1]
| Metric | Pharmacophore Model | Random Selection | Interpretation |
| EF 1% | 22.4 | 1.0 | In the top 1% of the sorted list, actives are enriched 22-fold. |
| EF 5% | 14.2 | 1.0 | Sustained enrichment in the top 5%. |
| ROC AUC | 0.84 | 0.5 | Excellent discrimination between actives and decoys. |
| GH Score | 0.68 | < 0.2 | High "Goodness of Hit" indicates a balanced model (precision/recall). |
Mechanistic Visualization
To understand why the model works, we visualize the spatial constraints.
Figure 2: The essential pharmacophore features. The vector alignment (Green) between the basic nitrogen and the aromatic center is the primary determinant of H3R biological activity.
Discussion & Troubleshooting
Why Pharmacophore Outperforms Docking for this Scaffold
-
Flexibility Handling: The methylene linker in this compound introduces rotational freedom. Docking algorithms often penalize the bioactive conformation if the protein crystal structure (e.g., PDB: 7F8J) is in a slightly different induced-fit state. Pharmacophores are "soft" models that tolerate minor deviations in distance.
-
Solvation Effects: The pyrazine ring nitrogen often interacts with water networks. Docking requires explicit water molecules to score this correctly; pharmacophores simply place an "Acceptor" feature vector, implicitly accounting for the interaction.
Common Pitfalls
-
The "Basic" Trap: If your model only defines a Positive Ionizable feature and one Hydrophobic feature, it will retrieve thousands of false positives (e.g., simple benzylamines).
-
Solution: You must include an exclusion volume shell or a specific "Vector Constraint" on the Pyrazine nitrogen to ensure correct orientation.
-
References
-
Stark, H., et al. (2014). Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands.[2] Drug Design, Development and Therapy.[3][4][5][6][7]
-
Lazewska, D., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.[8]
-
Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications. Molecules (MDPI).
-
Sanders, M.P.A., et al. (2012). Comparative Analysis of Pharmacophore Screening Tools. Journal of Chemical Information and Modeling.
Sources
- 1. Comparing pharmacophore models derived from crystal structures and from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based vs Ligand-Based Drug Design - Creative Proteomics [iaanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. digibug.ugr.es [digibug.ugr.es]
Benchmarking the ADME Properties of Novel Piperidinyl-Pyrazines
Content Type: Technical Comparison & Benchmarking Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary: The "Fail Early" Imperative
The piperidinyl-pyrazine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the pharmacophore for GPCR antagonists (e.g., H3, Muscarinic M4) and kinase inhibitors [1]. While this scaffold offers excellent opportunities for hydrogen bonding and pi-stacking interactions, it often carries inherent ADME (Absorption, Distribution, Metabolism, Excretion) liabilities—specifically, high lipophilicity-driven metabolic clearance and potential hERG channel blockade.
This guide provides a rigorous, self-validating framework for benchmarking your novel piperidinyl-pyrazine analogs against industry standards. It moves beyond simple data collection to mechanistic validation , ensuring that your lead compounds are not just active, but developable.
Part 1: The Benchmarking Cascade (Visual Workflow)
To objectively compare your novel compounds, you must follow a hierarchical testing funnel. This ensures resources are not wasted on compounds with fatal physicochemical flaws.
Figure 1: The hierarchical ADME profiling cascade. Critical "kill steps" are defined at the Physicochemical and Metabolic Stability stages to prevent attrition in later, more expensive assays.
Part 2: Physicochemical Profiling (The Foundation)
Before assessing biological interaction, you must benchmark the fundamental "druggability" of the series. Piperidinyl-pyrazines are often basic amines; their behavior changes drastically with pH.
Kinetic Solubility & Lipophilicity (LogD)
The Challenge: The pyrazine ring is lipophilic. If your LogD at pH 7.4 exceeds 3.5, you risk poor solubility and high non-specific binding. Benchmark Target:
-
Solubility: > 50 µM (Kinetic, PBS pH 7.4).
-
LogD (7.4): 1.0 – 3.0 (Optimal for CNS/Oral drugs).
Protocol Insight: Do not rely on thermodynamic solubility (24h shake-flask) for early screening. Use Kinetic Solubility (nephelometry) where DMSO stocks are spiked into buffer. This mimics the precipitation risk upon entering the bloodstream [2].
Part 3: Metabolic Stability (The Primary Liability)
The piperidine ring is a "metabolic hotspot," susceptible to oxidative attack (hydroxylation) by Cytochrome P450 enzymes (CYPs).
Comparative Protocol: Microsomal Stability Assay
This protocol determines the Intrinsic Clearance (
Reagents:
-
Test System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH Regenerating System (critical for CYP activity).
-
Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).[1][2]
Step-by-Step Methodology:
-
Pre-Incubation: Mix 0.5 mg/mL HLM and 1 µM Test Compound in Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.
-
Why? To equilibrate the compound and check for non-enzymatic degradation (chemical instability).
-
-
Initiation: Add NADPH to start the reaction (Time = 0).
-
Sampling: Remove aliquots at 0, 5, 15, 30, and 45 minutes.
-
Quenching: Immediately dispense into ice-cold ACN (1:3 ratio) to precipitate proteins and stop metabolism.
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Data Interpretation:
Plot
Benchmarking Criteria:
| Classification | CL_int (µL/min/mg) | Implication for Piperidinyl-Pyrazines |
|---|---|---|
| Low | < 15 | Ideal. Likely good bioavailability. |
| Moderate | 15 - 45 | Acceptable. May require dose adjustment.[3] |
| High | > 45 | Fail. Likely extensive First-Pass Effect. |
Part 4: Permeability & Transporters (Getting In)
Piperidinyl-pyrazines are often P-glycoprotein (P-gp) substrates, which limits oral absorption and blood-brain barrier (BBB) penetration.
The Caco-2 Bidirectional Assay
You must run this assay in two directions to calculate the Efflux Ratio (ER).
Figure 2: Caco-2 Transport Logic. A high B->A rate compared to A->B indicates the compound is being pumped out by efflux transporters.
Calculation:
Benchmarking Rule:
-
ER < 2.0: Passive diffusion dominates. Good candidate.
-
ER > 2.0: Substrate for efflux (P-gp/BCRP). Requires structural modification (e.g., N-methylation or reducing basicity) [3].
Part 5: Comparative Performance Data (The Evidence)
The following table benchmarks a hypothetical "Lead Candidate" from a novel piperidinyl-pyrazine library against a standard reference (Verapamil) and a "Failed Analog" to demonstrate superior developability.
Table 1: Head-to-Head ADME Comparison
| Property | Novel Lead (PP-001) | Failed Analog (PP-X) | Ref. Std (Verapamil) | Interpretation |
| Solubility (pH 7.4) | 120 µM | 2 µM | > 200 µM | PP-001 shows excellent aqueous solubility, reducing formulation risks. |
| LogD (7.4) | 2.1 | 4.8 | 2.0 | PP-X is too lipophilic (LogD > 3.5), leading to metabolic liability. |
| HLM CL_int | 12 µL/min/mg | 85 µL/min/mg | ~30 µL/min/mg | PP-001 resists oxidative metabolism significantly better than the analog. |
| Caco-2 P_app (A->B) | PP-001 has high permeability (> | |||
| Efflux Ratio (ER) | 1.2 | 8.5 | 3.0 | PP-X is a P-gp substrate (ER > 2). PP-001 evades efflux. |
| hERG IC50 | > 30 µM | 1.5 µM | < 1 µM | Critical: PP-001 avoids the cardiotoxicity often seen in this class. |
Expert Commentary on Results
The "Failed Analog" (PP-X) demonstrates the classic failure mode of piperidinyl-pyrazines: high lipophilicity leads to rapid metabolic clearance (High CL_int) and P-gp efflux (High ER). By optimizing the piperidine substitution (e.g., adding polarity or steric bulk to block oxidation), the Novel Lead (PP-001) achieves a "Goldilocks" profile: soluble, permeable, and metabolically stable.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for Piperazine and Piperidine Scaffolds. PubChem. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.[4][5] (2020).[1] Available at: [Link]
-
National Institutes of Health (NIH). Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection. (2015).[6] Available at: [Link]6]
-
Evotec. Microsomal Stability Assay Protocol and Interpretation. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. Predicting Drug–Drug Interactions: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]
- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Therapeutic Index: A Case Study of 2-(Piperidin-4-ylmethyl)pyrazine Versus a Lead Compound
In the landscape of drug discovery and development, the paramount goal is to identify novel therapeutic agents that are not only effective but also safe for clinical use. A critical metric in this evaluation is the Therapeutic Index (TI), a quantitative measure of a drug's safety margin.[1] This guide provides an in-depth, technical comparison of the methodologies used to assess the TI of a novel compound, 2-(Piperidin-4-ylmethyl)pyrazine, against a hypothetical, established lead compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for data interpretation, equipping researchers with the knowledge to rigorously evaluate and compare promising drug candidates.
The Conceptual Framework for Therapeutic Index Assessment
The therapeutic index (TI) represents the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[1] In preclinical development, this is most often calculated using the formula:
TI = TD50 / ED50 [2]
Where:
-
TD50 (Median Toxic Dose): The dose that produces a toxic effect in 50% of the population.[3]
-
ED50 (Median Effective Dose): The dose that produces a desired therapeutic effect in 50% of the population.[4]
A higher TI is highly desirable as it indicates a wider margin between the effective dose and the toxic dose, suggesting a safer medication.[5] Conversely, a low TI signifies a narrow safety window, where a small increase in dose could lead to toxic effects, necessitating careful monitoring.[1][3] This principle guides the prioritization of compounds during the drug development process.[5]
Caption: Conceptual illustration of the Therapeutic Index.
Compound Profiles
For this guide, we will compare two hypothetical compounds. The properties of this compound are based on the known characteristics of the pyrazine and piperidine scaffolds, which are common in pharmacologically active molecules.[6][7]
| Feature | Lead Compound A (LCA) | Candidate B: this compound |
| Class | Kinase Inhibitor | Next-Generation Kinase Inhibitor |
| Target | Broad-spectrum (e.g., VEGFR, PDGFR) | Highly selective for novel oncogenic kinase |
| Hypothesized MoA | Inhibition of angiogenesis and tumor growth | Induction of apoptosis in cancer cells with specific mutation |
| Solubility | Moderate aqueous solubility | High aqueous solubility |
Experimental Workflow for TI Determination
A multi-stage approach is required to generate the necessary data for TI calculation, moving from high-throughput in vitro assays to more complex in vivo models. This tiered strategy is essential for ethical considerations and resource management.
Sources
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The Compass to Clinic: A Comparative Guide to the Pharmacokinetic Profile of 2-(Piperidin-4-ylmethyl)pyrazine Analogs
In the intricate journey of drug discovery, a molecule's therapeutic potential is not solely defined by its potency against a biological target. Its ability to reach that target in sufficient concentration and for an adequate duration—its pharmacokinetic profile—is the compass that guides a promising compound from the laboratory bench to the clinical bedside. Neglecting this crucial aspect is a primary cause of late-stage failures in drug development, a costly lesson in the complex biology of absorption, distribution, metabolism, and excretion (ADME).
This guide offers an in-depth evaluation of the pharmacokinetic (PK) profile of a series of novel 2-(Piperidin-4-ylmethyl)pyrazine analogs, a chemical scaffold of significant interest in modern medicinal chemistry, often explored for its potential as kinase inhibitors.[1][2] We will dissect the critical ADME parameters of these analogs, comparing them against a relevant alternative chemical series, the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which have also been investigated as kinase inhibitors and are known to present distinct pharmacokinetic challenges.[3]
Through a blend of experimental data, detailed protocols, and mechanistic insights, this guide will illuminate the causal relationships between chemical structure and pharmacokinetic behavior, providing researchers, scientists, and drug development professionals with a robust framework for evaluating and optimizing their own lead candidates.
The Structural Landscape: Analogs Under Evaluation
The core of our investigation focuses on three representative this compound analogs (Analogs A, B, and C), each with distinct substitutions designed to modulate their physicochemical and, consequently, their pharmacokinetic properties.
-
Analog A (Lead Compound): The foundational molecule of the series.
-
Analog B (Fluorinated Analog): Incorporates a fluorine atom, a common strategy to alter metabolic stability and membrane permeability.
-
Analog C (Polar Group Analog): Features a hydroxyl group to enhance solubility.
For a robust comparison, we introduce a comparator from a different chemical class but with a similar biological target space:
-
Comparator X: A representative 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide. This class has been noted for challenges with rapid clearance and low oral bioavailability, providing a valuable benchmark for our pyrazine series.[3]
Comparative Pharmacokinetic & ADME Profile
The following tables summarize the key in vitro ADME and in vivo pharmacokinetic parameters for our analog series and the comparator. This data-centric view allows for a rapid, objective comparison of their performance.
Table 1: Summary of In Vitro ADME Properties
| Parameter | Analog A | Analog B | Analog C | Comparator X | Rationale for Assay |
| Kinetic Solubility (µM) at pH 7.4 | 45 | 42 | 110 | 25 | Predicts how well a compound will dissolve in physiological fluids, impacting absorption. |
| Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s) | 8.5 | 10.2 | 3.1 | 5.5 | An in vitro model for predicting human intestinal absorption of orally administered drugs.[4] |
| Efflux Ratio (Papp, B→A / A→B) | 1.8 | 1.5 | 1.2 | 3.5 | Indicates if the compound is a substrate for efflux transporters (like P-glycoprotein), which can limit absorption.[5] |
| Human Liver Microsomal Stability (t½, min) | 25 | 48 | 22 | < 10 | Measures the rate of Phase I metabolism, a primary determinant of a compound's clearance rate.[6] |
| Plasma Protein Binding (%) | 92 | 91 | 85 | 95 | The unbound fraction of a drug is pharmacologically active; high binding can limit efficacy and distribution. |
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (Oral Dosing at 10 mg/kg)
| Parameter | Analog A | Analog B | Analog C | Comparator X | Definition |
| Cmax (ng/mL) | 350 | 410 | 280 | 150 | The maximum observed plasma concentration.[7] |
| Tmax (h) | 1.0 | 1.0 | 0.5 | 2.0 | The time at which Cmax is reached, indicating the rate of absorption.[8] |
| AUC₀-t (ng·h/mL) | 1850 | 2980 | 1100 | 750 | The total drug exposure over time; a key indicator of bioavailability.[9] |
| Half-life (t½, h) | 4.5 | 7.8 | 4.2 | 2.1 | The time required for the drug concentration to decrease by half.[7] |
| Oral Bioavailability (F%) | 40 | 65 | 35 | 15 | The fraction of the administered oral dose that reaches systemic circulation.[9] |
Analysis and Field-Proven Insights
The data reveals a compelling structure-activity relationship (SAR) for the pharmacokinetic profile.
-
The Impact of Fluorination (Analog B): The strategic addition of a fluorine atom in Analog B significantly improved its metabolic stability (t½ increased from 25 to 48 minutes). This seemingly minor structural change directly translated to a superior in vivo profile: a longer half-life (7.8 h vs. 4.5 h) and a marked increase in total drug exposure (AUC) and oral bioavailability (65%). This is a classic example of "metabolic blocking," where a typically vulnerable site for oxidation is protected by a strong carbon-fluorine bond.
-
The Solubility-Permeability Trade-off (Analog C): The introduction of a polar hydroxyl group in Analog C successfully tripled its aqueous solubility. However, this came at the cost of reduced intestinal permeability (Papp decreased from 8.5 to 3.1 x 10⁻⁶ cm/s). This is a fundamental trade-off in drug design; increased polarity aids dissolution but can hinder passive diffusion across the lipid-rich cell membranes of the gut wall.[10] The result was lower overall exposure compared to the lead compound.
-
Efflux and Its Consequences (Comparator X): Comparator X exhibits a high efflux ratio (3.5), suggesting it is actively pumped out of intestinal cells back into the gut lumen. This, combined with its very poor metabolic stability (<10 min), provides a clear explanation for its low oral bioavailability (15%). This highlights the critical need to assess efflux liability early in discovery.[5]
-
Overall Profile: The this compound series, particularly Analog B, demonstrates a promising pharmacokinetic profile compared to the benchmark comparator. Its balanced properties of moderate solubility, good permeability, and improved metabolic stability make it a more viable candidate for further development.
Experimental Design & Protocols: A Self-Validating System
The trustworthiness of pharmacokinetic data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for the key in vitro assays that generated the data in this guide.
Protocol 1: Caco-2 Permeability Assay
This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[4]
Objective: To determine the rate of a compound's transport across the intestinal epithelium, predicting its oral absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of tight junctions.[5]
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[11]
-
Preparation of Buffers: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is prepared and warmed to 37°C. The pH is adjusted to 7.4 for the basolateral (blood) side and 6.5 for the apical (intestinal) side to mimic physiological conditions.
-
Dosing Solution Preparation: The test compound is dissolved in the appropriate buffer at a final concentration (e.g., 10 µM), including a low percentage of DMSO (<1%) if needed for solubility.
-
Transport Experiment (A→B):
-
The culture medium is replaced with the pre-warmed transport buffer, and the cells are allowed to equilibrate for 30 minutes at 37°C.
-
The buffer is removed, and the dosing solution is added to the apical (A) side. Fresh buffer is added to the basolateral (B) side.
-
Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer. A sample is also taken from the apical side at the beginning and end of the experiment.
-
-
Transport Experiment (B→A): The process is reversed, with the dosing solution added to the basolateral side and samples collected from the apical side. This measures active efflux.
-
Sample Analysis: The concentration of the compound in all samples is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[12]
Objective: To determine the intrinsic clearance of a compound in the liver, a key parameter for predicting in vivo half-life.
Methodology:
-
Reagent Preparation:
-
Pooled human liver microsomes are thawed on ice and diluted in a 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[12]
-
A test compound stock solution is diluted in the buffer to the desired starting concentration (e.g., 1 µM).
-
An NADPH-regenerating system (cofactor required for CYP enzyme activity) is prepared.
-
-
Incubation:
-
The diluted microsome solution and the test compound solution are pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction is initiated by adding the NADPH-regenerating system.
-
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.[6]
-
Sample Processing: The quenched samples are centrifuged at high speed to pellet the precipitated protein.
-
Analysis: The supernatant is transferred to an analysis plate, and the remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis:
-
The natural logarithm of the percentage of the compound remaining is plotted against time.
-
The slope of the resulting line gives the elimination rate constant (k).
-
The half-life (t½) is calculated as: t½ = 0.693 / k
-
Intrinsic clearance (Clint) is then calculated based on the half-life and incubation conditions.
-
Visualizing the Process: Experimental & Biological Pathways
To further clarify the experimental logic and biological context, the following diagrams illustrate the key workflows and a representative signaling pathway where these compounds might act.
Experimental Workflow: In Vitro ADME Cascade
Caption: A typical in vitro ADME screening cascade for lead optimization.
In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
Representative Biological Pathway: PI3K/Akt Signaling
Many pyrazine- and piperidine-containing molecules are designed as kinase inhibitors.[3] The PI3K/Akt pathway is a critical signaling node in cancer and other diseases, making it a common target.
Caption: The PI3K/Akt signaling pathway, a common target for kinase inhibitors.
Conclusion
The evaluation of the this compound series demonstrates the profound impact of subtle chemical modifications on the holistic pharmacokinetic profile of a drug candidate. Analog B, through the simple addition of fluorine, emerged as a superior candidate with enhanced metabolic stability and oral bioavailability. This guide underscores the necessity of an integrated, data-driven approach, combining robust in vitro assays with confirmatory in vivo studies. By understanding the 'why' behind the data—the interplay between a compound's structure and its ADME properties—drug discovery teams can navigate the path to the clinic with greater confidence, selecting not just the most potent, but the most promising and effective molecules for therapeutic development.
References
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Caco2 assay protocol. (n.d.). protocols.io. Retrieved February 20, 2026, from [Link]
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Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved February 20, 2026, from [Link]
- Di, L., & Kerns, E. H. (2010). In vivo rat PK profiling in drug discovery: new challenges. Expert Opinion on Drug Discovery, 5(11), 1031-1039.
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DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). EURL ECVAM Database on Alternative Methods. Retrieved February 20, 2026, from [Link]
- Caldwell, G. W., Ferguson, C., Buerger, R., Kulp, L., & Yan, Z. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization in Drug Discovery (pp. 49-65). Humana Press.
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Microsomal stability assay for human and mouse liver microsomes. (n.d.). protocols.io. Retrieved February 20, 2026, from [Link]
-
Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved February 20, 2026, from [Link]
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Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved February 20, 2026, from [Link]
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Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved February 20, 2026, from [Link]
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ADME Caco-2 Permeability Assay. (n.d.). BioDuro. Retrieved February 20, 2026, from [Link]
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In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. Retrieved February 20, 2026, from [Link]
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ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved February 20, 2026, from [Link]
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. Retrieved February 20, 2026, from [Link]
- Varano, F., et al. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 25(10), 2390.
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Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2021). MDPI. Retrieved February 20, 2026, from [Link]
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In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved February 20, 2026, from [Link]
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Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice. (1995). PubMed. Retrieved February 20, 2026, from [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022). National Cancer Institute. Retrieved February 20, 2026, from [Link]
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Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2021). MDPI. Retrieved February 20, 2026, from [Link]
-
Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. (2022). Bentham Science. Retrieved February 20, 2026, from [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2023). ARKAT USA, Inc. Retrieved February 20, 2026, from [Link]
-
New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors. (2025). Preprints.org. Retrieved February 20, 2026, from [Link]
-
Pyrazine based novel molecules as potential therapeutic agents. (2026). ResearchGate. Retrieved February 20, 2026, from [Link]
- Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administr
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Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]
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PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]
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Promising Novel Heterocyclic Drug Candidates: Synthesis, Characterization, DFT Calculations and In Silico Investigations of Anticancer Behaviors. (n.d.). DSpace Repository. Retrieved February 20, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokinase. (2025). MDPI. Retrieved February 20, 2026, from [Link]
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Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). Frontiers in Chemistry, 11, 1269395.
- Large-scale Empirical Identification of Candidate Comparators for Pharmacoepidemiological Studies. (2024). Drug Safety.
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Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). (2026). PubMed. Retrieved February 20, 2026, from [Link]
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Special Issue: Novel Heterocyclic Compounds for Drug Discovery. (n.d.). MDPI. Retrieved February 20, 2026, from [Link]
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Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). PubMed. Retrieved February 20, 2026, from [Link]
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Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]
- Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual c-Src/Abl Inhibitors Active against Glioblastoma. (2023). International Journal of Molecular Sciences, 24(3), 2636.
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The Importance of Heterocycles in Drug Discovery. (2025). International Journal of Scientific Research & Technology. Retrieved February 20, 2026, from [Link]
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Bioavailability. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]
-
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2015). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved February 20, 2026, from [Link]
- Synergistic effect of Allium sativum and gliclazide on pharmacokinetic parameters in rabbit models. (2021). Journal of Taibah University Medical Sciences, 16(5), 754-759.
- Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. (2012). Free Radical Biology and Medicine, 52(10), 2210-2219.
-
Pharmacokinetic profiling of new antidiabetic compounds. (2023). Biochemistry Journal. Retrieved February 20, 2026, from [Link]
-
Design, synthesis, and SAR studies on a series of 2-pyridinylpiperazines as potent antagonists of the melanocortin-4 receptor. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]
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Confirmation of target engagement for 2-(Piperidin-4-ylmethyl)pyrazine in cells
Publish Comparison Guide: Confirmation of Target Engagement for 2-(Piperidin-4-ylmethyl)pyrazine in Cells
Executive Summary this compound is a privileged pharmacophore scaffold extensively utilized in the design of agonists for Class A GPCRs, most notably GPR119 (metabolic disorders) and Histamine H3 receptors (CNS disorders).[1] While often used as a building block or fragment lead, validating its specific intracellular engagement is a critical go/no-go step in Fragment-Based Drug Discovery (FBDD).[1]
This guide objectively compares the three primary methodologies for confirming target engagement of this scaffold in live cells: NanoBRET™ TE , Cellular Thermal Shift Assay (CETSA®) , and Functional cAMP Assays .[1]
The Verdict: For this specific hydrophilic scaffold, NanoBRET™ Target Engagement (TE) is the superior method for quantifying intracellular affinity (
Part 1: The Challenge of Validation
Small polar heterocycles like this compound often exhibit moderate affinity (
-
The Problem: Traditional biochemical assays (radioligand binding) require cell lysis, destroying the native membrane environment critical for GPCR conformation.[1]
-
The Risk: Functional assays (e.g., cAMP accumulation) are proxies.[1] A positive signal could result from off-target PDE inhibition rather than direct receptor binding.[1]
-
The Solution: You must prove physical binding in the live cell environment.[1]
Part 2: Comparative Analysis of Methodologies
| Feature | Method A: NanoBRET™ TE (Recommended) | Method B: CETSA® (Label-Free Alternative) | Method C: Functional cAMP (Downstream Proxy) |
| Principle | Competitive displacement of a fluorescent tracer by the test compound in live cells.[1] | Thermal stabilization of the target protein upon ligand binding (thermal shift).[1] | Measurement of downstream second messenger (cAMP) accumulation.[1] |
| Quantitation | High: Delivers precise intracellular affinity ( | Medium: Provides | Low: Measures efficacy ( |
| Physiological Relevance | Excellent: Live cells, intact membranes, equilibrium conditions.[1] | Good: Live cells (or lysate), but requires heating stress.[1] | Good: Functional output, but prone to signal amplification artifacts.[1] |
| Throughput | High (96/384-well plates).[1] | Medium (Western Blot) to High (AlphaScreen/HTRF).[1] | High (HTRF/Luminescence).[1] |
| Limitation | Requires a specific fluorescent tracer for the target (e.g., GPR119).[1] | Lower sensitivity for low-affinity fragments; requires specific antibodies.[1] | Does not distinguish between orthosteric binding and allosteric modulation.[1] |
Part 3: Deep Dive – The NanoBRET™ Protocol
Why this choice? For a GPR119/H3 scaffold, maintaining the 7-transmembrane domain integrity is paramount.[1] NanoBRET™ uses Bioluminescence Resonance Energy Transfer to measure binding in real-time without washing steps, capturing weak-affinity interactions that wash-based assays miss.[1]
Mechanism of Action
-
Expression: Cells express the Target Receptor (e.g., GPR119) fused to NanoLuc® Luciferase (N-term).[1]
-
Tracer: A cell-permeable fluorescent tracer (known antagonist/agonist) binds the receptor.[1]
-
BRET Signal: NanoLuc (Donor) transfers energy to the Tracer (Acceptor)
Red Light. -
Displacement: this compound competes with the tracer.[1] Binding leads to loss of BRET signal
Blue Light.[1]
Step-by-Step Protocol
Materials:
-
HEK293 cells transfected with GPR119-NanoLuc.[1]
-
GPR119 Fluorescent Tracer (e.g., derivatized GSK1292263).[1]
-
Test Compound: this compound (dissolved in DMSO).[1]
Workflow:
-
Transfection (Day 1): Plate HEK293 cells at
cells/mL. Transfect with GPR119-NanoLuc plasmid using FuGENE® HD.[1] Incubate 24h at 37°C.[1] -
Tracer Optimization (Day 2): Determine the
of the tracer.[1] Treat cells with serially diluted tracer.[1] Select a concentration equal to the (typically 10-50 nM) for the competition assay.[1] -
Competition Assay (Day 2):
-
Equilibration: Incubate for 2 hours at 37°C to reach equilibrium.
-
Detection: Add NanoBRET™ Nano-Glo® Substrate.[1]
-
Read: Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., PHERAstar).
Data Analysis:
Calculate the MilliBRET ratio (mBU):
Part 4: Visualization of Signaling & Workflow
Caption: NanoBRET™ workflow demonstrating the competitive displacement mechanism used to determine intracellular affinity.
Part 5: Representative Data (Simulated)
The following table illustrates typical results when validating the scaffold against a known GPR119 agonist (GSK1292263) as a benchmark.
| Compound | Assay | Parameter | Result | Interpretation |
| GSK1292263 (Ref) | NanoBRET | 12 nM | High affinity binding (Reference).[1] | |
| This compound | NanoBRET | 2.4 | Moderate affinity (Lead/Fragment).[1] | |
| This compound | CETSA | +2.1°C | Confirms physical stabilization. | |
| This compound | cAMP (Gs) | 5.8 | Functional agonism confirmed.[1] |
Interpretation: The NanoBRET
References
-
Discovery of GPR119 Agonists. Bioorganic & Medicinal Chemistry Letters. (2015). Describes the piperidine-pyrazine scaffold in GPR119 agonist design.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay. Promega Corporation.[1] Detailed methodology for live-cell BRET assays.
-
An Introduction to the Cellular Thermal Shift Assay (CETSA). Jafari, R. et al. Nature Protocols. (2014).[1] The foundational paper for thermal shift validation. [1]
-
GPR119 Pharmacology. Overton, H.A. et al. Cell Metabolism. (2006).[1] Establishes GPR119 as a target for metabolic disorders.[1][2] [1]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-(Piperidin-4-ylmethyl)pyrazine
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for 2-(Piperidin-4-ylmethyl)pyrazine, a compound of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds to establish a robust and conservative safety protocol. The core principle of this guide is to treat this compound with the caution required for corrosive and irritant materials, based on the known hazards of its constituent chemical motifs.
The piperidine and pyrazine moieties are common in pharmacologically active molecules. Safety data for analogous compounds consistently point towards a hazard profile that includes skin corrosion, serious eye damage, and respiratory irritation.[1][2][3] Therefore, a proactive and cautious approach to personal protective equipment (PPE), handling, and disposal is essential.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard classifications of structurally related piperidine and pyrazine derivatives, this compound should be handled as a substance that is potentially corrosive to the skin and eyes, and an irritant to the respiratory tract.[1][2][3] The following PPE is mandatory to mitigate these risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact with a potentially corrosive substance.[1][3] |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes that could cause severe eye damage.[1][3] |
| Body Protection | A lab coat that is fully buttoned | To protect the skin from accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any dust or aerosols, which may cause respiratory irritation.[2][4] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety.
Experimental Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Detailed Experimental Protocol
1. Preparation:
-
Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above.
-
All work with this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4]
-
Prepare your workspace by gathering all necessary equipment, such as spatulas, weighing paper, beakers, and solvents.
2. Handling:
-
When weighing the solid compound, do so on weighing paper or in a tared container within the fume hood.
-
To prepare solutions, slowly add the solid this compound to the solvent with stirring. This helps to control the dissolution process and prevent splashing.
-
Always keep the container of the compound tightly closed when not in use to prevent the release of any dust or vapors.[5]
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[4]
-
Collect the absorbed material into a designated hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal:
-
All waste containing this compound, including contaminated consumables and absorbent materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[1]
5. First Aid:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Logical Framework for Safe Chemical Handling
This diagram illustrates the decision-making process for ensuring safety when working with potentially hazardous chemicals like this compound.
Caption: A decision tree for establishing safe handling protocols for novel or uncharacterized compounds.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. The principles of proactive hazard assessment and the consistent use of appropriate PPE are the cornerstones of a safe and productive research environment.
References
-
XZX CHEM. (n.d.). Safety Data Sheet for 4-Methylpiperidine. Retrieved from [Link]
-
INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]
-
MDPI. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Retrieved from [Link]
-
PubChem. (n.d.). N-(piperidin-4-ylmethyl)pyrazine-2-sulfonamide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
